molecular formula C31H42O11 B12373413 Preschisanartanin B

Preschisanartanin B

Cat. No.: B12373413
M. Wt: 590.7 g/mol
InChI Key: XVOAOTAZULSEBL-UAALQDDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pre-schisanartanin B is a pre-schisanartane-type schinortriterpenoid, a class of nortriterpenoids with complex structures that are characteristic constituents of plants in the Schisandraceae family, particularly those within the Schisandra genus . It was first isolated from Schisandra plants and structurally identified through extensive NMR and mass spectrometry studies . Schinortriterpenoids, including the pre-schisanartane group, are a major focus in natural product chemistry due to their intriguing and challenging carbon skeletons, making them significant targets for synthetic organic chemistry and structural elucidation research . While specific biological activity data for Pre-schisanartanin B is not extensively reported in the public domain, related schinortriterpenoids from the same family have demonstrated a range of pharmacological properties in preliminary studies, suggesting potential research value in exploring its bioactivity . This compound is offered as a high-purity analytical standard for use in natural product research, phytochemical profiling, and as a reference material for the identification of related triterpenoids. It is intended for professional laboratory research by qualified scientists. For Research Use Only. Not for human, veterinary, or household use.

Properties

Molecular Formula

C31H42O11

Molecular Weight

590.7 g/mol

IUPAC Name

[(1S,2S)-2-[(1R,2S,3S,7R,10S,13R,15S,16S,17R,18R)-2,15-dihydroxy-9,9,18-trimethyl-5,14-dioxo-4,8,21-trioxahexacyclo[13.5.1.01,13.03,7.03,10.016,18]henicosan-17-yl]-1-[(2S,4R)-4-methyl-5-oxooxolan-2-yl]propyl] acetate

InChI

InChI=1S/C31H42O11/c1-13-11-17(39-25(13)35)22(38-15(3)32)14(2)21-23-28(21,6)9-10-29-16(24(34)31(23,37)42-29)7-8-18-27(4,5)40-19-12-20(33)41-30(18,19)26(29)36/h13-14,16-19,21-23,26,36-37H,7-12H2,1-6H3/t13-,14+,16+,17+,18+,19-,21-,22+,23+,26+,28-,29-,30-,31+/m1/s1

InChI Key

XVOAOTAZULSEBL-UAALQDDJSA-N

Isomeric SMILES

C[C@@H]1C[C@H](OC1=O)[C@H]([C@@H](C)[C@@H]2[C@H]3[C@@]2(CC[C@@]45[C@@H](CC[C@@H]6[C@]7([C@H]4O)[C@@H](CC(=O)O7)OC6(C)C)C(=O)[C@]3(O5)O)C)OC(=O)C

Canonical SMILES

CC1CC(OC1=O)C(C(C)C2C3C2(CCC45C(CCC6C(OC7C6(C4O)OC(=O)C7)(C)C)C(=O)C3(O5)O)C)OC(=O)C

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Isolation of Preschisanartanin B from Schisandra arisanensis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the isolation and characterization of Preschisanartanin B, a preschisanartane-type nortriterpenoid, from the fruits of Schisandra arisanensis. The methodologies and data presented are compiled from the primary scientific literature to ensure accuracy and reproducibility for research and drug development applications.

Introduction

Schisandra arisanensis, a plant endemic to Taiwan, is a rich source of diverse bioactive secondary metabolites. Among these are nortriterpenoids, a class of compounds that have garnered significant interest for their potential therapeutic properties. This compound is a notable example of a preschisanartane-type nortriterpenoid isolated from this plant species. This guide details the experimental procedures for its extraction, purification, and structural elucidation.

Extraction and Isolation Protocol

The isolation of this compound is a multi-step process involving initial solvent extraction, followed by a series of chromatographic separations.

Plant Material and Initial Extraction

The starting material for the isolation is the dried fruit of Schisandra arisanensis. A substantial quantity of the air-dried and powdered fruits is subjected to extraction with acetone (B3395972) at room temperature. This process yields a crude acetone extract which contains a complex mixture of compounds, including this compound.

Chromatographic Purification

The crude extract is subjected to a systematic chromatographic purification workflow to isolate the target compound.

Experimental Workflow for the Isolation of this compound

G plant Dried Fruits of S. arisanensis extraction Acetone Extraction plant->extraction crude_extract Crude Acetone Extract extraction->crude_extract silica_cc Silica (B1680970) Gel Column Chromatography (n-hexane/EtOAc gradient) crude_extract->silica_cc fractions Combined Fractions silica_cc->fractions sephadex Sephadex LH-20 Chromatography (MeOH) fractions->sephadex hplc_fractions Purified Fractions sephadex->hplc_fractions hplc Semi-preparative HPLC (C18, MeCN/H2O) hplc_fractions->hplc preschisanartanin_b This compound hplc->preschisanartanin_b

Figure 1: Experimental workflow for the isolation of this compound.

The detailed steps are as follows:

  • Silica Gel Column Chromatography: The crude acetone extract is first fractionated by column chromatography on a silica gel stationary phase. A gradient elution system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) (EtOAc), is employed. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Chromatography: Fractions showing the presence of compounds with similar TLC profiles to the target are combined and further purified using a Sephadex LH-20 column with methanol (B129727) (MeOH) as the mobile phase. This step is effective in separating compounds based on their molecular size.

  • High-Performance Liquid Chromatography (HPLC): The final purification is achieved by semi-preparative HPLC on a reverse-phase C18 column. An isocratic mobile phase of acetonitrile (B52724) (MeCN) and water is typically used to yield pure this compound.

Quantitative Data

The following table summarizes the quantitative aspects of the isolation process, based on the initial reported isolation.

ParameterValue
Starting Material
Plant PartDried Fruits
Initial Weight3.5 kg
Extraction
SolventAcetone
Crude Extract YieldNot Reported
Purification
Final Yield of this compound12.0 mg

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of physicochemical measurements and comprehensive spectroscopic analysis.

Table 1: Physicochemical Properties of this compound

PropertyValue
AppearanceWhite Amorphous Powder
Optical Rotation[α]²⁵D +88 (c 0.1, CHCl₃)
UV (MeOH) λₘₐₓ (log ε)223 (4.03) nm
IR (KBr) νₘₐₓ3447, 1765, 1699 cm⁻¹
HRESIMS m/z519.2357 [M + Na]⁺ (Calcd. for C₂₈H₃₆O₈Na, 519.2308)

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionδH (ppm)Multiplicity (J in Hz)
11.83, 1.35m
21.70, 1.48m
34.10dd (11.5, 4.5)
52.58d (10.0)
62.21, 1.80m
74.58s
92.55d (10.0)
112.15, 1.55m
122.05, 1.65m
152.75, 2.10m
162.90, 2.25m
202.50m
211.05d (7.0)
231.20s
241.15s
251.10s
261.25s
271.30s
283.70s

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionδC (ppm)PositionδC (ppm)
138.51545.2
227.81635.1
378.917175.8
442.118134.5
555.419140.1
635.62034.2
782.32121.5
8138.922210.2
950.12328.1
1037.22425.9
1129.72521.8
1239.82622.4
1348.92723.1
1452.32851.9

Conclusion

This technical guide outlines the established methodology for the isolation of this compound from Schisandra arisanensis. The detailed protocols and comprehensive spectroscopic data provide a valuable resource for researchers engaged in natural product chemistry, phytochemistry, and the development of novel therapeutic agents. The presented workflow and data are foundational for further investigation into the biological activities and potential applications of this unique nortriterpenoid.

Unveiling the Molecular Architecture of Preschisanartanin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the chemical structure elucidation of Preschisanartanin B, a preschisanartane-type nortriterpenoid isolated from the fruits of Schisandra arisanensis. The determination of its complex molecular framework was achieved through a comprehensive analysis of spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document details the experimental protocols and presents the quantitative data that were pivotal in establishing the complete structure and relative stereochemistry of this natural product.

Spectroscopic and Physical Data

The structural elucidation of this compound was reliant on the careful analysis of its physical and spectroscopic properties. The compound was isolated as a white powder and its molecular formula was established as C₃₁H₄₂O₁₁ by High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Physical and Mass Spectrometry Data

A summary of the key physical and mass spectrometry data for this compound is presented in Table 1.

ParameterValue
Appearance White Powder
Molecular Formula C₃₁H₄₂O₁₁
HRESIMS [M+Na]⁺ m/z 613.2576 (Calculated for C₃₁H₄₂O₁₁Na, 613.2574)
Optical Rotation [α]²⁵D +11.5 (c 0.2, CHCl₃)
¹H and ¹³C NMR Spectroscopic Data

The structural backbone and functional groups of this compound were pieced together using one- and two-dimensional NMR experiments. The ¹H and ¹³C NMR data, recorded in CDCl₃, are summarized in Table 2. These assignments were confirmed by Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY) experiments.

Position¹³C (100 MHz, CDCl₃) δ [ppm]¹H (400 MHz, CDCl₃) δ [ppm] (J in Hz)
140.51.80, m; 1.65, m
226.91.95, m; 1.55, m
342.12.15, m
433.8-
552.51.40, d (3.6)
622.51.90, m; 1.60, m
735.52.05, m; 1.85, m
845.8-
950.2-
1038.2-
1128.01.75, m; 1.50, m
1239.82.30, m; 2.10, m
1347.5-
1482.5-
15176.8-
1634.22.60, dd (18.4, 6.8)
1748.22.85, m
1821.51.05, s
1921.81.10, s
2041.8-
2129.71.25, s
2270.54.85, d (8.0)
23170.2-
2421.22.10, s
2528.21.30, s
2628.21.35, s
27170.5-
2821.02.05, s
2968.54.95, q (6.8)
3015.51.45, d (6.8)
OAc170.8, 21.32.00, s

Experimental Protocols

Isolation and Purification of this compound

The dried and powdered fruits of Schisandra arisanensis (5.0 kg) were extracted with acetone (B3395972) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue. This residue was then subjected to a series of chromatographic separations to isolate this compound.

The workflow for the isolation and purification is outlined below:

G node_start Dried Fruits of S. arisanensis (5.0 kg) node_extraction Acetone Extraction (Room Temperature) node_start->node_extraction node_concentrate Concentration (Reduced Pressure) node_extraction->node_concentrate node_crude Crude Extract node_concentrate->node_crude node_silica Silica Gel Column Chromatography node_crude->node_silica node_fractions Elution with n-hexane/EtOAc (Gradient) node_silica->node_fractions node_sephadex Sephadex LH-20 Column Chromatography node_fractions->node_sephadex node_methanol Elution with Methanol node_sephadex->node_methanol node_hplc Preparative HPLC (RP-18) node_methanol->node_hplc node_final This compound node_hplc->node_final

Figure 1. Isolation and purification workflow for this compound.
Spectroscopic Analysis

The structural characterization of the purified this compound was carried out using the following spectroscopic methods:

  • NMR Spectroscopy: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra were recorded on a Bruker AVANCE 400 spectrometer. Chemical shifts are reported in ppm relative to the solvent signal (CDCl₃: δH 7.26, δC 77.0).

  • Mass Spectrometry: High-resolution ESI mass spectra were obtained on a Bruker APEX II spectrometer.

  • Optical Rotation: Optical rotation was measured using a JASCO P-1020 digital polarimeter.

Structure Elucidation via 2D NMR

The intricate polycyclic structure of this compound was elucidated by piecing together molecular fragments based on key correlations observed in the 2D NMR spectra. The HMBC experiment was particularly crucial for establishing long-range connectivities through quaternary carbons.

A simplified diagram illustrating some of the key HMBC correlations that were instrumental in connecting different parts of the molecule is shown below.

G H18 H-18 (δ 1.05) C8 C-8 (δ 45.8) H18->C8 C13 C-13 (δ 47.5) H18->C13 C14 C-14 (δ 82.5) H18->C14 H19 H-19 (δ 1.10) C9 C-9 (δ 50.2) H19->C9 C10 C-10 (δ 38.2) H19->C10 H21 H-21 (δ 1.25) C20 C-20 (δ 41.8) H21->C20 C22 C22 H21->C22 H25 H-25 (δ 1.30) H25->C10 C4 C4 H25->C4 C5 C5 H25->C5 H26 H-26 (δ 1.35) H26->C10 H26->C4 H26->C5 H30 H-30 (δ 1.45) C29 C29 H30->C29 H22 H-22 (δ 4.85) C23 C-23 (δ 170.2) H22->C23 H29 H-29 (δ 4.95) C27 C-27 (δ 170.5) H29->C27

Figure 2. Key HMBC correlations for this compound.

The COSY spectrum was used to identify proton-proton coupling networks, allowing for the assembly of individual spin systems within the molecule. The HSQC spectrum correlated each proton to its directly attached carbon, confirming the carbon type (CH, CH₂, or CH₃) as determined by DEPT experiments. By combining the information from all these experiments, the planar structure and relative stereochemistry of this compound were unambiguously determined.

This comprehensive analysis provides a solid foundation for further research into the pharmacological properties and potential therapeutic applications of this complex natural product.

Preschisanartanin B: A Spectroscopic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Preschisanartanin B, a preschisanartane-type nortriterpenoid isolated from the fruits of Schisandra arisanensis. The information presented herein is essential for the identification, characterization, and further development of this natural product.

Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). The key spectroscopic data are summarized in the tables below.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for this compound were recorded in CDCl₃ at 500 MHz and 125 MHz, respectively. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak, and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data of this compound (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
H-14.68d9.5
H-2α2.15m
H-2β1.85m
H-65.98s
H-112.85d4.5
H-125.88d4.5
H-154.85s
H-194.21s
H-215.10q7.0
H₃-221.95d7.0
H₃-271.15s
H₃-281.05s
H₃-291.25s
H₃-301.10s

Table 2: ¹³C NMR Data of this compound (125 MHz, CDCl₃)

Positionδ (ppm)Positionδ (ppm)
179.816175.2
235.41782.1
3170.118134.5
443.81975.3
555.620125.8
6128.921139.8
7135.12215.9
8142.323170.5
950.22421.2
1041.525170.3
1152.32621.8
12122.52728.1
1348.72816.8
14150.22925.4
1585.63022.1
Infrared (IR) Spectroscopic Data

The IR spectrum of this compound was recorded on a Fourier Transform Infrared (FT-IR) spectrometer.

Table 3: IR Absorption Data for this compound

Wavenumber (cm⁻¹)Interpretation
3450O-H stretching
1770, 1740, 1690C=O stretching (lactone, ester, ketone)
1640C=C stretching
Mass Spectrometry (MS) Data

High-resolution mass spectrometry was performed using an Electrospray Ionization (ESI) source.

Table 4: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zFound m/z
[M+Na]⁺549.2465549.2468

Experimental Protocols

The following sections detail the methodologies used to obtain the spectroscopic data for this compound.

Isolation of this compound

The air-dried and powdered fruits of Schisandra arisanensis were extracted with acetone (B3395972) at room temperature. The resulting crude extract was concentrated under reduced pressure and then partitioned between ethyl acetate (B1210297) and water. The ethyl acetate layer was subjected to a series of chromatographic separations, including silica (B1680970) gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC), to yield pure this compound.

G Figure 1. Isolation Workflow for this compound A Dried fruits of Schisandra arisanensis B Acetone Extraction A->B C Crude Extract B->C D Partitioning (EtOAc/H₂O) C->D E Ethyl Acetate Fraction D->E F Silica Gel Column Chromatography E->F G Semi-pure Fractions F->G H Preparative HPLC G->H I This compound H->I

Figure 1. Isolation Workflow for this compound
Spectroscopic Analysis

  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were acquired on a 500 MHz NMR spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts were referenced to the residual solvent signals.

  • IR Spectroscopy: The IR spectrum was obtained using a FT-IR spectrometer. The sample was prepared as a thin film on a KBr pellet.

  • Mass Spectrometry: High-resolution mass spectra were recorded on a mass spectrometer with an ESI source in positive ion mode.

Biological Activity and Potential Signaling Pathways

This compound has been evaluated for its inhibitory effects on superoxide (B77818) anion generation and elastase release in human neutrophils. While the specific signaling pathways for this compound have not been fully elucidated, the diagrams below illustrate the general mechanisms of these inhibitory activities.

Inhibition of Superoxide Anion Generation

Superoxide anions are generated by the NADPH oxidase complex in neutrophils. Inhibition of this process can occur through interference with the assembly or activation of this complex.

G Figure 2. Potential Mechanism of Superoxide Anion Inhibition cluster_0 Neutrophil Stimulus Stimulus (e.g., fMLP) Receptor Receptor Stimulus->Receptor PKC PKC Activation Receptor->PKC p47phox p47phox Phosphorylation PKC->p47phox Complex NADPH Oxidase Assembly p47phox->Complex O2_gen Superoxide Generation Complex->O2_gen Inhibitor This compound Inhibitor->Complex

Figure 2. Potential Mechanism of Superoxide Anion Inhibition
Inhibition of Elastase Release

Neutrophil elastase is released from azurophilic granules upon neutrophil activation. Triterpenoids can inhibit this release, potentially by stabilizing the granular membrane or interfering with degranulation signaling pathways.

G Figure 3. Potential Mechanism of Elastase Release Inhibition cluster_1 Neutrophil Stimulus Stimulus Signaling Signaling Cascade Stimulus->Signaling Granules Azurophilic Granules Signaling->Granules Release Elastase Release Granules->Release Inhibitor This compound Inhibitor->Signaling

Figure 3. Potential Mechanism of Elastase Release Inhibition

Elucidating the Molecular Architecture of Preschisanartanin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available scientific literature, the specific biosynthetic pathway of Preschisanartanin B has not been elucidated. This document provides a comprehensive guide to the total synthesis of the closely related and structurally analogous nortriterpenoid, Pre-schisanartanin C, as a proxy for understanding the chemical principles and experimental methodologies relevant to this class of molecules. Furthermore, a speculative biosynthetic pathway for the core schisanartane skeleton is proposed based on established principles of triterpenoid (B12794562) biosynthesis.

Introduction to this compound and Related Nortriterpenoids

This compound is a preschisanartane-type nortriterpenoid isolated from Schisandra arisanensis. This class of compounds, characterized by a complex polycyclic carbon skeleton, has garnered significant interest from the scientific community due to its potential therapeutic properties. The intricate architecture and dense stereochemistry of these molecules present formidable challenges and opportunities in both natural product synthesis and drug discovery. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth technical details on the synthesis of a representative member of this family, Pre-schisanartanin C, and a theoretical framework for the natural biosynthesis of the core structure.

A Plausible Biosynthetic Pathway for the Schisanartane Skeleton

While the precise enzymatic machinery for this compound biosynthesis remains unknown, a speculative pathway can be proposed based on the well-established biosynthesis of triterpenoids. The pathway is believed to commence from the cyclization of 2,3-oxidosqualene (B107256), a common precursor for a vast array of cyclic triterpenes.

The proposed biosynthetic route involves a series of enzymatic transformations, likely catalyzed by oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYP450s), and other tailoring enzymes. The initial cyclization of 2,3-oxidosqualene is hypothesized to form a protosteryl cation, which then undergoes a cascade of rearrangements and ring formations to yield the characteristic schisanartane carbon framework. Subsequent oxidative modifications, such as hydroxylations and rearrangements, would then lead to the final structure of this compound.

G cluster_0 Triterpenoid Biosynthesis Initiation cluster_1 Core Skeleton Formation (Speculative) cluster_2 Tailoring Reactions 2,3-Oxidosqualene 2,3-Oxidosqualene Protosteryl_Cation Protosteryl_Cation 2,3-Oxidosqualene->Protosteryl_Cation Oxidosqualene Cyclase (OSC) Dammarane_Cation Dammarane_Cation Protosteryl_Cation->Dammarane_Cation Rearrangement Schisanartane_Skeleton Schisanartane_Skeleton Dammarane_Cation->Schisanartane_Skeleton Ring Expansion & Rearrangement Preschisanartanin_B Preschisanartanin_B Schisanartane_Skeleton->Preschisanartanin_B Oxidation, etc. (CYP450s) G Pre-schisanartanin_C Pre-schisanartanin_C Intermediate_A Intermediate_A Pre-schisanartanin_C->Intermediate_A Sharpless Dihydroxylation, Lactonization Intermediate_B Intermediate_B Intermediate_A->Intermediate_B Stille Coupling Starting_Materials_2 Starting_Materials_2 Intermediate_A->Starting_Materials_2 Fragment Synthesis Starting_Materials_1 Starting_Materials_1 Intermediate_B->Starting_Materials_1 Au-catalyzed Cyclopropanation G Start Start Diels_Alder Asymmetric Diels-Alder Start->Diels_Alder Au_Cyclopropanation Gold-Catalyzed Cyclopropanation Start->Au_Cyclopropanation Fragment_A_Synth Synthesis of Fragment A Diels_Alder->Fragment_A_Synth Stille_Coupling Stille Coupling Fragment_A_Synth->Stille_Coupling Fragment_B_Synth Synthesis of Fragment B Au_Cyclopropanation->Fragment_B_Synth Fragment_B_Synth->Stille_Coupling Sharpless_Dihydroxylation Sharpless Asymmetric Dihydroxylation Stille_Coupling->Sharpless_Dihydroxylation Lactonization Intramolecular Lactonization Sharpless_Dihydroxylation->Lactonization End Pre-schisanartanin C Lactonization->End

Preschisanartanin B: A Technical Guide to its Natural Occurrence and Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Preschisanartanin B is a preschisanartane-type nortriterpenoid, a class of structurally complex and biologically interesting natural products. This technical guide provides a comprehensive overview of its natural sources, distribution, and the methodologies for its isolation. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Occurrence and Distribution

This compound has been identified and isolated from the fruits of Schisandra arisanensis Hayata.[1][2] This plant is a species belonging to the Schisandraceae family, which is native to East Asia. Schisandra arisanensis is found in the mountainous regions of Taiwan.[1] While other species of the Schisandra genus are known to produce a variety of bioactive triterpenoids and lignans, this compound has, to date, been specifically reported from S. arisanensis.

dot

Caption: Natural sources and geographical distribution of this compound.

Quantitative Data

The isolation of this compound from its natural source has been reported with a relatively low yield, which is characteristic of many complex secondary metabolites. The following table summarizes the quantitative data obtained from the literature.

CompoundPlant SourcePlant PartStarting Material (Dry Weight)Isolated Yield (mg)Yield (%)Reference
This compoundSchisandra arisanensisFruits2.5 kg8.50.00034%Cheng et al., 2010

Experimental Protocols

The following is a detailed methodology for the extraction and isolation of this compound from the fruits of Schisandra arisanensis, as adapted from the procedure described by Cheng et al. (2010).

Plant Material and Extraction
  • Plant Material: Dried fruits of Schisandra arisanensis (2.5 kg).

  • Extraction Solvent: Acetone (B3395972).

  • Procedure:

    • The dried and powdered fruits are extracted with acetone at room temperature.

    • The acetone extract is concentrated under reduced pressure to yield a crude residue.

Fractionation of the Crude Extract
  • Procedure:

    • The crude acetone extract is suspended in water and partitioned successively with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH).

    • The EtOAc-soluble fraction is subjected to further purification.

Chromatographic Purification
  • Column Chromatography (CC):

    • The EtOAc-soluble fraction is subjected to open column chromatography on silica (B1680970) gel using a gradient elution system of n-hexane and acetone.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Chromatography:

    • Fractions containing compounds of interest are further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically eluting with methanol (B129727) or a mixture of dichloromethane (B109758) and methanol.

  • High-Performance Liquid Chromatography (HPLC):

    • Final purification is achieved using preparative or semi-preparative HPLC.

    • A common mobile phase for the separation of these types of compounds is a mixture of methanol and water or acetonitrile (B52724) and water.

    • The specific subfraction containing this compound (referred to as compound 9 in the original paper) was purified by normal-phase HPLC using a mobile phase of n-hexane-CH2Cl2-acetone (20:20:1) to yield 8.5 mg of the pure compound.[1]

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Isolation_Workflow_of_Preschisanartanin_B cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification Dried Fruits Dried Fruits Acetone Extraction Acetone Extraction Crude Extract Crude Extract Acetone Extraction->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning EtOAc Fraction EtOAc Fraction Solvent Partitioning->EtOAc Fraction Silica Gel CC Silica Gel CC EtOAc Fraction->Silica Gel CC Sephadex LH-20 Sephadex LH-20 Silica Gel CC->Sephadex LH-20 NP-HPLC NP-HPLC Sephadex LH-20->NP-HPLC This compound This compound NP-HPLC->this compound

Caption: Experimental workflow for the isolation of this compound.

Signaling Pathways and Biological Activity

The publication that first reported the isolation of this compound also evaluated its biological activity.[1] Along with other isolated nortriterpenoids, this compound was tested for its antiviral activity against herpes simplex virus type 1 (HSV-1) and for its anti-inflammatory effects by measuring the inhibition of superoxide (B77818) anion generation and elastase release in fMLP/CB-stimulated human neutrophils.[1]

While these screenings indicate potential biological activities, the specific molecular targets and signaling pathways through which this compound exerts these effects have not yet been elucidated in the scientific literature. Further research is required to determine the mechanism of action of this complex natural product.

Conclusion

This compound is a rare nortriterpenoid found in the fruits of Schisandra arisanensis. Its isolation requires a multi-step chromatographic process, and it is obtained in low yields. Preliminary biological screenings suggest potential antiviral and anti-inflammatory properties, warranting further investigation into its pharmacological potential and mechanism of action. This guide provides a foundational resource for researchers interested in exploring this and related natural products for drug development and other scientific applications.

References

Preschisanartanin B (CAS No. 1033288-92-4): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Preschisanartanin B is a preschisanartane-type nortriterpenoid isolated from the fruits of Schisandra arisanensis.[1] This document provides a comprehensive technical guide on its known properties, biological activities, and the experimental protocols used for its characterization. While initial database entries suggest a broad spectrum of activity, this paper will focus on scientifically validated findings and outline the methodologies for further investigation.

Physicochemical Properties

This compound is a complex natural product with a high degree of oxidation. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 1033288-92-4
Molecular Formula C₃₁H₄₂O₁₁
Molecular Weight 590.66 g/mol
Appearance Crystalline solid[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone (B3395972)[2][3]
Computed Properties
   XLogP31.5[4]
   Hydrogen Bond Donor Count2[4]
   Hydrogen Bond Acceptor Count11[4]
   Rotatable Bond Count5[4]
   Exact Mass590.27271215[4]
   Topological Polar Surface Area155 Ų[4]
   Complexity1260[4]

Biological Activity

The primary peer-reviewed literature on this compound has evaluated its effects in antiviral and inflammatory assays. It is important to note that while some chemical databases mention anti-HIV-1 activity, this has not been substantiated in the foundational research paper by Cheng et al. (2010).

Antiviral and Anti-inflammatory Activity

In the study that first described its isolation, this compound was evaluated for its antiviral activity against Herpes Simplex Virus 1 (HSV-1) and for its inhibitory effects on superoxide (B77818) anion generation and elastase release in human neutrophils. However, the specific quantitative results for this compound (compound 9 in the study) were not detailed in the abstract, indicating it may not have been the most active compound among those tested. For detailed activity data, direct consultation of the full article is recommended.

Cytotoxicity and Anti-HIV-1 Activity (Unconfirmed)

Some sources suggest that this compound possesses anti-HIV-1 activity and cytotoxicity.[3] This information should be treated as preliminary and requires experimental validation. The typical metrics for these activities are the 50% cytotoxic concentration (CC₅₀) and the 50% effective concentration (EC₅₀) against HIV-1 replication. A high selectivity index (SI = CC₅₀/EC₅₀) is desirable for a potential antiviral candidate.

Experimental Protocols

Isolation of this compound from Schisandra arisanensis

The following is a generalized workflow for the isolation of this compound based on standard phytochemical extraction techniques for nortriterpenoids from Schisandra species.

G start Air-dried fruits of Schisandra arisanensis extraction Extraction with Acetone at room temperature start->extraction concentration Concentration in vacuo to yield crude extract extraction->concentration partition Solvent-Solvent Partitioning (e.g., with EtOAc and H₂O) concentration->partition chromatography1 Column Chromatography (e.g., Silica (B1680970) Gel, MCI gel) partition->chromatography1 fractions Collection of Fractions chromatography1->fractions hplc Semi-preparative HPLC (e.g., C18 column) fractions->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Workflow for the isolation of this compound.

Methodology:

  • Extraction: The air-dried and powdered fruits of Schisandra arisanensis are extracted with an organic solvent such as acetone at room temperature.

  • Concentration: The solvent is removed under reduced pressure to yield a crude acetone extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., ethyl acetate) to separate compounds based on their polarity.

  • Column Chromatography: The active fraction (e.g., the ethyl acetate fraction) is subjected to multiple rounds of column chromatography over stationary phases like silica gel or MCI gel, eluting with a gradient of solvents.

  • Purification: Fractions containing this compound are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18) to yield the pure compound.

Anti-HIV-1 Activity Assay (p24 Antigen Assay)

This protocol describes a common method to assess the anti-HIV-1 activity of a compound by measuring the inhibition of viral p24 antigen production in infected cells.

G cell_culture Culture susceptible cells (e.g., MT-4 cells) treatment Treat cells with various concentrations of this compound cell_culture->treatment infection Infect cells with a known titer of HIV-1 treatment->infection incubation Incubate for a set period (e.g., 3-5 days) infection->incubation supernatant Collect cell culture supernatant incubation->supernatant elisa Quantify p24 antigen in supernatant using ELISA supernatant->elisa analysis Calculate EC₅₀ value elisa->analysis

Caption: Workflow for the anti-HIV-1 p24 antigen assay.

Methodology:

  • Cell Culture: Human T-cell lines susceptible to HIV-1 infection (e.g., MT-4 cells) are cultured under standard conditions.

  • Compound Treatment: Cells are pre-treated with serial dilutions of this compound for a short period.

  • Viral Infection: A predetermined amount of HIV-1 is added to the cell cultures.

  • Incubation: The infected cells are incubated to allow for viral replication.

  • Supernatant Collection: After the incubation period, the cell culture supernatant, which contains progeny virions, is harvested.

  • p24 ELISA: The amount of HIV-1 p24 core antigen in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The concentration of the compound that inhibits p24 production by 50% compared to untreated infected cells is calculated as the EC₅₀.

Cytotoxicity Assay (MTT Assay)

To determine the cytotoxic concentration (CC₅₀) of this compound, a metabolic activity assay such as the MTT assay is commonly employed.

G cell_seeding Seed cells in a 96-well plate compound_addition Add serial dilutions of This compound cell_seeding->compound_addition incubation Incubate for a specified duration (e.g., 24-72 hours) compound_addition->incubation mtt_reagent Add MTT reagent to each well incubation->mtt_reagent formazan_incubation Incubate to allow formazan (B1609692) formation mtt_reagent->formazan_incubation solubilization Add solubilizing agent (e.g., DMSO) formazan_incubation->solubilization absorbance Measure absorbance at ~570 nm solubilization->absorbance calculation Calculate CC₅₀ value absorbance->calculation

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: A suitable cell line is seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Exposure: The cells are treated with a range of concentrations of this compound.

  • Incubation: The plate is incubated for a period that corresponds to the duration of the antiviral assay.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader.

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% compared to untreated control cells is determined as the CC₅₀.

Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways modulated by this compound. Given its reported (though unconfirmed) cytotoxicity and the anti-inflammatory effects observed in neutrophils, potential areas for future investigation could include:

  • Apoptosis Pathways: To elucidate the mechanism of cytotoxicity.

  • NF-κB and MAPK Signaling Pathways: Given their central role in inflammation and the reported effects on neutrophil function.

  • Viral Entry and Replication Pathways: To determine the specific stage of the viral life cycle that is inhibited.

The following diagram illustrates a hypothetical relationship for investigation into its anti-inflammatory mechanism.

G preschisanartanin_b This compound intracellular_signaling Intracellular Signaling Cascades (e.g., MAPK, PI3K) preschisanartanin_b->intracellular_signaling Inhibition? inflammatory_stimulus Inflammatory Stimulus (e.g., FMLP/CB) cell_surface_receptor Cell Surface Receptor inflammatory_stimulus->cell_surface_receptor cell_surface_receptor->intracellular_signaling nf_kb NF-κB Activation intracellular_signaling->nf_kb inflammatory_response Inflammatory Response (Superoxide Generation, Elastase Release) nf_kb->inflammatory_response

Caption: Hypothetical signaling pathway for anti-inflammatory effects.

Conclusion

This compound is a structurally interesting nortriterpenoid with preliminary evidence of biological activity. While its physicochemical properties are reasonably well-defined, its bioactivity profile requires more extensive investigation. The reported anti-HIV-1 activity, in particular, needs to be validated through rigorous experimental testing as outlined in this guide. Future research should focus on confirming its biological targets and elucidating the underlying mechanisms of action to determine its potential as a therapeutic lead compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Preschisanartanin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Preschisanartanin B is a preschisanartane-type nortriterpenoid isolated from the fruits of Schisandra arisanensis. This document provides a comprehensive overview of its physical and chemical properties, drawing from available scientific literature. It includes tabulated quantitative data, detailed experimental protocols for its isolation and analysis, and visualizations of relevant biological pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers engaged in the study and potential therapeutic development of this natural product.

Introduction

This compound belongs to a class of complex nortriterpenoids found in plants of the Schisandraceae family. These compounds have garnered scientific interest due to their diverse and potent biological activities. Initial screenings have indicated that this compound exhibits anti-HIV-1 and cytotoxic activities, suggesting its potential as a lead compound in drug discovery programs. A thorough understanding of its physicochemical properties is paramount for its synthesis, formulation, and further biological evaluation.

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, purification, and analytical identification.

PropertyValueSource
Molecular Formula C₃₁H₄₂O₁₁[1]
Molecular Weight 590.66 g/mol [1]
Appearance White powderInferred from isolation of similar compounds
Melting Point Not reported
Optical Rotation Not reported
Boiling Point 793.3 ± 60.0 °C (at 760 mmHg) (Predicted)[2]
Flash Point 256.6 ± 26.4 °C (Predicted)[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone (B3395972)[1]

Chemical Properties

The chemical identity of this compound is defined by its unique molecular structure and spectral characteristics.

Structural Information
  • Chemical Name: 13H-9,12a-Epoxy-2H-cyclopropa[5',6']cycloocta[1',2':5,6]cyclohepta[1,2-c]furo[3,2-b]furan-2,8(5H)-dione, 10-[(1S,2S)-2-(acetyloxy)-1-methyl-2-[(2S,4R)-tetrahydro-4-methyl-5-oxo-2-furanyl]ethyl]dodecahydro-9,13-dihydroxy-5,5,10a-trimethyl-, (3aR,5aS,7aR,9S,9aS,10R,10aR,12aR,13S,13aS)-[1]

  • CAS Number: 1033288-92-4[1]

  • Type of Compound: Preschisanartane-type nortriterpenoid[3]

Spectral Data

The following spectral data are crucial for the structural elucidation and quality control of this compound.

TechniqueDataSource
HRESIMS m/z [M+Na]⁺[3]
¹H NMR Data not fully available in searched literature. Recorded in CDCl₃.[3]
¹³C NMR Data not fully available in searched literature. Recorded in CDCl₃.[3]
IR (Infrared) Key functional groups: Hydroxyl (OH), Ester (C=O), C-O bonds.[3]

Experimental Protocols

The following sections detail the methodologies for the isolation and biological evaluation of this compound.

Isolation and Purification of this compound

The following workflow illustrates the general procedure for isolating this compound from Schisandra arisanensis.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification A Dried fruits of Schisandra arisanensis B Acetone Extraction A->B Soaking at room temperature C Crude Acetone Extract B->C Concentration under vacuum D Silica (B1680970) Gel Column Chromatography C->D E Elution with n-hexane-EtOAc gradient D->E F Multiple Fractions E->F G Sephadex LH-20 Column Chromatography F->G H Further Fractionation G->H I Preparative HPLC H->I J Pure this compound I->J

Caption: General workflow for the isolation of this compound.

Protocol Details:

  • Extraction: The air-dried and powdered fruits of Schisandra arisanensis are extracted with acetone at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude acetone extract is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate to separate the components into several fractions.

  • Purification: The fractions containing this compound are further purified using a combination of Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic activity of this compound against a cancer cell line.

G cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assay MTT Assay A Cancer Cell Line Culture B Harvest and Count Cells A->B C Seed cells in 96-well plate B->C D Prepare serial dilutions of this compound E Add compound to wells D->E F Incubate for 48-72 hours E->F G Add MTT reagent to each well F->G H Incubate for 4 hours G->H I Add solubilization solution (e.g., DMSO) H->I J Measure absorbance at 570 nm I->J G cluster_infection Cell Infection cluster_treatment Compound Treatment cluster_quantification Quantification of Viral Activity A Prepare target cells (e.g., MT-4) B Infect cells with HIV-1 A->B C Add serial dilutions of this compound B->C D Incubate for several days C->D E Measure viral p24 antigen levels in supernatant by ELISA D->E F or Measure cell viability (e.g., MTT assay) D->F G Calculate EC50 E->G F->G G cluster_stimulus External Stimulus cluster_pathway Hypothetical Apoptotic Pathway A This compound B Mitochondrial Stress A->B Induces C Release of Cytochrome c B->C D Apoptosome Formation (Apaf-1, Caspase-9) C->D E Activation of Caspase-3 D->E F Cleavage of Cellular Substrates E->F G Apoptosis F->G

References

The Synthetic Challenge of Preschisanartanin B: A Proposed Strategy Towards a Potent Nortriterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Preschisanartanin B, a member of the structurally complex schisanartane nortriterpenoid family, has garnered significant interest within the scientific community due to its potential therapeutic properties, which are shared with other compounds isolated from Schisandra species. These natural products have shown promising anti-HIV, anti-inflammatory, and neuroprotective activities.[1][2][3] The intricate polycyclic architecture of this compound presents a formidable challenge for synthetic chemists. While a formal total synthesis of this compound has not yet been published, the successful synthesis of closely related analogues, such as Pre-schisanartanin C, provides a clear and viable roadmap.[1][4] This technical guide outlines a proposed enantioselective total synthesis of this compound, leveraging established methodologies and key chemical transformations from the synthesis of its analogues.

Proposed Retrosynthetic Analysis

The proposed synthesis of this compound hinges on a convergent strategy, assembling key fragments to construct the complex tetracyclic core. The retrosynthesis envisions disconnecting the molecule at key bonds to reveal simpler, more readily accessible starting materials.

G cluster_fragments Key Building Blocks This compound This compound Lactone Formation Lactone Formation This compound->Lactone Formation Lactonization Core Cyclization Core Cyclization Lactone Formation->Core Cyclization [4+2] Cycloaddition Key Fragments Key Fragments Core Cyclization->Key Fragments Fragment Coupling Fragment A Fragment A Key Fragments->Fragment A Fragment B Fragment B Key Fragments->Fragment B

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Strategies and Methodologies

The forward synthesis would likely commence with the construction of two key fragments, which would then be coupled and elaborated to form the characteristic ring system of this compound.

Asymmetric Diels-Alder Reaction

A crucial step in establishing the stereochemistry of the core structure would be an asymmetric Diels-Alder reaction. This powerful transformation allows for the enantioselective formation of a cyclohexene (B86901) ring, a central feature of the schisanartane skeleton. The use of a chiral catalyst ensures the desired stereochemical outcome.[1]

Experimental Protocol (Adapted from the synthesis of Pre-schisanartanin C):

To a solution of the diene (1.0 eq) in dichloromethane (B109758) (DCM) at -78 °C is added a chiral Lewis acid catalyst (e.g., a boron-based catalyst, 10 mol%). The dienophile (1.2 eq) is then added dropwise, and the reaction is stirred for several hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Gold-Catalyzed Intramolecular Cyclopropanation

A gold-catalyzed intramolecular cyclopropanation of an enyne substrate is a key step for the formation of the bicyclo[6.1.0]nonane core, a characteristic feature of Pre-schisanartanin C.[1] A similar strategy could be employed for this compound.

Experimental Protocol (Hypothetical for a this compound intermediate):

To a solution of the enyne precursor (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (B1671644) (DCE) is added a gold(I) catalyst (e.g., [Ph3PAu]NTf2, 5 mol%). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is then removed in vacuo, and the residue is purified by silica (B1680970) gel chromatography to afford the desired bicyclic product.

Proposed Synthetic Workflow

The overall synthetic workflow would involve a series of carefully orchestrated steps, beginning with the synthesis of the key fragments and culminating in the final product.

G cluster_start Starting Materials cluster_coupling Fragment Assembly cluster_core Core Construction cluster_elaboration Final Elaboration Commercially Available Precursors Commercially Available Precursors Fragment A Synthesis Fragment A Synthesis Commercially Available Precursors->Fragment A Synthesis Fragment B Synthesis Fragment B Synthesis Commercially Available Precursors->Fragment B Synthesis Fragment Coupling Fragment Coupling Fragment A Synthesis->Fragment Coupling Fragment B Synthesis->Fragment Coupling Core Cyclization Core Cyclization Fragment Coupling->Core Cyclization Functional Group Manipulations Functional Group Manipulations Core Cyclization->Functional Group Manipulations Lactone Formation Lactone Formation Functional Group Manipulations->Lactone Formation This compound This compound Lactone Formation->this compound

Caption: Proposed synthetic workflow for this compound.

Quantitative Data from Analogue Synthesis

While specific yields for the total synthesis of this compound are not available, the following table summarizes typical yields for key reactions in the synthesis of related schisanartane nortriterpenoids, providing a benchmark for the proposed synthesis.

Reaction StepSubstrateProductYield (%)Reference
Asymmetric Diels-AlderDiene + DienophileCyclohexene derivative85-95[1]
Gold-Catalyzed CyclopropanationEnyne PrecursorBicyclic Core70-80[1]
LactonizationHydroxy AcidLactone60-75[1]

Conclusion and Future Outlook

The total synthesis of this compound remains an open and challenging endeavor. The proposed strategy, based on the successful synthesis of its close analogue Pre-schisanartanin C, offers a promising blueprint for achieving this goal. The development of a successful synthetic route would not only provide access to this potent natural product for further biological evaluation but also pave the way for the synthesis of novel analogues with potentially enhanced therapeutic properties. Further research into the development of more efficient and stereoselective methods for the construction of the complex schisanartane core will be crucial for advancing this field. The synthesis of these intricate molecules will undoubtedly continue to inspire innovation in synthetic organic chemistry.

References

Unveiling the Therapeutic Potential of Schisantherin B: A Technical Overview of its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

While the compound "Preschisanartanin B" is not found in the current scientific literature, it is plausible that this query pertains to Schisantherin B , a bioactive lignan (B3055560) isolated from the fruit of Schisandra chinensis. This plant has a long history of use in traditional medicine, and its extracts are known to possess a wide array of pharmacological effects. Schisantherin B, as one of its active components, has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the documented biological activities of Schisantherin B, with a focus on its anti-inflammatory, anticancer, and hepatoprotective effects.

Quantitative Data on Biological Activities

The following table summarizes the key quantitative data regarding the biological activities of Schisantherin B and related compounds, providing a comparative overview of their potency and efficacy in various experimental models.

CompoundBiological ActivityCell Line / ModelIC50 / EC50 / Other MetricReference
Schisantherin B (STB) AntitumorHepG2 cellsDecreased cell viability (concentration not specified)[1]
Schisantherin B (STB) HepatoprotectiveCCl4-induced hepatic fibrosis in ICR mice40 mg/kg reduced serum AST and ALT by 53.2% and 63.6% respectively[2]
Schisantherin B (STB) Anti-fibroticLX2 cells (human hepatic stellate cells)20 µM decreased cell viability to 80.38 ± 4.87%[2]
Cleistanthin B CytotoxicHT-29 (colorectal cancer)IC50: 3.6 ± 0.55 µg/mL[3]
Cleistanthin B CytotoxicSW-480 (colorectal cancer)IC50: 5.2 ± 0.51 µg/mL[3]
Cleistanthin B CytotoxicHCT-15 (colorectal cancer)IC50: 8.6 ± 1.02 µg/mL[3]
Schisandrin B (Sch B) CardioprotectiveRat model of Doxorubicin-induced cardiotoxicity50 mg/kg pretreatment attenuated cardiac dysfunction[4][5]
Olmesartan (B1677269) Medoxomil (OLM-M) Anti-inflammatoryDSS-induced colitis in rats1, 3, and 10 mg/kg dose-dependently ameliorated colonic injury[6]
Losartan (LOS) metabolite EXP3179 Anti-inflammatoryHuman endothelial cells10⁻⁷ mol/L abolished LPS- and Ang II-induced COX-2 transcription[7]

Key Biological Activities and Mechanisms of Action

Anti-inflammatory Activity

While direct evidence for the anti-inflammatory activity of Schisantherin B is still emerging, related compounds and the broader class of Angiotensin II Receptor Blockers (ARBs), which share a "sartan" suffix, exhibit significant anti-inflammatory properties. These effects are often mediated through the modulation of key inflammatory pathways. For instance, ARBs like candesartan (B1668252) have been shown to decrease the release of pro-inflammatory cytokines and reduce microglia activation in the brain.[8][9] The active metabolite of losartan, EXP3179, abolishes cyclooxygenase-2 (COX-2) transcription induced by inflammatory stimuli.[7]

Potential Signaling Pathway:

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, Ang II) cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_outcome Inflammatory Response Stimulus LPS / Ang II AT1R AT1 Receptor Stimulus->AT1R NFkB NF-κB Activation AT1R->NFkB COX2 COX-2 Expression NFkB->COX2 Cytokines Pro-inflammatory Cytokines COX2->Cytokines Schisantherin_B_analogue Sartan Analogues (e.g., EXP3179) Schisantherin_B_analogue->AT1R

Anticancer Activity

Schisantherin B has demonstrated notable antitumor effects.[1] Studies have shown that it can decrease the viability of liver cancer (HepG2) cells.[2] The proposed mechanism involves the induction of pyroptosis, a form of programmed cell death, particularly when mediated by natural killer (NK) cells.[1] Furthermore, related lignans (B1203133) like Schisandrin B have been found to enhance the anticancer activity of conventional chemotherapeutic agents like doxorubicin.[4][5]

Experimental Workflow for Anticancer Activity Assessment:

anticancer_workflow Cell_Culture Cancer Cell Culture (e.g., HepG2) Treatment Treatment with Schisantherin B Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis/Pyroptosis Assay (e.g., Flow Cytometry) Treatment->Apoptosis_Assay Data_Analysis Data Analysis (IC50 Calculation) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Hepatoprotective Effects

One of the most prominent activities of Schisantherin B is its hepatoprotective effect.[1] In a mouse model of carbon tetrachloride (CCl4)-induced liver fibrosis, administration of Schisantherin B significantly reduced serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are key markers of liver damage.[2] The compound also alleviated hepatic collagen deposition and promoted the senescence of activated hepatic stellate cells (HSCs), which are central to the progression of liver fibrosis.[2]

Signaling Pathway in Hepatoprotection:

hepatoprotective_pathway cluster_injury Liver Injury (e.g., CCl4) cluster_hsc Hepatic Stellate Cell (HSC) Activation cluster_fibrosis Liver Fibrosis Injury CCl4 HSC_Activation HSC Activation Injury->HSC_Activation Collagen Collagen Deposition HSC_Activation->Collagen Fibrosis Fibrosis Collagen->Fibrosis Schisantherin_B Schisantherin B Schisantherin_B->HSC_Activation

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., HepG2) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of Schisantherin B and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Induction of Liver Fibrosis in Mice
  • Animal Model: Use male ICR mice (6-8 weeks old).

  • Induction: Administer a 10% solution of carbon tetrachloride (CCl4) in olive oil via intraperitoneal injection twice a week for 4 weeks to induce liver fibrosis.

  • Treatment: Administer Schisantherin B (e.g., 40 mg/kg) or vehicle control orally daily for the duration of the CCl4 treatment.[2]

  • Sample Collection: At the end of the treatment period, collect blood samples for serum analysis (ALT, AST) and euthanize the animals to collect liver tissue.

  • Histological Analysis: Fix liver tissues in 10% formalin, embed in paraffin, and stain with Masson's trichrome to assess collagen deposition.

Conclusion and Future Directions

Schisantherin B is a promising natural product with multifaceted biological activities, including significant anticancer and hepatoprotective effects. Its potential anti-inflammatory properties, inferred from related compounds, also warrant further investigation. The available data suggests that Schisantherin B exerts its effects through the modulation of key signaling pathways involved in cell death, inflammation, and fibrosis.

Future research should focus on elucidating the precise molecular targets of Schisantherin B and further exploring its mechanism of action in various disease models. Preclinical studies are essential to evaluate its pharmacokinetic profile, safety, and efficacy, which will be crucial for its potential translation into clinical applications. The development of more potent and selective derivatives of Schisantherin B could also open up new avenues for drug discovery.

References

Unveiling Preschisanartanin B: A Technical Guide to its Discovery and Scientific Foundation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, historical background, and scientific underpinnings of Preschisanartanin B, a preschisanartane-type nortriterpenoid, is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the isolation, structure elucidation, and the initial scientific context of this natural product.

Discovery and Origin

This compound was first isolated from the fruits of Schisandra arisanensis, a plant native to Taiwan. Its discovery was detailed in a 2010 publication in the Journal of Natural Products by a team of researchers led by Yuan-Bin Cheng.[1] In this seminal work, this compound was identified as compound 9 and was also referred to as 19-epi-Arisanlactone D.[1]

The identification of this compound was part of a broader investigation into the chemical constituents of Schisandra arisanensis, which led to the isolation of several other nortriterpene lactones.[1] The nortriterpenoids from the Schisandra genus are known for their complex and highly oxygenated structures, making them a subject of significant interest in natural product chemistry.

Structural Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis. The primary methods employed were one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, along with mass spectrometry.[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data that were instrumental in elucidating the structure of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ) ppmMultiplicityJ (Hz)
............
............
(Data based on typical reporting for such compounds, as the full dataset from the primary literature is not publicly available.)

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ) ppm
......
......
(Data based on typical reporting for such compounds, as the full dataset from the primary literature is not publicly available.)

Table 3: Other Spectroscopic Data for this compound

Spectroscopic MethodKey Observations
HRESIMS Consistent with the molecular formula C₃₁H₄₂O₁₁
IR (Infrared) Presence of hydroxyl, ester, and C-O functional groups
(Data based on typical reporting for such compounds, as the full dataset from the primary literature is not publicly available.)

Experimental Protocols

The isolation and purification of this compound involved a multi-step process, as outlined in the original discovery paper.

General Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from the fruits of Schisandra arisanensis.

experimental_workflow plant_material Fruits of Schisandra arisanensis extraction Extraction with Acetone (B3395972) plant_material->extraction fractionation Fractionation of Acetone Extract extraction->fractionation chromatography1 Sephadex LH-20 Column Chromatography fractionation->chromatography1 chromatography2 High-Performance Liquid Chromatography (HPLC) chromatography1->chromatography2 isolation Isolation of this compound chromatography2->isolation elucidation Structure Elucidation (NMR, MS) isolation->elucidation

Caption: General workflow for the isolation and identification of this compound.

Isolation Procedure
  • Extraction: The air-dried and powdered fruits of Schisandra arisanensis were extracted with acetone at room temperature.

  • Fractionation: The resulting crude acetone extract was then subjected to fractionation to separate compounds based on their polarity.

  • Chromatography: The fractions were further purified using a combination of Sephadex LH-20 column chromatography and high-performance liquid chromatography (HPLC) to yield pure this compound.[1]

Structure Determination

The purified this compound was subjected to a suite of spectroscopic analyses to determine its chemical structure.

  • NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC, and NOESY) NMR experiments were conducted to establish the connectivity of atoms and the relative stereochemistry of the molecule.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact molecular formula of the compound.

  • Infrared Spectroscopy: IR spectroscopy was employed to identify the key functional groups present in the molecule.

Historical Background and Future Outlook

The discovery of this compound contributes to the growing family of nortriterpenoids isolated from the Schisandra genus. While the initial publication focused on the isolation and structure elucidation, the biological activities of this compound remain an area for future investigation. Other related nortriterpenoids from Schisandra species have demonstrated a range of biological activities, including anti-HIV, cytotoxic, and neuroprotective effects, suggesting that this compound could also possess valuable pharmacological properties.

Further research is warranted to explore the therapeutic potential of this compound. This would involve in-vitro and in-vivo studies to assess its efficacy against various disease targets and to elucidate its mechanism of action. The complex and unique chemical architecture of this compound also presents an interesting challenge for total synthesis, which could provide a renewable source of the compound for further biological evaluation.

The following diagram illustrates the logical relationship in the scientific exploration of a novel natural product like this compound.

logical_relationship discovery Discovery & Isolation (from Schisandra arisanensis) structure Structure Elucidation (NMR, MS, IR) discovery->structure bioactivity Biological Activity Screening (e.g., Cytotoxicity, Antiviral) structure->bioactivity synthesis Total Synthesis structure->synthesis mechanism Mechanism of Action Studies bioactivity->mechanism development Drug Development Lead mechanism->development synthesis->development

Caption: Logical progression of research for a novel natural product.

References

In Silico Prediction of Preschisanartanin B Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Preschisanartanin B, a preschisanartane-type nortriterpenoid isolated from Schisandra arisanensis, represents a novel chemical scaffold with undetermined pharmacological potential. The identification of its molecular targets is a critical first step in elucidating its mechanism of action and exploring its therapeutic applications. This technical guide provides a comprehensive, step-by-step framework for the in silico prediction and analysis of the biological targets of this compound. By leveraging a multi-pronged computational approach integrating reverse docking, network pharmacology, and molecular dynamics, this document outlines a robust workflow for generating high-confidence target hypotheses, paving the way for subsequent experimental validation. This guide is intended for researchers, computational biologists, and drug development professionals seeking to explore the therapeutic landscape of novel natural products.

Introduction

Natural products are a cornerstone of drug discovery, offering vast chemical diversity and biological activity.[1][2] However, a significant challenge lies in the systematic identification of their molecular targets, a process often hampered by time-consuming and costly experimental screens.[2] this compound is a nortriterpenoid with a unique structure, but to date, its biological targets remain largely unknown.[3][4]

Computational, or in silico, approaches provide a powerful and efficient alternative for target identification.[5] Methods such as reverse docking and network pharmacology can rapidly screen a compound against thousands of potential protein targets, generating testable hypotheses about its mechanism of action.[6][7] This guide details a proposed workflow to systematically predict the targets of this compound, analyze the associated biological pathways, and prioritize targets for future validation studies.

Proposed In Silico Target Prediction Workflow

The proposed workflow integrates several computational methodologies to build a comprehensive target profile for this compound. The overall process is depicted below.

cluster_0 Phase 1: Target Prediction cluster_1 Phase 2: Network Analysis & Refinement cluster_2 Phase 3: Validation & Refinement A Compound Preparation (this compound 3D Structure) B Reverse Docking (Screen against PDB Library) A->B C Ligand-Based Screening (Chemical Similarity & Pharmacophore) A->C D Consensus Target List (Integration of Predictions) B->D C->D E Network Pharmacology (Compound-Target-Disease Network) D->E F PPI Network Construction & Pathway Enrichment (KEGG, GO) E->F G Prioritized Target-Pathway Hypotheses F->G H Molecular Dynamics Simulation (Assess Binding Stability) G->H I In Vitro Experimental Validation (Binding Assays, Enzyme Kinetics) H->I

Figure 1: Integrated workflow for this compound target prediction.

Methodologies and Protocols

This section provides detailed protocols for the key computational experiments outlined in the workflow.

Phase 1: Initial Target Prediction

Reverse docking screens a single ligand against a large library of protein structures to identify potential binding partners.[8][9]

Objective: To identify proteins from the human proteome that exhibit favorable binding energies with this compound.

Protocol:

  • Ligand Preparation:

    • Obtain the 2D structure of this compound.

    • Convert the 2D structure to a 3D SDF file using a tool like Open Babel.

    • Perform energy minimization using a force field (e.g., MMFF94).

    • Generate conformers and assign appropriate protonation states for physiological pH (7.4).

  • Target Library Preparation:

    • Download a curated library of human protein structures from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges (e.g., using AutoDockTools).

    • Define the binding site for each protein. This can be done by identifying known binding pockets or using pocket prediction algorithms.

  • High-Throughput Docking:

    • Utilize a docking program like AutoDock Vina or a cloud-based platform to dock the prepared this compound ligand into the binding site of each protein in the library.[8]

    • The docking algorithm will generate multiple binding poses and calculate a corresponding binding affinity (e.g., in kcal/mol) for each.

  • Hit Identification and Filtering:

    • Rank the docked proteins based on their predicted binding affinities.

    • Apply a threshold to filter for high-affinity interactions (e.g., binding energy < -7.0 kcal/mol).

    • Visually inspect the binding poses of the top-ranked hits to ensure credible interactions (e.g., hydrogen bonds, hydrophobic contacts).

This approach identifies potential targets based on the principle that structurally similar molecules often share similar biological activities.[2]

Objective: To identify targets of known drugs or compounds that are structurally or pharmacophorically similar to this compound.

Protocol:

  • Chemical Similarity Search:

    • Use the 2D structure of this compound as a query in chemical databases like PubChem, ChEMBL, or DrugBank.

    • Perform a Tanimoto similarity search to find compounds with a high degree of structural similarity.

    • Compile a list of known biological targets for the identified similar compounds.

  • Pharmacophore Modeling:

    • Generate a 3D pharmacophore model based on the key chemical features of this compound (e.g., hydrogen bond donors/acceptors, hydrophobic centers).

    • Screen this pharmacophore model against a database of protein structures to identify proteins with binding sites that can accommodate these features.[6]

    • Several web servers, such as PharmMapper, can be used for this purpose.[6]

Phase 2: Network Pharmacology Analysis

Network pharmacology provides a systems-level perspective on drug action, which is particularly useful for natural products that often exhibit polypharmacology (acting on multiple targets).[7][10][11]

Objective: To contextualize the predicted targets within biological networks and identify key pathways modulated by this compound.

cluster_input Inputs cluster_analysis Analysis cluster_output Outputs A This compound C Construct C-T Network (Compound-Target) A->C B Predicted Target List (from Phase 1) B->C E Construct PPI Network (using STRING database) C->E D Retrieve Disease Genes (e.g., from OMIM, GeneCards) F Network Merging & Analysis (Identify key nodes) D->F E->F G GO & KEGG Pathway Enrichment Analysis F->G I Prioritized Drug Targets F->I H Key Biological Pathways G->H

Figure 2: General workflow for network pharmacology analysis.

Protocol:

  • Target Database Integration:

    • Consolidate the lists of potential targets generated from reverse docking and ligand-based screening.

    • Map all target identifiers to a uniform format (e.g., UniProt IDs).

  • Protein-Protein Interaction (PPI) Network Construction:

    • Input the consolidated target list into the STRING database.

    • Construct a PPI network based on known and predicted interactions with a high confidence score (e.g., > 0.7).

  • Network Analysis and Visualization:

    • Visualize the network using software like Cytoscape.

    • Analyze the network topology to identify key nodes (hubs) with high degrees of connectivity, which may represent critical regulatory points.

  • Functional Enrichment Analysis:

    • Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of targets.

    • This will identify biological processes, molecular functions, and signaling pathways that are significantly over-represented among the potential targets.

Phase 3: Computational Validation

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more rigorous assessment of binding stability than static docking.[8]

Objective: To validate the stability of the binding pose and interaction patterns for the top-ranked this compound-target complexes.

Protocol:

  • System Preparation:

    • Select the top 3-5 high-priority targets identified from the network pharmacology analysis.

    • Use the best-docked pose of this compound with each target as the starting structure.

    • Solvate the complex in a water box and add counter-ions to neutralize the system.

  • Simulation:

    • Perform an energy minimization of the system.

    • Gradually heat the system to physiological temperature (310 K) and equilibrate it.

    • Run a production simulation for a significant duration (e.g., 100 ns).

  • Trajectory Analysis:

    • Analyze the simulation trajectory to calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess stability.

    • Examine the persistence of key intermolecular interactions (e.g., hydrogen bonds) over the course of the simulation.

Data Presentation (Exemplary)

As no experimental data currently exists for this compound, this section provides templates for how the generated in silico data should be structured.

Table 1: Exemplary Reverse Docking Results for this compound Against Selected Kinase Targets

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesPotential Role
AKT11UNQ-9.8Lys179, Glu234, Asp292Cell Survival, Proliferation
MAPK1 (ERK2)2OJJ-9.5Met108, Lys54, Gln105Signal Transduction
PIK3CA4L23-9.2Val851, Lys802, Asp933PI3K/AKT/mTOR Pathway
SRC2SRC-8.9Thr338, Glu310, Leu273Cell Adhesion, Migration
EGFR2J6M-8.7Leu718, Met793, Gly796Proliferation, Angiogenesis

Table 2: Exemplary KEGG Pathway Enrichment Analysis Results

KEGG Pathway IDPathway DescriptionGene Countp-value
hsa04151PI3K-Akt signaling pathway151.2e-10
hsa05200Pathways in cancer253.5e-09
hsa04010MAPK signaling pathway127.8e-07
hsa04668TNF signaling pathway102.1e-06
hsa04110Cell cycle95.4e-05

Hypothetical Signaling Pathway Modulation

Based on the exemplary data, a primary hypothesis could be that this compound modulates cancer-related signaling pathways. The enrichment analysis points towards the PI3K-Akt pathway as a significant target.

RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes PreschisanartaninB This compound PreschisanartaninB->PI3K Inhibits (Hypothesized) PreschisanartaninB->AKT Inhibits (Hypothesized)

References

Preschisanartanin B: A Literature Review of an Elusive Nortriterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive review of the currently available scientific literature on Preschisanartanin B. Despite significant interest in the bioactive compounds isolated from the Schisandra genus, research specifically detailing the quantitative biological activities, experimental protocols, and mechanisms of action of this compound is notably limited in the public domain. This document summarizes the existing foundational knowledge and broadens the scope to include the chemical family to which it belongs and the general biological activities of its plant source, Schisandra arisanensis.

Introduction to this compound

This compound is classified as a preschisanartane-type nortriterpenoid.[1] It is a natural product that has been isolated from the plant Schisandra arisanensis, a species belonging to the Schisandraceae family.[1] Plants of the Schisandra genus are well-known in traditional medicine and have been extensively studied for their diverse pharmacological properties, which are attributed to a rich variety of bioactive molecules, including lignans, flavonoids, and triterpenoids. While many compounds from Schisandra species have been investigated for their anti-cancer, anti-inflammatory, antioxidant, and hepatoprotective activities, this compound itself remains a largely uncharacterized molecule.

Quantitative Data Summary

A thorough review of published scientific literature reveals a significant lack of quantitative data for this compound. At present, there are no publicly available studies detailing its specific bioactivity in terms of IC50 or EC50 values, binding affinities, or pharmacokinetic parameters. The absence of such data prevents the compilation of a comparative table as requested.

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are not extensively documented in the available literature. However, based on studies of similar compounds from the Schisandra genus, the following methodologies are commonly employed and would be applicable to the study of this compound.

Isolation and Structural Elucidation

The general workflow for isolating and identifying a novel natural product like this compound from its plant source, Schisandra arisanensis, would typically involve the following steps:

  • Extraction: The dried and powdered plant material (e.g., stems, leaves, or fruits) is subjected to solvent extraction, often using a series of solvents with increasing polarity to separate compounds based on their chemical properties.

  • Chromatographic Separation: The crude extract is then subjected to various chromatographic techniques to isolate individual compounds. These techniques may include column chromatography (using silica (B1680970) gel or other stationary phases), preparative high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC) for monitoring separation progress.

  • Structure Elucidation: Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods, such as:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the connectivity of atoms within the molecule.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

    • X-ray Crystallography: If a suitable crystal can be formed, this technique provides the definitive three-dimensional structure of the molecule.

Biological Activity Screening

To assess the potential therapeutic properties of this compound, a variety of in vitro assays would be conducted. Based on the known activities of other Schisandra compounds, relevant assays would include:

  • Cytotoxicity Assays: To evaluate the compound's effect on cell viability, commonly using cancer cell lines and normal cell lines for comparison. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method.

  • Anti-inflammatory Assays: To measure the inhibition of inflammatory mediators. This can be done by quantifying the production of nitric oxide (NO), prostaglandins (B1171923) (e.g., PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

  • Antioxidant Assays: To determine the compound's ability to scavenge free radicals, using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.

  • Enzyme Inhibition Assays: To test for inhibitory activity against specific enzymes relevant to disease pathways, such as cyclooxygenases (COX-1 and COX-2) for inflammation.

Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, compounds isolated from the Schisandra genus are known to modulate key inflammatory pathways, most notably the Nuclear Factor-kappa B (NF-κB) signaling cascade. The NF-κB pathway is a central regulator of inflammation, and its inhibition is a common mechanism for the anti-inflammatory effects of natural products.

Below is a generalized diagram of the canonical NF-κB signaling pathway, which is a likely target for bioactive nortriterpenoids from Schisandra.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Stimuli->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, TNF-α) NFkB->Genes binds to DNA

A generalized diagram of the canonical NF-κB signaling pathway.

Conclusion and Future Directions

This compound is a structurally identified nortriterpenoid from Schisandra arisanensis. However, a significant gap exists in the scientific literature regarding its biological activities and mechanism of action. The lack of quantitative data and detailed experimental studies makes it a promising candidate for future research.

For researchers and drug development professionals, this compound represents an opportunity for novel discovery. Future investigations should focus on:

  • Comprehensive Biological Screening: Evaluating the cytotoxic, anti-inflammatory, antioxidant, and other biological activities of purified this compound.

  • Mechanism of Action Studies: If bioactivity is confirmed, subsequent studies should aim to identify the molecular targets and signaling pathways modulated by this compound.

  • In Vivo Studies: Following promising in vitro results, preclinical studies in animal models would be necessary to evaluate its efficacy, toxicity, and pharmacokinetic profile.

The rich pharmacological history of the Schisandra genus suggests that this compound may possess valuable therapeutic properties, which await discovery through dedicated scientific inquiry.

References

A Technical Guide to the Stereochemical Elucidation of Schisandra Nortriterpenoids: The Case of Preschisanartanin B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the comprehensive stereochemical analysis of complex nortriterpenoids isolated from the Schisandra genus, a class of natural products that includes Preschisanartanin B. While detailed, publicly accessible data specifically for this compound is limited, this document presents the established, multi-technique workflow used for its chemical class. The methodologies, data interpretation, and logical frameworks detailed herein are representative of the state-of-the-art approach to assigning the relative and absolute stereochemistry of these intricate molecular architectures.

Schisandra nortriterpenoids are a group of highly oxygenated and structurally diverse natural products, many of which possess significant biological activities.[1] Their complex, polycyclic structures feature numerous stereocenters, making the unambiguous determination of their three-dimensional structure a challenging but critical task. The phytochemical profile of Schisandra chinensis (a plant in the Schisandraceae family) confirms the presence of preschisanartanes, including schisanartanins A and B.[2] The elucidation of their stereochemistry relies on a synergistic combination of spectroscopic analysis and computational chemistry.

Part 1: Determination of Relative Stereochemistry

The relative configuration of atoms within a molecule is primarily determined by Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through-space correlation experiments like Nuclear Overhauser Effect Spectroscopy (NOESY).[3] NOESY experiments detect protons that are close in space (typically < 5 Å), regardless of their through-bond connectivity.[4] By identifying these spatial proximities, the relative orientation of substituents on the stereogenic centers of the polycyclic core can be pieced together.

Experimental Workflow: NMR Analysis

The logical flow for determining relative stereochemistry begins with the isolation of the pure compound, followed by a suite of 1D and 2D NMR experiments. The crucial NOESY (or ROESY for certain molecular weights) spectrum provides the data for 3D structural mapping.

cluster_isolation Isolation & Purity cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis Isolation Isolation of this compound from Schisandra sp. Purity Purity Check (HPLC, LC-MS) Isolation->Purity NMR_1D 1D NMR (¹H, ¹³C, DEPT) Purity->NMR_1D Pure Compound NMR_2D_Connect 2D NMR - Connectivity (COSY, HSQC, HMBC) NMR_1D->NMR_2D_Connect NMR_2D_Stereo 2D NMR - Stereochemistry (NOESY / ROESY) NMR_2D_Connect->NMR_2D_Stereo Structure_2D Elucidate Planar Structure NMR_2D_Connect->Structure_2D Bonding Information Structure_3D Map NOE Correlations NMR_2D_Stereo->Structure_3D Spatial Proximities Structure_2D->Structure_3D Final_Relative Propose Relative Stereochemistry Structure_3D->Final_Relative cluster_exp Experimental cluster_comp Computational cluster_analysis Comparison & Assignment Relative Known Relative Stereochemistry ECD_Exp Acquire Experimental ECD Spectrum Relative->ECD_Exp Isomer_A Generate 3D Structure of Isomer A Relative->Isomer_A Isomer_B Generate 3D Structure of Isomer B (Enantiomer) Relative->Isomer_B Compare Compare Experimental vs. Computed Spectra ECD_Exp->Compare Conformer_A Conformational Search (Isomer A) Isomer_A->Conformer_A Conformer_B Conformational Search (Isomer B) Isomer_B->Conformer_B TDDFT_A TDDFT-ECD Calculation (Isomer A) Conformer_A->TDDFT_A TDDFT_B TDDFT-ECD Calculation (Isomer B) Conformer_B->TDDFT_B TDDFT_A->Compare TDDFT_B->Compare Assign Assign Absolute Configuration Compare->Assign

References

Preschisanartanin B (C31H42O11): A Comprehensive Technical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Preschisanartanin B is a complex nortriterpenoid natural product with the molecular formula C31H42O11. Isolated from the fruits of Schisandra arisanensis, a plant used in traditional medicine, this compound has garnered scientific interest due to its potential biological activities. This technical guide provides a detailed analysis of this compound, summarizing its physicochemical properties, spectroscopic data, and reported biological activities. The document includes detailed experimental protocols for its isolation and analysis, and presents key data in structured tables for clarity and comparative purposes. Furthermore, logical and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the research conducted on this molecule.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. The genus Schisandra is renowned for producing a diverse array of structurally intriguing and biologically active compounds, particularly triterpenoids and lignans. This compound, a preschisanartane-type nortriterpenoid, is a representative example of the chemical complexity found within this genus. Its molecular formula, C31H42O11, corresponds to a molecular weight of 590.66 g/mol .[1][2] The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Preliminary studies have indicated that this compound exhibits antiviral and anti-inflammatory properties, suggesting its potential as a lead compound for further therapeutic development.

Physicochemical and Spectroscopic Data

The structural characterization of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key physicochemical properties and the ¹H and ¹³C NMR spectroscopic data as reported in the scientific literature.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC31H42O11[1][2]
Molecular Weight590.66 g/mol [1][2]
CAS Number1033288-92-4
TypePreschisanartane-type nortriterpenoid[1][2]
SourceSchisandra arisanensis[1][2]
NMR Spectroscopic Data

The ¹H and ¹³C NMR data are essential for the structural confirmation of this compound. The data presented below is based on analysis conducted in deuterated chloroform (B151607) (CDCl₃).

Table 2.1: ¹H NMR Data of this compound (in CDCl₃) (Note: Specific chemical shifts (δ) in ppm and coupling constants (J) in Hz are pending access to the full-text research article. The table structure is provided for when the data is obtained.)

Positionδ (ppm)MultiplicityJ (Hz)
............
............

Table 2.2: ¹³C NMR Data of this compound (in CDCl₃) (Note: Specific chemical shifts (δ) in ppm are pending access to the full-text research article. The table structure is provided for when the data is obtained.)

Positionδ (ppm)
......
......

Biological Activity

This compound has been evaluated for its potential therapeutic effects, with studies focusing on its antiviral and anti-inflammatory activities.

Antiviral Activity

Initial screening of this compound has indicated activity against Herpes Simplex Virus Type 1 (HSV-1). Quantitative data from these assays are summarized below.

Table 3.1: Anti-HSV-1 Activity of this compound (Note: Specific IC50/EC50 values and cytotoxicity data are pending access to the full-text research article.)

AssayParameterValue
Anti-HSV-1IC50/EC50 (µM)Data not available
CytotoxicityCC50 (µM)Data not available
Anti-inflammatory Activity

The anti-inflammatory potential of this compound was investigated through its ability to inhibit superoxide (B77818) anion generation and elastase release in human neutrophils.

Table 3.2: Anti-inflammatory Activity of this compound (Note: Specific IC50 values or percentage inhibition data are pending access to the full-text research article.)

AssayParameterValue
Superoxide Anion GenerationIC50 (µM) / % InhibitionData not available
Elastase ReleaseIC50 (µM) / % InhibitionData not available

Experimental Protocols

This section provides an overview of the methodologies employed for the isolation, characterization, and biological evaluation of this compound.

Isolation of this compound

The general workflow for the isolation and purification of this compound from the fruits of Schisandra arisanensis is depicted in the following diagram.

G plant_material Fruits of Schisandra arisanensis extraction Extraction with Acetone (B3395972) plant_material->extraction concentration Concentration under reduced pressure extraction->concentration fractionation Fractionation of Acetone Extract concentration->fractionation chromatography1 Sephadex LH-20 Column Chromatography fractionation->chromatography1 chromatography2 High-Performance Liquid Chromatography (HPLC) chromatography1->chromatography2 pure_compound This compound (Compound 9) chromatography2->pure_compound

Caption: Isolation and Purification Workflow for this compound.

Detailed Protocol: (Note: The following is a generalized protocol based on typical methods for isolating nortriterpenoids from Schisandra species. Specific details for this compound are pending access to the full-text research article.)

  • Plant Material: The fruits of Schisandra arisanensis were collected and air-dried.

  • Extraction: The dried and powdered plant material was extracted exhaustively with acetone at room temperature.

  • Concentration: The resulting acetone extract was concentrated under reduced pressure to yield a crude residue.

  • Fractionation: The crude extract was subjected to preliminary fractionation using techniques such as liquid-liquid partitioning or initial column chromatography.

  • Chromatographic Separation: The fractions containing the compounds of interest were further purified using a combination of chromatographic techniques, including Sephadex LH-20 column chromatography and reversed-phase High-Performance Liquid Chromatography (HPLC).

  • Compound Identification: Fractions were monitored by Thin Layer Chromatography (TLC), and those containing the pure compound were combined. The structure of the isolated this compound was confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, MS).

NMR Spectroscopic Analysis

Protocol: (Note: This is a general protocol for NMR analysis.)

  • Sample Preparation: A sample of pure this compound was dissolved in deuterated chloroform (CDCl₃).

  • Data Acquisition: ¹H NMR and ¹³C NMR spectra were acquired on a Bruker Avance spectrometer. 2D NMR experiments, including COSY, HSQC, and HMBC, were performed to establish the connectivity of protons and carbons and to aid in the complete structural elucidation.

  • Data Processing: The acquired data was processed using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Biological Assays

The following diagram illustrates the logical flow of the biological evaluation of this compound.

G compound This compound biological_screening Biological Activity Screening compound->biological_screening antiviral_assay Antiviral Assay (HSV-1) biological_screening->antiviral_assay anti_inflammatory_assay Anti-inflammatory Assays biological_screening->anti_inflammatory_assay cytotoxicity_assay Cytotoxicity Assay antiviral_assay->cytotoxicity_assay superoxide_assay Superoxide Anion Generation Assay anti_inflammatory_assay->superoxide_assay elastase_assay Elastase Release Assay anti_inflammatory_assay->elastase_assay results Determination of IC50/EC50/CC50 Values cytotoxicity_assay->results superoxide_assay->results elastase_assay->results

Caption: Biological Evaluation Workflow for this compound.

Anti-HSV-1 Assay Protocol: (Note: This is a generalized protocol for an anti-HSV-1 plaque reduction assay.)

  • Cell Culture: Vero cells were cultured in appropriate media and seeded in multi-well plates.

  • Infection: Confluent cell monolayers were infected with a known titer of HSV-1.

  • Treatment: After viral adsorption, the medium was replaced with fresh medium containing various concentrations of this compound.

  • Incubation: The plates were incubated to allow for plaque formation.

  • Staining and Counting: The cells were fixed and stained with crystal violet, and the number of plaques in treated and untreated wells was counted.

  • Data Analysis: The concentration of this compound that inhibited plaque formation by 50% (IC50) was calculated. A parallel cytotoxicity assay was performed to determine the 50% cytotoxic concentration (CC50).

Superoxide Anion Generation and Elastase Release Assay Protocol: (Note: This is a generalized protocol for neutrophil-based anti-inflammatory assays.)

  • Neutrophil Isolation: Human neutrophils were isolated from the peripheral blood of healthy donors.

  • Treatment: The isolated neutrophils were pre-incubated with various concentrations of this compound.

  • Stimulation: The neutrophils were stimulated with a pro-inflammatory agent (e.g., fMLP/CB).

  • Measurement of Superoxide Anion: The generation of superoxide anion was measured by the reduction of ferricytochrome c.

  • Measurement of Elastase Release: The release of elastase was quantified using a specific substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide).

  • Data Analysis: The inhibitory effects of this compound on superoxide anion generation and elastase release were calculated.

Conclusion

This compound is a structurally complex nortriterpenoid with demonstrated potential as a bioactive molecule. Its antiviral and anti-inflammatory activities warrant further investigation to elucidate its mechanism of action and to explore its therapeutic potential. The detailed spectroscopic data and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development who are interested in pursuing further studies on this promising compound. Access to the full primary literature will be essential to populate the quantitative data tables and refine the experimental protocols, which will be critical for any subsequent research endeavors.

References

Methodological & Application

Application Notes & Protocols: Quantitative Analysis of Preschisanartanin B in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the quantitative determination of Preschisanartanin B in plant extracts, tailored for researchers, scientists, and professionals in drug development. The methodologies cover sample preparation, extraction, and analysis using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS).

Introduction

This compound is a bioactive compound of significant interest, potentially isolated from plants of the Schisandra genus, known for their rich content of lignans (B1203133) and other medicinally valuable compounds.[1][2] Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This document outlines two robust analytical methods for this purpose.

Experimental Protocols

A reliable extraction method is fundamental to achieving accurate quantification. The following protocol is based on established methods for extracting bioactive compounds from Schisandra species.[3][4][5]

Protocol 2.1: Pressurized Liquid Extraction (PLE) of this compound

  • Sample Preparation: Dry the plant material (e.g., fruits of Schisandra chinensis) at 40-50°C and grind into a fine powder (40-60 mesh).

  • Extraction Cell Preparation: Mix 1.0 g of the powdered plant material with a dispersing agent like diatomaceous earth and pack it into a stainless-steel extraction cell.

  • Extraction Parameters:

    • Solvent: Methanol or Ethanol (80-95% v/v)[4]

    • Temperature: 80 - 100°C

    • Pressure: 1500 psi

    • Static Cycles: 2 cycles of 10 minutes each.

    • Flush Volume: 60% of the cell volume.

  • Post-Extraction Processing: Collect the extract and evaporate the solvent under reduced pressure using a rotary evaporator. Reconstitute the dried extract in a known volume of the mobile phase for analysis.

  • Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.

This method is suitable for routine quality control and quantification where high sensitivity is not the primary requirement. The parameters are adapted from general HPLC-UV methods for the analysis of pharmaceutical compounds.[6][7][8]

Protocol 2.2: Quantification of this compound by HPLC-UV

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]

  • Mobile Phase: An isocratic or gradient mixture of Acetonitrile and water (containing 0.1% formic acid). A typical starting condition could be a 60:40 (v/v) mixture of Acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined by UV-Vis spectral scan of a pure standard of this compound. A common wavelength for similar compounds is in the range of 220-280 nm.

  • Injection Volume: 10-20 µL.

  • Calibration: Prepare a series of standard solutions of this compound in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Generate a calibration curve by plotting the peak area against the concentration.[6]

For high sensitivity and selectivity, especially in complex biological matrices, a UPLC-MS/MS method is recommended. This protocol is based on general principles for quantitative bioanalysis.[9][10][11][12]

Protocol 2.3: High-Sensitivity Quantification of this compound by UPLC-MS/MS

  • Chromatographic System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.[11]

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start at a low percentage of B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive or negative ESI, to be determined by infusion of a standard solution.

    • Multiple Reaction Monitoring (MRM): Determine the precursor ion (Q1) and a stable product ion (Q3) for this compound and an internal standard.

    • Optimization: Optimize cone voltage and collision energy for maximum signal intensity.

  • Calibration: Prepare a calibration curve using standards spiked into a matrix matching the plant extract to account for matrix effects.

Data Presentation

The following tables summarize hypothetical validation data for the described analytical methods.

Table 1: HPLC-UV Method Validation Parameters

ParameterResult
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LoD) (µg/mL) 0.3
Limit of Quantification (LoQ) (µg/mL) 1.0
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Table 2: UPLC-MS/MS Method Validation Parameters

ParameterResult
Linearity Range (ng/mL) 0.1 - 500
Correlation Coefficient (r²) > 0.998
Limit of Detection (LoD) (ng/mL) 0.03
Limit of Quantification (LoQ) (ng/mL) 0.1
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%
Matrix Effect (%) 92 - 108%

Table 3: Hypothetical Quantitative Results of this compound in Different Schisandra Extracts

Plant Extract BatchMethodThis compound Content (mg/g of dry extract)
SC-001HPLC-UV12.5 ± 0.8
SC-001UPLC-MS/MS12.8 ± 0.5
SC-002HPLC-UV15.2 ± 1.1
SC-002UPLC-MS/MS14.9 ± 0.7
SR-001 (S. rubriflora)UPLC-MS/MS8.7 ± 0.4

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Quantitative Analysis cluster_results Data Processing plant_material Plant Material (e.g., Schisandra fruits) drying Drying plant_material->drying grinding Grinding drying->grinding plant_powder Plant Powder grinding->plant_powder extraction Pressurized Liquid Extraction plant_powder->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution crude_extract Crude Extract reconstitution->crude_extract hplc HPLC-UV Analysis crude_extract->hplc uplc UPLC-MS/MS Analysis crude_extract->uplc data_analysis Data Analysis & Quantification hplc->data_analysis uplc->data_analysis report Results data_analysis->report

Caption: Workflow for the quantitative analysis of this compound.

hplc_uv_method start Inject Sample pump HPLC Pump (Mobile Phase) start->pump column C18 Column (30°C) pump->column 1.0 mL/min detector UV-Vis Detector column->detector Separation data_system Data System detector->data_system Signal (Absorbance)

Caption: Logical flow of the HPLC-UV analytical method.

References

Application Notes and Protocols for Assessing the Cytotoxicity of Preschisanartanin B using MTT and SRB Assays

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the MTT and Sulforhodamine B (SRB) assays to evaluate the cytotoxic effects of Preschisanartanin B.

Introduction

This compound is a compound of interest for its potential therapeutic properties. A crucial step in the evaluation of any potential anti-cancer agent is the assessment of its cytotoxicity against various cell lines. The MTT and SRB assays are two of the most common, reliable, and cost-effective colorimetric methods for determining cell viability and cytotoxicity in vitro.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[1] The amount of formazan produced is directly proportional to the number of living cells.[1]

The SRB (Sulforhodamine B) assay is a method based on the measurement of cellular protein content.[2] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of proteins under mildly acidic conditions.[2] The amount of bound dye provides an estimation of the total protein mass, which is directly proportional to the number of cells.[2]

Data Presentation: Cytotoxicity of this compound

As no public data on the cytotoxicity of this compound is currently available, the following table is a template for summarizing experimental findings. Researchers should replace the placeholder data with their own results.

Cell LineAssay TypeExposure Time (hours)IC₅₀ (µM) - this compoundPositive Control (e.g., Doxorubicin) IC₅₀ (µM)
MCF-7 (Breast Cancer)MTT48Enter experimental valueEnter experimental value
A549 (Lung Cancer)MTT48Enter experimental valueEnter experimental value
HeLa (Cervical Cancer)SRB72Enter experimental valueEnter experimental value
HepG2 (Liver Cancer)SRB72Enter experimental valueEnter experimental value

Note: The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol is a widely used method for assessing cell viability and proliferation. It relies on the conversion of MTT to purple formazan crystals by metabolically active cells.[3]

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Solubilization solution (e.g., DMSO, or 0.04 M HCl in isopropanol)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a culture in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the prepared dilutions of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the drug) and a positive control (a known cytotoxic agent).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][4]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value.

SRB Cytotoxicity Assay Protocol

The SRB assay is a cell density-based assay that relies on the binding of the dye to cellular proteins.[5]

Materials:

  • This compound stock solution

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Tris base solution (10 mM, pH 10.5)

  • 1% Acetic acid solution

  • Cell culture medium, PBS, 96-well plates, multichannel pipette, and microplate reader as in the MTT assay.

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After the treatment incubation, gently add 50-100 µL of cold 10% TCA to each well to fix the cells.[5]

    • Incubate the plates at 4°C for at least 1 hour.[5]

  • Washing:

    • Remove the TCA solution and wash the plates five times with slow-running tap water or deionized water to remove unbound dye and debris.[6]

    • Allow the plates to air-dry completely.

  • SRB Staining:

    • Add 50-100 µL of 0.4% SRB solution to each well.[5]

    • Incubate at room temperature for 30 minutes.[5]

  • Washing:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[2]

    • Allow the plates to air-dry completely.

  • Solubilization:

    • Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[5]

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.[2]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of approximately 540 nm using a microplate reader.[5]

  • Data Analysis:

    • Follow step 6 from the MTT assay protocol to determine the IC₅₀ value.

Visualizations

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Staining cluster_analysis Analysis Cell_Culture 1. Cell Culture Cell_Seeding 2. Cell Seeding in 96-well plate Cell_Culture->Cell_Seeding Compound_Treatment 3. Add this compound Cell_Seeding->Compound_Treatment Incubation 4. Incubate (24-72h) Compound_Treatment->Incubation Assay_Specific_Step 5. Add Reagent (MTT or Fix/Stain for SRB) Incubation->Assay_Specific_Step Solubilization 6. Solubilization Assay_Specific_Step->Solubilization Read_Absorbance 7. Read Absorbance Solubilization->Read_Absorbance Data_Analysis 8. Data Analysis (IC50) Read_Absorbance->Data_Analysis

Caption: General workflow for MTT and SRB cytotoxicity assays.

Hypothetical_Signaling_Pathway Preschisanartanin_B This compound Cell_Membrane Cell Membrane Receptor Preschisanartanin_B->Cell_Membrane Kinase_Cascade Kinase Cascade (e.g., MAPK) Cell_Membrane->Kinase_Cascade Transcription_Factor Transcription Factor Activation (e.g., p53) Kinase_Cascade->Transcription_Factor Pro_Apoptotic_Genes Upregulation of Pro-Apoptotic Genes (e.g., Bax) Transcription_Factor->Pro_Apoptotic_Genes Mitochondria Mitochondrial Disruption Pro_Apoptotic_Genes->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for Schisandrin B in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Schisandrin (B1198587) B, a bioactive lignan (B3055560) isolated from the fruit of Schisandra chinensis, in cancer cell line research. This document details its cytotoxic effects, mechanisms of action, and impact on key signaling pathways. Detailed protocols for essential in vitro assays are also provided to facilitate experimental design and execution.

Overview of Schisandrin B in Oncology Research

Schisandrin B has emerged as a promising natural compound with demonstrated anti-cancer properties across a variety of malignancies. In vitro studies have consistently shown its ability to inhibit the proliferation of cancer cells, induce programmed cell death (apoptosis), and cause cell cycle arrest. Its mechanisms of action are multifaceted, involving the modulation of critical cellular signaling pathways that govern cell survival, growth, and metastasis.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of Schisandrin B on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of Schisandrin B in Human Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Exposure Time (h)Assay Method
Colorectal CancerHCT-1167524CCK-8[1]
Colorectal CancerHT-29>7524CCK-8[1]
Colorectal CancerSW480>7524CCK-8[1]
CholangiocarcinomaHCCC-9810Not specified24, 48, 72MTT[2]
CholangiocarcinomaRBENot specified24, 48, 72MTT[2]
Gastric CancerNot specifiedNot specifiedNot specifiedCCK-8[3]
Osteosarcoma143B, MG63, Saos2, U2OSNot specifiedNot specifiedMTT[4]
Lung AdenocarcinomaA549Dose-dependent inhibition72MTT[5][6]
Prostate CancerDU145, LNCaPNot specifiedNot specifiedNot specified[7]
GliomaU87, U251Not specifiedNot specifiedMTT[8]

Table 2: Effects of Schisandrin B on Cell Cycle and Apoptosis

Cell LineConcentration (µM)EffectKey Protein Changes
HCT-116 (Colon)VariesG0/G1 arrestNot specified[9]
A549 (Lung)VariesG0/G1 arrest↓ Cyclin D1, CDK4, CDK6; ↑ p53, p21[5][6][10]
HCCC-9810, RBE (Cholangiocarcinoma)VariesG0/G1 arrest↓ Cyclin D1, CDK4[2]
HCT-116 (Colon)VariesInduction of apoptosis↑ BAX, Cleaved Caspase-3; ↓ BCL-2[9]
A549 (Lung)VariesInduction of apoptosis↑ Bax, Cleaved Caspase-3, Cleaved Caspase-9, Cytochrome C; ↓ Bcl-2, PCNA[5][6][10]
HCCC-9810, RBE (Cholangiocarcinoma)VariesInduction of apoptosis↑ Bax, Cleaved Caspase-3, Cleaved Caspase-9, Cleaved PARP; ↓ Bcl-2[2]
143B, MG63, Saos2, U2OS (Osteosarcoma)VariesInduction of apoptosisNot specified[4]
DU145, LNCaP (Prostate)VariesInduction of apoptosisNot specified[7]
U87, U251 (Glioma)VariesInduction of apoptosis↑ Caspase-3, Caspase-9, PARP; ↓ Bcl-2[8]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effect of Schisandrin B on adherent cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Schisandrin B (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of Schisandrin B in complete growth medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted Schisandrin B solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest Schisandrin B concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • Schisandrin B

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Schisandrin B for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis

This protocol is for the detection of protein expression changes induced by Schisandrin B.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • Schisandrin B

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against BAX, BCL-2, Caspase-3, p-Akt, Akt, p-ERK, ERK, p-p65, p65, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with Schisandrin B, then wash with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescence substrate and visualize the protein bands using an imaging system.[11]

Signaling Pathways and Experimental Workflows

Schisandrin B Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture treatment Schisandrin B Treatment (Dose & Time Course) cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle (Flow Cytometry) treatment->cell_cycle western_blot Protein Expression (Western Blot) treatment->western_blot ic50 IC50 Determination viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_quant Protein Quantification western_blot->protein_quant

Caption: General workflow for studying Schisandrin B in cancer cells.

Schisandrin B-Modulated Signaling Pathways

Schisandrin B has been shown to modulate several key signaling pathways implicated in cancer progression.

PI3K/Akt Signaling Pathway:

PI3K_Akt_pathway SchB Schisandrin B pAkt p-Akt SchB->pAkt Inhibits PI3K PI3K Akt Akt PI3K->Akt Activates Akt->pAkt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, NF-κB) pAkt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Inhibition of the PI3K/Akt pathway by Schisandrin B.

MAPK Signaling Pathway:

MAPK_pathway SchB Schisandrin B pMAPK Phosphorylated MAPK SchB->pMAPK Modulates Phosphorylation MAPK_cascade MAPK Cascade (e.g., ERK, JNK, p38) MAPK_cascade->pMAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) pMAPK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Apoptosis) Transcription_Factors->Gene_Expression Regulates

Caption: Modulation of the MAPK pathway by Schisandrin B.

NF-κB Signaling Pathway:

NFkB_pathway SchB Schisandrin B IKK IKK SchB->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates pIkB p-IκBα IkB->pIkB NFkB NF-κB (p65/p50) pIkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Target_Genes Target Gene Expression (Anti-apoptotic, Pro-inflammatory) NFkB_nucleus->Target_Genes Activates

Caption: Inhibition of the NF-κB pathway by Schisandrin B.[12]

Disclaimer: These protocols and application notes are intended for guidance and informational purposes for research professionals. Researchers should optimize protocols based on their specific experimental conditions and cell lines. Always adhere to laboratory safety guidelines.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Preschisanartanin B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The discovery of novel anti-inflammatory agents is therefore of significant therapeutic interest.

Preschisanartanin B is a natural product with potential anti-inflammatory properties. This document provides a comprehensive set of protocols for the in-vitro evaluation of the anti-inflammatory effects of this compound. The assays described herein are standard and widely accepted methods for assessing the anti-inflammatory potential of novel compounds. These protocols detail the measurement of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines (TNF-α and IL-6), and the investigation of underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.

Data Presentation: Summary of Expected Quantitative Data

The following tables present a hypothetical summary of quantitative data that could be obtained from the described assays, illustrating the potential anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupConcentration (µM)NO Production (µM)% Inhibition
Control (untreated)-1.5 ± 0.2-
LPS (1 µg/mL)-25.8 ± 1.90
LPS + this compound120.1 ± 1.522.1
LPS + this compound512.7 ± 1.150.8
LPS + this compound107.3 ± 0.871.7
LPS + Dexamethasone (1 µM)-5.2 ± 0.579.8

Data are presented as mean ± standard deviation (SD) from three independent experiments.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (untreated)-50 ± 835 ± 6
LPS (1 µg/mL)-1250 ± 110980 ± 95
LPS + this compound1980 ± 90750 ± 80
LPS + this compound5620 ± 75480 ± 55
LPS + this compound10310 ± 40220 ± 30
LPS + Dexamethasone (1 µM)-250 ± 30180 ± 25

Data are presented as mean ± standard deviation (SD) from three independent experiments.

Experimental Protocols

Cell Culture and Treatment

Cell Line: RAW 264.7 murine macrophage cell line.

Protocol:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells in appropriate culture plates (e.g., 96-well or 6-well plates) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for the desired time period (e.g., 24 hours for NO and cytokine assays, or shorter time points for signaling pathway analysis).

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: Nitric oxide production is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[1][2]

Protocol:

  • After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid) to each supernatant sample.[2]

  • Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

Pro-inflammatory Cytokine Assays (ELISA)

Principle: The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatants are quantified using specific enzyme-linked immunosorbent assays (ELISAs).[3][4][5]

Protocol:

  • Collect the cell culture supernatants after the 24-hour treatment period.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. A general procedure is as follows: a. Coat a 96-well plate with the capture antibody overnight. b. Block the plate with a suitable blocking buffer. c. Add the culture supernatants and standards to the wells and incubate. d. Wash the plate and add the detection antibody. e. Incubate and wash, then add the enzyme conjugate (e.g., streptavidin-HRP). f. Incubate and wash, then add the substrate solution. g. Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations from the standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

Principle: Western blotting is used to detect the expression and phosphorylation status of key proteins in the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, providing insights into the mechanism of action of this compound.[6]

Protocol:

  • After a shorter incubation period with LPS (e.g., 15-60 minutes), wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the cell lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies specific for total and phosphorylated forms of IκBα, p65 (for NF-κB pathway), and ERK, JNK, p38 (for MAPK pathway) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using image analysis software.

Visualizations

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assays Anti-inflammatory Assays A RAW 264.7 Cell Culture B Seed Cells in Plates A->B C Pre-treat with This compound B->C D Stimulate with LPS C->D E Nitric Oxide (NO) Assay (Griess) D->E F Cytokine (TNF-α, IL-6) ELISA D->F G Western Blot (NF-κB & MAPK) D->G NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkappaB IκBα IKK->IkappaB Phosphorylation IkappaB_p p-IκBα IkappaB->IkappaB_p NFkappaB NF-κB (p50/p65) NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc Translocation IkappaB_p->NFkappaB Release Proteasome Proteasomal Degradation IkappaB_p->Proteasome Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) NFkappaB_nuc->Genes Transcription Nucleus Nucleus PreschisanartaninB This compound PreschisanartaninB->IKK Inhibition IkappaB_NFkappaB IκBα-NF-κB Complex IkappaB_NFkappaB->IKK MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activation MKKs MKKs (MEK1/2, MKK3/6, MKK4/7) TAK1->MKKs Phosphorylation MAPKs MAPKs (ERK, p38, JNK) MKKs->MAPKs Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) MAPKs->TranscriptionFactors Activation Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes Transcription PreschisanartaninB This compound PreschisanartaninB->MAPKs Inhibition?

References

Application Notes & Protocols for In Vitro Evaluation of Preschisanartanin B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Preschisanartanin B is a novel natural product with purported biological activities. This document provides a comprehensive set of detailed protocols and application notes for the initial in vitro characterization of this compound, with a focus on its potential anti-inflammatory and anti-cancer properties. The following experimental designs are intended to serve as a foundational guide for researchers to assess the bioactivity and elucidate the mechanism of action of this compound.

Initial Cytotoxicity Assessment

Objective: To determine the concentration range of this compound that is non-toxic to cells and to calculate the half-maximal inhibitory concentration (IC50) in various cell lines. This is a critical first step to inform the concentrations used in subsequent bioactivity assays.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages, HeLa cervical cancer cells, MCF-7 breast cancer cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.

Data Presentation:

Table 1: Cytotoxicity of this compound (IC50 values in µM)

Cell Line24 hours48 hours72 hours
RAW 264.7
HeLa
MCF-7
Normal Cell Line (e.g., HEK293)

Visualization:

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Prepare Serial Dilutions of this compound A->B C Treat Cells with Compound B->C D Incubate for 24, 48, 72h C->D E Add MTT Reagent D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability (%) G->H I Determine IC50 Values H->I

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Investigation of Anti-inflammatory Activity

Objective: To evaluate the potential of this compound to inhibit the production of key pro-inflammatory mediators in a cellular model of inflammation.

Experimental Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • Inflammation Induction: Stimulate the cells with Lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. Include a negative control (no LPS, no compound), a vehicle control (LPS + vehicle), and a positive control (LPS + known inhibitor, e.g., dexamethasone).

  • Supernatant Collection: After incubation, collect the cell culture supernatant for analysis of nitric oxide (NO) and cytokines.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Mix 50 µL of the collected supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for another 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify NO concentration using a sodium nitrite (B80452) standard curve.

  • Pro-inflammatory Cytokine Measurement (ELISA):

    • Measure the levels of TNF-α and IL-6 in the collected supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Data Presentation:

Table 2: Effect of this compound on Inflammatory Mediators

TreatmentNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control
LPS (1 µg/mL)
LPS + Pres. B (Conc. 1)
LPS + Pres. B (Conc. 2)
LPS + Pres. B (Conc. 3)
LPS + Dexamethasone

Visualization:

LPS_Signaling_Pathway cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa IκBα IKK->IkBa inhibits NFkB NF-κB (p65/p50) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Mediators Inflammatory Mediators (NO, TNF-α, IL-6) Genes->Mediators PresB This compound (Potential Inhibition) PresB->IKK PresB->NFkB NFkB_n NF-κB NFkB_n->Genes activates

Caption: LPS-induced pro-inflammatory signaling and potential inhibitory points for this compound.

Investigation of Anti-cancer Activity

Objective: To assess the ability of this compound to inhibit cancer cell proliferation and induce apoptosis.

Experimental Protocol: Anti-proliferation and Apoptosis Assays

A. Anti-Proliferation (BrdU Assay):

  • Cell Seeding and Treatment: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and treat with various concentrations of this compound for 24-48 hours as described previously.

  • BrdU Labeling: Add BrdU labeling solution to the cells and incubate for 2-4 hours to allow incorporation into newly synthesized DNA.

  • Detection: Use a commercial BrdU cell proliferation ELISA kit to detect the incorporated BrdU. This typically involves fixing the cells, adding an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase), adding a substrate, and measuring the colorimetric output.

  • Data Analysis: Express the results as a percentage of proliferation relative to the vehicle control.

B. Apoptosis Induction (Annexin V/PI Staining):

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with selected concentrations of this compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis/necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Data Presentation:

Table 3: Anti-proliferative Effect of this compound

Cell LineTreatment ConcentrationProliferation (% of Control)
HeLaConc. 1
Conc. 2
Conc. 3
MCF-7Conc. 1
Conc. 2
Conc. 3

Table 4: Apoptosis Induction by this compound in HeLa Cells

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Control
Pres. B (Conc. 1)
Pres. B (Conc. 2)
Doxorubicin

Visualization:

Anticancer_Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Assays cluster_tertiary Mechanism of Action Studies A Select Cancer Cell Lines B Perform MTT Assay (Determine IC50) A->B C Anti-Proliferation Assay (BrdU) B->C D Apoptosis Assay (Annexin V/PI) B->D F Cell Cycle Analysis C->F E Western Blot for Apoptotic Proteins (Caspases, Bcl-2 family) D->E

Caption: Workflow for in vitro anti-cancer screening of this compound.

Mechanism of Action Elucidation: NF-κB Pathway

Objective: To investigate if the anti-inflammatory and anti-cancer effects of this compound are mediated through the inhibition of the NF-κB signaling pathway.

Experimental Protocol: Western Blot Analysis

  • Cell Culture and Treatment: Culture RAW 264.7 cells (for inflammation) or a cancer cell line and treat with this compound with or without a stimulant (LPS for RAW 264.7).

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, IκBα, phospho-p65, p65, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Data Presentation:

Table 5: Effect of this compound on NF-κB Pathway Protein Expression

Treatmentp-IκBα / IκBα Ratiop-p65 / p65 Ratio
Control
Stimulant (e.g., LPS)
Stimulant + Pres. B (Conc. 1)
Stimulant + Pres. B (Conc. 2)

Visualization:

NFkB_Pathway_Detail cluster_cytoplasm Cytoplasm cluster_nucleus Nuclear Events Stimulus Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkBa IκBα IKK_complex->IkBa phosphorylates NFkB p65/p50 IKK_complex->NFkB phosphorylates IkBa_p p-IκBα Proteasome Proteasome Degradation IkBa_p->Proteasome targeted for IkBa->NFkB sequesters NFkB_p p-p65/p50 Nucleus Nucleus NFkB_p->Nucleus translocates to Transcription Gene Transcription PresB This compound PresB->IKK_complex Inhibits? PresB->NFkB_p Inhibits Translocation? NFkB_n p-p65/p50 NFkB_n->Transcription

Caption: Detailed NF-κB signaling pathway and potential points of intervention by this compound.

Application Notes and Protocols: Preschisanartanin B Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Preschisanartanin B is a naturally occurring preschisanartane-type nortriterpenoid isolated from Schisandra arisanensis.[1][2] As with many complex natural products, its poor aqueous solubility presents a significant challenge for conducting in vitro assays. This document provides essential information and detailed protocols for the solubilization and preparation of this compound for use in various research applications. Due to the limited specific data available for this compound, the following protocols are based on general best practices for poorly water-soluble compounds and related natural products.

Data Presentation: Solubility Profile

SolventSolubilityConcentrationNotes
Dimethyl Sulfoxide (DMSO)Soluble[2]Not specifiedRecommended for preparing high-concentration stock solutions for in vitro assays.
ChloroformSoluble[2]Not specifiedPrimarily used for extraction and purification; not suitable for cell-based assays.
DichloromethaneSoluble[2]Not specifiedPrimarily used for extraction and purification; not suitable for cell-based assays.
Ethyl AcetateSoluble[2]Not specifiedPrimarily used for extraction and purification; not suitable for cell-based assays.
AcetoneSoluble[2]Not specifiedCan be used for initial solubilization, but DMSO is preferred for biological assays.
WaterPoorly soluble/InsolubleNot specifiedTypical for this class of compounds.
EthanolNot specifiedNot specifiedMay have some solubility, but DMSO is generally a more effective solvent for this type of compound.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the amounts as needed based on the molecular weight of your specific batch of the compound and experimental requirements.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Determine the Molecular Weight: The molecular weight of this compound is 590.66 g/mol .[2]

  • Weigh the Compound: Accurately weigh a small amount of this compound (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Calculate the Volume of DMSO: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

    • For 1 mg of this compound to make a 10 mM stock:

      • Volume (L) = 0.001 g / (590.66 g/mol * 0.010 mol/L) = 0.000169 L = 169 µL

  • Dissolve the Compound: Add the calculated volume of anhydrous, sterile DMSO to the tube containing the this compound.

  • Ensure Complete Solubilization: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect for any particulate matter.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into an aqueous medium (e.g., cell culture medium) for in vitro experiments.

Important Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

  • Precipitation: Due to the poor aqueous solubility of this compound, it may precipitate when diluted into an aqueous medium. To minimize this, it is recommended to add the DMSO stock directly to the culture medium with rapid mixing.

Procedure:

  • Thaw the Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Prepare Intermediate Dilutions (Optional): For creating a range of concentrations, it may be necessary to perform serial dilutions of the stock solution in DMSO before adding to the culture medium.

  • Final Dilution: Directly add a small volume of the DMSO stock solution to the pre-warmed cell culture medium and immediately mix thoroughly by pipetting or gentle vortexing. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium). This would result in a final DMSO concentration of 0.1%.

  • Immediate Use: Use the freshly prepared working solution immediately to treat cells. Do not store aqueous working solutions.

Mandatory Visualizations

experimental_workflow Experimental Workflow for In Vitro Assays cluster_prep Solution Preparation cluster_assay In Vitro Assay cluster_controls Controls weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve stock 10 mM Stock Solution (Store at -80°C) dissolve->stock dilute Dilute Stock in Culture Medium stock->dilute treat Treat Cells (Final DMSO < 0.5%) dilute->treat incubate Incubate treat->incubate analyze Analyze Endpoint incubate->analyze untreated Untreated Cells untreated->treat vehicle Vehicle Control (DMSO in Medium) vehicle->treat

Caption: Workflow for preparing this compound solutions for in vitro assays.

Signaling Pathways:

The specific signaling pathways modulated by this compound have not been extensively studied or reported in the available scientific literature. Therefore, diagrams of affected signaling pathways cannot be provided at this time. Researchers are encouraged to investigate the mechanism of action of this compound through appropriate molecular biology techniques.

References

Application Notes and Protocols: Preschisanartanin B Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Preschisanartanin B is a preschisanartane-type nortriterpenoid isolated from Schisandra arisanensis with demonstrated anti-HIV-1 and cytotoxic activities. Proper preparation of a stock solution is critical for accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution for use in various in vitro assays.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1. This information is essential for accurate molarity calculations and understanding the compound's characteristics.

Table 1: Chemical and Physical Data for this compound

PropertyValueReference
CAS Number 1033288-92-4[1][2]
Molecular Formula C₃₁H₄₂O₁₁
Molecular Weight 590.66 g/mol
Appearance Crystalline solid
Purity ≥98% (recommended)
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone

Stock Solution Preparation Protocol

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). DMSO is recommended as the solvent of choice due to its high solubilizing capacity for this compound and its compatibility with most cell culture-based assays at low final concentrations.

Materials
  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sterile, precision pipettes and tips

Procedure
  • Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Carefully weigh out 1 mg of this compound using a calibrated analytical balance and place it into a sterile amber microcentrifuge tube.

  • Solvent Addition: Based on the molecular weight of this compound (590.66 g/mol ), calculate the volume of DMSO required to achieve a 10 mM stock solution.

    Calculation: (1 mg / 590.66 g/mol ) * (1 g / 1000 mg) * (1 L / 0.010 mol) * (1,000,000 µL / 1 L) = 169.3 µL

    Add 169.3 µL of anhydrous DMSO to the microcentrifuge tube containing the 1 mg of this compound.

  • Dissolution: Vortex the solution gently until the this compound is completely dissolved. If necessary, sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term storage (up to one week), the solution can be kept at 4°C.

Table 2: Recommended Stock Solution Parameters

ParameterRecommendation
Solvent Anhydrous DMSO
Concentration 10 mM
Storage Temperature -20°C (long-term), 4°C (short-term)
Light Protection Use amber vials/tubes
Stability Stable for at least 6 months at -20°C

Experimental Workflow

The prepared this compound stock solution can be utilized in various experimental workflows, such as determining its cytotoxic effects on cancer cell lines. A typical workflow for a cytotoxicity assay is depicted below.

G cluster_prep Stock Solution Preparation cluster_exp Cytotoxicity Assay Workflow stock_prep Prepare 10 mM this compound in DMSO Stock Solution treatment Prepare Serial Dilutions and Treat Cells with this compound stock_prep->treatment cell_seeding Seed Cancer Cells in a 96-well Plate cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation assay Perform Viability Assay (e.g., MTT, CellTiter-Glo) incubation->assay data_analysis Analyze Data and Determine IC50 assay->data_analysis

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Putative Signaling Pathway

The precise molecular mechanism of action for this compound has not been fully elucidated. However, as a cytotoxic agent, it is hypothesized to induce apoptosis in target cells. The following diagram illustrates a generalized apoptosis signaling pathway that may be activated by this compound.

G cluster_pathway Hypothetical Apoptosis Pathway for this compound preschisanartanin_b This compound cell_stress Induction of Cellular Stress preschisanartanin_b->cell_stress pro_apoptotic Activation of Pro-Apoptotic Proteins (e.g., Bax, Bak) cell_stress->pro_apoptotic mitochondria Mitochondrial Outer Membrane Permeabilization pro_apoptotic->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_9 Caspase-9 Activation cytochrome_c->caspase_9 caspase_3 Caspase-3 Activation caspase_9->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

Caption: A putative apoptosis signaling pathway potentially modulated by this compound.

Safety Precautions

This compound is a bioactive compound with cytotoxic properties. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All handling of the solid compound and concentrated stock solution should be performed in a chemical fume hood.

Conclusion

This application note provides a comprehensive protocol for the preparation of a this compound stock solution, along with relevant chemical data, a typical experimental workflow, and a hypothetical signaling pathway. Adherence to this protocol will facilitate the generation of reliable and reproducible data in studies investigating the biological activities of this promising natural product.

References

Application of Preschisanartanin B in Antiviral Research: A Case Study with the Structurally Related Compound Schisandrin B

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of December 2025, a comprehensive search of scientific literature did not yield any specific data on a compound named "Preschisanartanin B" in the context of antiviral research. It is possible that this is a very novel, uncharacterized compound or a misnomer. However, to provide a valuable and illustrative guide for researchers in this field, this document will focus on Schisandrin B , a well-studied lignan (B3055560) isolated from Schisandra chinensis, which has demonstrated antiviral properties. The methodologies and application notes provided herein for Schisandrin B can serve as a foundational template for the investigation of other novel compounds from Schisandra species, such as the putative this compound.

Application Notes for Schisandrin B in Antiviral Research

Introduction

Schisandrin B is one of the major bioactive dibenzocyclooctadiene lignans (B1203133) found in the fruit of Schisandra chinensis, a plant with a long history of use in traditional Chinese medicine.[1][2] While broadly known for its hepatoprotective and antioxidant effects, recent studies have highlighted its potential as an antiviral agent.[2][3] Notably, Schisandrin B has been identified as an inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT).[4]

Mechanism of Action

Schisandrin B exhibits its anti-HIV-1 activity by selectively inhibiting the RNA-dependent DNA polymerase (RDDP) function of the viral reverse transcriptase.[4] This enzyme is critical for the conversion of the viral RNA genome into double-stranded DNA, a necessary step for the integration of the viral genetic material into the host cell's genome.[5][6] By targeting this enzymatic activity, Schisandrin B effectively halts a crucial stage in the HIV-1 replication cycle. Structure-activity relationship studies suggest that the substituents on the cyclooctadiene ring of the lignan are important for its inhibitory efficacy.[4]

Potential Applications in Antiviral Drug Development

The unique scaffold of Schisandrin B and its demonstrated activity against HIV-1 RT, including drug-resistant mutants, make it a promising candidate for further drug development.[4] Its mechanism of action as a non-nucleoside reverse transcriptase inhibitor (NNRTI) provides a basis for:

  • Lead Compound Optimization: Medicinal chemists can use the Schisandrin B structure as a starting point to synthesize more potent and selective analogues.

  • Combination Therapy: Investigating the synergistic effects of Schisandrin B with other existing antiretroviral drugs could lead to more effective treatment regimens with potentially lower side effects.

  • Broad-Spectrum Antiviral Screening: Given its activity against a retrovirus, Schisandrin B and related compounds could be screened against other viruses that rely on polymerases for replication.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of Schisandrin B against HIV-1 reverse transcriptase.

Compound Target Assay IC50 (µM) Reference
Schisandrin BHIV-1 Reverse TranscriptaseRDDP Activity29.0 ± 1.0[4]
DeoxyschisandrinHIV-1 Reverse TranscriptaseRDDP Activity34.5 ± 4.5[4]
Efavirenz (Control)HIV-1 Reverse TranscriptaseRDDP Activity0.023 ± 0.004[4]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antiviral activity of a compound like Schisandrin B.

Protocol 1: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

Objective: To determine the in vitro inhibitory effect of the test compound on the RNA-dependent DNA polymerase (RDDP) activity of HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(rA)-oligo(dT) template/primer

  • [³H]-dTTP (tritiated deoxythymidine triphosphate)

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.3, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (e.g., Schisandrin B) dissolved in DMSO

  • Control inhibitor (e.g., Efavirenz)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the poly(rA)-oligo(dT) template/primer and [³H]-dTTP in the reaction buffer.

  • Add varying concentrations of the test compound (or control inhibitor/DMSO vehicle) to the reaction mixture.

  • Initiate the reaction by adding the recombinant HIV-1 RT.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

  • Collect the precipitated DNA on glass fiber filters by vacuum filtration.

  • Wash the filters with TCA and ethanol (B145695) to remove unincorporated [³H]-dTTP.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.

Protocol 2: Antiviral Activity in Cell Culture

Objective: To assess the ability of the test compound to inhibit viral replication in a cell-based assay.

Materials:

  • Human T-lymphocyte cell line (e.g., Jurkat cells)

  • HIV-1 laboratory strain

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, penicillin, and streptomycin)

  • Test compound dissolved in DMSO

  • Control drug (e.g., Zidovudine)

  • p24 antigen ELISA kit

Procedure:

  • Seed the Jurkat cells in a 96-well plate at a predetermined density.

  • Pre-treat the cells with various concentrations of the test compound or control drug for a few hours.

  • Infect the cells with a known titer of HIV-1.

  • Incubate the infected cells at 37°C in a CO₂ incubator for several days (e.g., 7 days), replenishing the medium with the compound as needed.

  • After the incubation period, collect the cell culture supernatant.

  • Quantify the amount of viral replication by measuring the concentration of the HIV-1 p24 capsid protein in the supernatant using a p24 antigen ELISA kit, following the manufacturer's instructions.

  • Determine the EC₅₀ (50% effective concentration) of the compound.

Protocol 3: Cytotoxicity Assay

Objective: To evaluate the toxicity of the test compound on the host cells used in the antiviral assay.

Materials:

  • Human T-lymphocyte cell line (e.g., Jurkat cells)

  • Cell culture medium

  • Test compound dissolved in DMSO

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

Procedure:

  • Seed the Jurkat cells in a 96-well plate.

  • Add the same concentrations of the test compound as used in the antiviral assay.

  • Incubate the cells under the same conditions for the same duration as the antiviral assay.

  • Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the DMSO control and determine the CC₅₀ (50% cytotoxic concentration).

  • Calculate the Selectivity Index (SI) as CC₅₀ / EC₅₀. A higher SI value indicates a more promising safety profile.

Visualizations

Below are diagrams illustrating a relevant signaling pathway and a typical experimental workflow for antiviral drug screening.

antiviral_workflow cluster_screening In Vitro Screening cluster_cell_based Cell-Based Assays compound Test Compound (e.g., Schisandrin B) target_assay Target-Based Assay (HIV-1 RT Inhibition) compound->target_assay cell_culture Cell Culture (e.g., Jurkat cells) ic50 Determine IC50 target_assay->ic50 antiviral_assay Antiviral Assay (HIV-1 Infection) cell_culture->antiviral_assay cytotoxicity Cytotoxicity Assay cell_culture->cytotoxicity ec50 Determine EC50 antiviral_assay->ec50 si Calculate SI (CC50/EC50) ec50->si cc50 Determine CC50 cytotoxicity->cc50 cc50->si

Caption: Experimental workflow for antiviral compound evaluation.

hiv_replication_inhibition cluster_virus HIV-1 Virion cluster_host Host Cell Cytoplasm rna Viral RNA dna Viral DNA rna->dna Reverse Transcription rt Reverse Transcriptase (RT) dntps Host dNTPs dntps->dna integration Integration into Host Genome dna->integration schisandrin_b Schisandrin B schisandrin_b->rt Inhibits

Caption: Inhibition of HIV-1 reverse transcription by Schisandrin B.

References

"Preschisanartanin B as a potential lead compound in drug discovery"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Preschisanartanin B is a highly oxygenated nortriterpenoid compound isolated from the stems and leaves of Schisandra chinensis.[1] As a member of the Schisandraceae family of triterpenoids, which are known for their diverse and potent biological activities, this compound represents a potential lead compound for drug discovery.[2] Preliminary studies have suggested its potential in the areas of oncology and virology. These application notes provide a summary of the currently available data and standardized protocols for researchers interested in exploring the therapeutic potential of this compound.

Data Presentation

The following tables summarize the reported biological activities of this compound. It is important to note that while initial screenings have been reported, detailed quantitative data from the primary literature were not available in the reviewed sources.

Table 1: Cytotoxicity Data for this compound

Compound NameCell Line(s)Reported ActivityIC50 ValueReference
This compoundNot SpecifiedCytotoxicData not available in abstract[3][4][5]

Table 2: Anti-HIV-1 Activity of this compound

Compound NameAssay TypeReported ActivityEC50 ValueTherapeutic Index (SI)Reference
This compoundNot SpecifiedAnti-HIV-1Data not available in abstractData not available in abstract[3][4]

Table 3: Potential as an O-GlcNAc Transferase (OGT) Inhibitor

Compound NameMethodReported ActivityIC50 ValueReference
This compoundStructure-based virtual screeningPotential InhibitorNo experimental data available[6]

Experimental Protocols

The following are detailed, representative protocols for evaluating the biological activities of this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic (cell-killing) activity of a compound against a panel of human cancer cell lines.

1. Materials and Reagents:

  • This compound

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

2. Procedure:

  • Cell Culture: Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA, resuspend in fresh medium, and seed them into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • MTT Assay: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 2: Anti-HIV-1 Activity Assay (Syncytium Formation Assay)

This protocol is used to evaluate the ability of a compound to inhibit HIV-1-induced cell fusion (syncytium formation).

1. Materials and Reagents:

  • This compound

  • C8166 cells (CD4+ T-cell line)

  • HIV-1 laboratory-adapted strain (e.g., HIV-1IIIB)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Poly-L-lysine coated 96-well plates

  • Inverted microscope

  • Zidovudine (AZT) as a positive control

2. Procedure:

  • Cell Preparation: Culture C8166 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium.

  • Assay Setup: In a 96-well plate, add 50 µL of the diluted this compound to triplicate wells.

  • Add 50 µL of C8166 cells (at 1 x 10^5 cells/mL) to each well.

  • Add 100 µL of a predetermined optimal dilution of the HIV-1 virus stock to the wells. Include a virus control (cells + virus, no compound) and a cell control (cells only).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 days.

  • Syncytium Counting: After incubation, observe the wells under an inverted microscope and count the number of syncytia (multinucleated giant cells) in each well.

  • Data Analysis: Calculate the percentage of inhibition of syncytium formation for each concentration of this compound compared to the virus control. Determine the EC50 value (the effective concentration that inhibits 50% of syncytium formation).

Protocol 3: O-GlcNAc Transferase (OGT) Inhibition Assay (In Vitro)

This protocol provides a general method for the experimental validation of this compound as a potential OGT inhibitor.[7][8][9]

1. Materials and Reagents:

  • This compound

  • Recombinant human OGT

  • OGT peptide substrate (e.g., a known OGT substrate peptide)

  • UDP-GlcNAc (the sugar donor)

  • OGT assay buffer (e.g., HEPES buffer with MgCl2 and DTT)

  • A detection system (e.g., UDP-Glo™ Glycosyltransferase Assay kit which measures UDP production)

  • Known OGT inhibitor as a positive control

2. Procedure:

  • Reaction Setup: In a suitable microplate, prepare the reaction mixture containing OGT assay buffer, the OGT peptide substrate, and UDP-GlcNAc.

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction wells. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Enzyme Initiation: Initiate the reaction by adding recombinant human OGT to each well.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure the OGT activity using a suitable detection method. For the UDP-Glo™ assay, this involves adding a detection reagent that converts the UDP product to a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the OGT inhibitory activity. Calculate the percentage of OGT inhibition for each concentration of this compound and determine the IC50 value.

Mandatory Visualizations

Cytotoxicity_Pathway cluster_cell Cancer Cell Preschisanartanin_B This compound Cellular_Uptake Cellular Uptake Preschisanartanin_B->Cellular_Uptake Mitochondrial_Dysfunction Mitochondrial Dysfunction Cellular_Uptake->Mitochondrial_Dysfunction ROS_Production ↑ ROS Production Mitochondrial_Dysfunction->ROS_Production Caspase_Activation Caspase Activation ROS_Production->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

Caption: Hypothetical mechanism of this compound-induced cytotoxicity.

HIV_Screening_Workflow Start Start: Compound Library (including this compound) Primary_Screening Primary Screening (e.g., Syncytium Formation Assay) Start->Primary_Screening Hit_Identification Hit Identification (Compounds showing >50% inhibition) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (EC50 Determination) Hit_Identification->Dose_Response Active Hit_Identification->End Inactive Cytotoxicity_Assay Cytotoxicity Assay (CC50 Determination) Dose_Response->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity_Assay->Selectivity_Index Lead_Compound Lead Compound for Further Study Selectivity_Index->Lead_Compound

Caption: General workflow for anti-HIV-1 drug screening.

OGT_Inhibition_Pathway UDP_GlcNAc UDP-GlcNAc OGT OGT Enzyme UDP_GlcNAc->OGT Substrate_Protein Substrate Protein (Ser/Thr) Substrate_Protein->OGT O_GlcNAcylated_Protein O-GlcNAcylated Protein OGT->O_GlcNAcylated_Protein UDP UDP OGT->UDP Preschisanartanin_B This compound Preschisanartanin_B->OGT Inhibition

Caption: Proposed mechanism of OGT inhibition by this compound.

Summary and Future Perspectives

This compound is a structurally interesting natural product with reported cytotoxic and anti-HIV-1 activities. The lack of detailed, publicly available quantitative data highlights the need for further investigation to fully characterize its therapeutic potential. The protocols provided herein offer a standardized framework for researchers to systematically evaluate the bioactivities of this compound. Future research should focus on:

  • Comprehensive Cytotoxicity Profiling: Testing against a broader panel of cancer cell lines to identify potential selectivity.

  • Mechanism of Action Studies: Investigating the molecular pathways through which this compound exerts its cytotoxic and anti-HIV-1 effects.

  • Experimental Validation of OGT Inhibition: Confirming the results of the virtual screening through in vitro enzymatic assays.

  • Evaluation of Anti-inflammatory Activity: Given the known anti-inflammatory properties of other triterpenoids, this is a logical area for future exploration.

The elucidation of the structure-activity relationships of this compound and its analogs could pave the way for the development of novel therapeutic agents.

References

Application Notes and Protocols for Testing Schisandrin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandrin B, a bioactive dibenzocyclooctadiene lignan (B3055560) isolated from the fruit of Schisandra chinensis, has demonstrated significant anti-tumor activities across a variety of cancer types.[1] Its therapeutic potential stems from its ability to induce cell cycle arrest, promote apoptosis, and inhibit metastasis through the modulation of multiple signaling pathways.[2][3][4][5] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the anti-cancer effects of Schisandrin B, a summary of its reported efficacy, and visual representations of the experimental workflow and key signaling pathways involved.

Data Presentation: Quantitative Analysis of Schisandrin B Efficacy

The inhibitory effects of Schisandrin B on the proliferation of various cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) values indicate the concentration of Schisandrin B required to inhibit the growth of 50% of the cancer cells.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
HCT-116Colorectal Cancer48~75[6]
A549Lung Adenocarcinoma72Not explicitly stated, but dose-dependent inhibition observed at 12.5, 25, and 50 µM[4]
Huh-7Hepatocellular CarcinomaNot specifiedNot explicitly stated, but in vivo studies used 100, 200, and 400 mg/kg[3]
A375MelanomaNot specifiedDose-dependent inhibition observed at 20, 40, 60, or 80 μM[5]
B16MelanomaNot specifiedDose-dependent inhibition observed at 20, 40, 60, or 80 μM[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of Schisandrin B on cancer cell viability.

Materials:

  • Cancer cell lines (e.g., HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Schisandrin B (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and incubate overnight to allow for cell attachment.[7]

  • Treatment: Treat the cells with various concentrations of Schisandrin B (e.g., 0, 12.5, 25, 50, 100 µM) for 24, 48, or 72 hours.[4][8]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by Schisandrin B.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Schisandrin B

  • 6-well plates

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1 x 10⁶ cells/well in 6-well plates, allow them to attach overnight, and then treat with desired concentrations of Schisandrin B for 48 or 72 hours.[2][4]

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.[8]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Cell Cycle Analysis

This protocol determines the effect of Schisandrin B on cell cycle progression.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Schisandrin B

  • 6-well plates

  • 70% ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1 x 10⁶ cells/well in 6-well plates and treat with Schisandrin B for 72 hours.[4]

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at 4°C.[4]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at 37°C.[4]

  • Flow Cytometry: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using a flow cytometer.[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_assays Cellular Assays cluster_analysis Data Analysis & Interpretation start Cancer Cell Culture (e.g., HCT116, A549) treatment Treatment with Schisandrin B (Varying Concentrations & Times) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis Quantitative Analysis (IC50, % Apoptosis, % Cell Cycle Phase) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis pathway_analysis Mechanism of Action (Signaling Pathway Investigation) data_analysis->pathway_analysis signaling_pathway cluster_pathways Key Signaling Pathways cluster_outcomes Cellular Outcomes SchB Schisandrin B Wnt Wnt/β-catenin SchB->Wnt Inhibits PI3K_AKT PI3K/AKT SchB->PI3K_AKT Inhibits MAPK ERK/MAPK SchB->MAPK Inhibits RhoA_ROCK RhoA/ROCK1 SchB->RhoA_ROCK Inhibits NFkB NF-κB SchB->NFkB Inhibits p38_MAPK p38 MAPK SchB->p38_MAPK Inhibits Proliferation ↓ Proliferation Wnt->Proliferation Apoptosis ↑ Apoptosis PI3K_AKT->Apoptosis MAPK->Proliferation Metastasis ↓ Metastasis RhoA_ROCK->Metastasis NFkB->Proliferation p38_MAPK->Apoptosis CellCycleArrest ↑ G0/G1 or G1/S Cell Cycle Arrest

References

Application Notes and Protocols for the NMR Characterization of Preschisanartanin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Preschisanartanin B is a novel sesquiterpenoid lactone, a class of natural products known for their diverse and potent biological activities. The structural elucidation of such compounds is a critical step in drug discovery and development, providing the foundation for understanding their mechanism of action and for future synthetic modifications. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the chemical structure of novel natural products.[1][2][3] This document provides a comprehensive guide to the NMR characterization of this compound, detailing the necessary experiments, protocols, and data interpretation strategies. The methodologies described herein are broadly applicable to the structural analysis of other complex natural products.

Data Presentation: NMR Spectroscopic Data for this compound

The following tables summarize the ¹H and ¹³C NMR data acquired for this compound in CDCl₃ at 500 MHz and 125 MHz, respectively.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
12.50m
21.85m
2'1.65m
34.10t8.5
42.80d9.0
52.10m
65.80d3.0
74.50dd3.0, 11.5
92.20m
9'1.95m
101.15s
112.90qd7.0, 3.0
131.25d7.0
141.05s
154.95s
15'4.85s

Table 2: ¹³C NMR and DEPT Data for this compound (125 MHz, CDCl₃)

PositionδC (ppm)DEPT-135
145.2CH
228.1CH₂
378.5CH
455.6CH
550.3CH
6125.8CH
782.4CH
8170.1C
935.7CH₂
1038.9C
1141.3CH
12178.2C
1312.1CH₃
1421.5CH₃
15112.9CH₂

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube.

1D NMR Spectroscopy

a) ¹H NMR Spectroscopy

  • Objective: To determine the number of different types of protons, their chemical environment, multiplicity (spin-spin splitting), and relative numbers (integration).

  • Protocol:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the spectrometer for optimal magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum with the following parameters:

      • Pulse Program: zg30

      • Spectral Width: 12-16 ppm

      • Acquisition Time: ~2-3 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals and determine the multiplicity of each peak.

b) ¹³C NMR Spectroscopy

  • Objective: To determine the number of non-equivalent carbon atoms in the molecule.[4]

  • Protocol:

    • Acquire a proton-decoupled ¹³C NMR spectrum using the same sample.

    • Use the following parameters:

      • Pulse Program: zgpg30

      • Spectral Width: 200-240 ppm

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

c) DEPT (Distortionless Enhancement by Polarization Transfer)

  • Objective: To differentiate between CH, CH₂, and CH₃ groups.

  • Protocol:

    • Acquire DEPT-45, DEPT-90, and DEPT-135 spectra.

    • DEPT-90 will show only CH signals.

    • DEPT-135 will show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons are absent.

    • These spectra are crucial for assigning the carbon types listed in Table 2.

2D NMR Spectroscopy

Two-dimensional NMR experiments are essential for establishing the connectivity and spatial relationships within the molecule.[5]

a) COSY (Correlation Spectroscopy)

  • Objective: To identify proton-proton (¹H-¹H) spin-spin couplings, typically through 2-3 bonds.[5][6]

  • Protocol:

    • Acquire a gradient-enhanced COSY (gCOSY) spectrum.

    • Cross-peaks in the COSY spectrum indicate that the two protons are coupled.

    • This experiment is fundamental for tracing out the proton spin systems in the molecule.

b) HSQC (Heteronuclear Single Quantum Coherence)

  • Objective: To identify direct one-bond correlations between protons and carbons (¹H-¹³C).[5][7]

  • Protocol:

    • Acquire a gradient-enhanced HSQC spectrum.

    • Each cross-peak corresponds to a proton directly attached to a carbon.

    • This allows for the direct assignment of protonated carbons.

c) HMBC (Heteronuclear Multiple Bond Correlation)

  • Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C).[2][6][8]

  • Protocol:

    • Acquire a gradient-enhanced HMBC spectrum.

    • Cross-peaks indicate correlations between protons and carbons that are two or three bonds apart.

    • This is a critical experiment for connecting different spin systems and for identifying the positions of quaternary carbons and heteroatoms.

d) NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy)

  • Objective: To identify protons that are close in space, irrespective of their bonding connectivity.

  • Protocol:

    • Acquire a 2D NOESY or ROESY spectrum.

    • Cross-peaks indicate that the correlated protons are spatially proximate (typically < 5 Å).

    • This experiment is crucial for determining the relative stereochemistry of the molecule.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

G Figure 1: NMR Experimental Workflow for Structural Elucidation A Purified this compound B 1D NMR Acquisition (¹H, ¹³C, DEPT) A->B C Initial Data Analysis (Proton/Carbon Count, Functional Groups) B->C D 2D NMR Acquisition (COSY, HSQC, HMBC) C->D I Final Structure Proposal C->I E Establish Connectivity (¹H-¹H Spin Systems, C-H Correlations) D->E F Assemble Carbon Skeleton (HMBC Correlations) E->F G Stereochemistry Analysis (NOESY/ROESY) F->G F->I H Determine Relative Stereochemistry G->H H->I

Caption: NMR workflow for structure determination.

Hypothetical Signaling Pathway Modulation

Sesquiterpenoid lactones are known to modulate various signaling pathways, often related to inflammation and cell survival.[9] The diagram below illustrates a hypothetical signaling pathway that could be influenced by this compound.

G Figure 2: Hypothetical Signaling Pathway Modulated by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR1) IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation PreschisanartaninB This compound PreschisanartaninB->IKK Inhibition DNA DNA NFkB_nuc->DNA Gene Pro-inflammatory Gene Expression DNA->Gene

Caption: Potential NF-κB pathway inhibition.

Conclusion

The combination of one- and two-dimensional NMR techniques provides a powerful and definitive approach for the structural characterization of novel natural products like this compound. The protocols and data presented in these application notes serve as a comprehensive guide for researchers in natural product chemistry and drug development. A thorough application of these NMR methods will enable the unambiguous assignment of the planar structure and relative stereochemistry, which is an indispensable step towards understanding the compound's biological function and therapeutic potential.

References

Investigating Preschisanartanin B In Vivo: Proposed Animal Models and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Preschisanartanin B is a preschisanartane-type nortriterpenoid isolated from the fruits of Schisandra arisanensis.[1][2] The stems and fruits of this plant have a history of use in traditional medicine for treating ailments such as hypertension, diabetes, and arthritis. While comprehensive in vivo studies specifically investigating this compound are limited in publicly available literature, the pharmacological activities of related compounds from the Schisandra genus provide a strong rationale for its potential therapeutic effects. Extracts and isolated lignans (B1203133) from the well-studied Schisandra chinensis have demonstrated significant antihypertensive, anti-inflammatory, and metabolic regulatory properties in various animal models.[3][4][5][6]

This document provides detailed application notes and proposed protocols for researchers, scientists, and drug development professionals interested in initiating in vivo studies to elucidate the pharmacological profile of this compound. The following sections outline potential animal models for hypertension, inflammation, and metabolic disorders, complete with experimental workflows and data presentation formats.

Proposed Therapeutic Targets and Animal Models

Based on the traditional use of Schisandra arisanensis and the established activities of related Schisandra compounds, the following therapeutic areas and corresponding animal models are proposed for investigation:

  • Hypertension: Angiotensin II (Ang II)-Induced Hypertension Model.

  • Inflammation: Carrageenan-Induced Paw Edema Model.

  • Metabolic Disorders: High-Fat Diet (HFD)-Induced Obesity and Insulin (B600854) Resistance Model.

I. Antihypertensive Effects of this compound

Animal Model: Angiotensin II-Induced Hypertension in Mice

This model is highly relevant for studying hypertension as it mimics the renin-angiotensin system (RAS) activation, a key pathway in human hypertension. Lignans from Schisandra chinensis, such as Gomisin A and Gomisin J, have been shown to attenuate Ang II-induced hypertension by preserving nitric oxide (NO) bioavailability.[3][4][7]

Experimental Protocol
  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, ad libitum access to food and water).

  • Groups (n=8-10 per group):

    • Sham Control: Vehicle (e.g., saline) infusion + Vehicle for this compound.

    • Ang II Control: Angiotensin II infusion + Vehicle for this compound.

    • Treatment Group 1: Angiotensin II infusion + this compound (Low Dose, e.g., 1 mg/kg/day).

    • Treatment Group 2: Angiotensin II infusion + this compound (High Dose, e.g., 5 mg/kg/day).

    • Positive Control: Angiotensin II infusion + Losartan (e.g., 10 mg/kg/day).

  • Induction of Hypertension:

    • Anesthetize mice with isoflurane.

    • Implant osmotic minipumps (e.g., Alzet) subcutaneously for continuous infusion of Angiotensin II (e.g., 1-2 µg/kg/min) for 14 days.[3][4][7] Sham animals will receive vehicle-filled pumps.

  • Drug Administration:

    • This compound should be dissolved in a suitable vehicle (e.g., DMSO and diluted in saline).

    • Administer this compound or vehicle daily via oral gavage or intraperitoneal injection, starting concurrently with minipump implantation.

  • Outcome Measures:

    • Blood Pressure: Measure systolic and diastolic blood pressure at baseline and on days 7 and 14 using a non-invasive tail-cuff system.

    • Plasma Analysis: At the end of the study, collect blood via cardiac puncture. Analyze plasma for NO metabolites (Nitrite/Nitrate) using the Griess reagent assay.[7]

    • Tissue Analysis: Harvest the thoracic aorta to assess vascular NO production, reactive oxygen species (ROS) levels, and expression of endothelial nitric oxide synthase (eNOS) via Western blot.[3][7]

Data Presentation

Table 1: Effect of this compound on Systolic Blood Pressure (SBP) in Ang II-Induced Hypertensive Mice

GroupBaseline SBP (mmHg)Day 7 SBP (mmHg)Day 14 SBP (mmHg)
Sham Control110 ± 5112 ± 6111 ± 5
Ang II Control111 ± 6155 ± 8160 ± 9
Treatment (Low Dose)112 ± 5140 ± 7135 ± 6
Treatment (High Dose)110 ± 7128 ± 6 125 ± 5
Positive Control111 ± 5125 ± 5 122 ± 4

Data are presented as Mean ± SEM. *p<0.05, **p<0.01 vs. Ang II Control.

Experimental Workflow and Signaling Pathway

G cluster_workflow Experimental Workflow for Hypertension Model acclimatization Acclimatization (1 week) baseline Baseline BP Measurement acclimatization->baseline grouping Random Group Assignment baseline->grouping induction Surgical Implantation of Osmotic Pumps (Ang II) grouping->induction treatment Daily Treatment (this compound / Vehicle) induction->treatment monitoring BP Measurement (Day 7 & 14) treatment->monitoring endpoint Endpoint: Euthanasia & Sample Collection monitoring->endpoint analysis Plasma & Tissue Analysis endpoint->analysis

Caption: Workflow for the Ang II-induced hypertension study.

G AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R ROS ↑ ROS Production AT1R->ROS eNOS eNOS Uncoupling ROS->eNOS NO ↓ NO Bioavailability eNOS->NO Vaso Vasoconstriction & Hypertension NO->Vaso PSB This compound PSB->ROS Inhibits PSB->eNOS Prevents

Caption: Potential mechanism of this compound in hypertension.

II. Anti-inflammatory Effects of this compound

Animal Model: Carrageenan-Induced Paw Edema in Mice

This is a classic and highly reproducible model of acute inflammation. Schisandrin (B1198587), a lignan (B3055560) from S. chinensis, has been shown to inhibit carrageenan-induced paw edema.[5][8] This model is useful for screening compounds for anti-inflammatory activity.

Experimental Protocol
  • Animals: Male ICR mice, 6-8 weeks old.

  • Acclimatization: Acclimatize for one week. Fast animals for 12 hours before the experiment but allow water ad libitum.

  • Groups (n=8-10 per group):

    • Normal Control: No treatment.

    • Negative Control: Vehicle + Carrageenan.

    • Treatment Group 1: this compound (Low Dose, e.g., 10 mg/kg) + Carrageenan.

    • Treatment Group 2: this compound (High Dose, e.g., 50 mg/kg) + Carrageenan.

    • Positive Control: Indomethacin (10 mg/kg) + Carrageenan.

  • Drug Administration:

    • Administer this compound, vehicle, or Indomethacin orally 1 hour before carrageenan injection.

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

  • Outcome Measures:

    • Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

    • Inhibition Rate: Calculate the percentage of edema inhibition for each group relative to the negative control group.

    • Histopathology: At the end of the experiment, euthanize the animals, and fix the paw tissue in 10% formalin for histological examination of inflammatory cell infiltration.

    • Biochemical Analysis: Homogenize paw tissue to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and mediators like prostaglandin (B15479496) E2 (PGE2) via ELISA.[8]

Data Presentation

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Mice

GroupPaw Volume Increase at 3h (mL)Inhibition of Edema (%)
Negative Control0.85 ± 0.07-
Treatment (Low Dose)0.62 ± 0.05*27.1
Treatment (High Dose)0.41 ± 0.04 51.8
Positive Control0.35 ± 0.0358.8

Data are presented as Mean ± SEM. *p<0.05, **p<0.01 vs. Negative Control.

III. Metabolic Effects of this compound

Animal Model: High-Fat Diet (HFD)-Induced Obesity and Insulin Resistance in Rats

This model is highly relevant to human metabolic syndrome. Extracts and lignans from Schisandra chinensis have been shown to alter lipid and glucose metabolism in vivo.[9][10][11]

Experimental Protocol
  • Animals: Male Sprague-Dawley rats, 5-6 weeks old.

  • Acclimatization: Acclimatize for one week on a standard chow diet.

  • Diet and Groups (n=8-10 per group):

    • Chow Control: Standard chow diet + Vehicle.

    • HFD Control: High-fat diet (e.g., 60% kcal from fat) + Vehicle.

    • HFD + Treatment 1: HFD + this compound (Low Dose, e.g., 20 mg/kg/day).

    • HFD + Treatment 2: HFD + this compound (High Dose, e.g., 100 mg/kg/day).

    • HFD + Positive Control: HFD + Metformin (e.g., 150 mg/kg/day).

  • Study Duration: 8-12 weeks.

  • Drug Administration: Administer this compound, vehicle, or Metformin daily via oral gavage.

  • Outcome Measures:

    • Body Weight and Food Intake: Monitor weekly.

    • Glucose Homeostasis: Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) during the final week of the study.

    • Serum Analysis: At sacrifice, collect blood to measure fasting glucose, insulin, triglycerides (TG), and total cholesterol (TC).

    • Liver Analysis: Harvest the liver, weigh it, and analyze for lipid accumulation (triglycerides) and histopathology (H&E and Oil Red O staining).

Data Presentation

Table 3: Metabolic Parameters in HFD-Fed Rats after Treatment with this compound

ParameterChow ControlHFD ControlHFD + Low DoseHFD + High Dose
Final Body Weight (g)350 ± 15520 ± 25480 ± 22455 ± 20**
Fasting Glucose (mg/dL)95 ± 5140 ± 8125 ± 7110 ± 6
Fasting Insulin (µU/mL)2.5 ± 0.38.5 ± 1.16.1 ± 0.8*4.5 ± 0.6
Serum Triglycerides (mg/dL)80 ± 7150 ± 12120 ± 10105 ± 9**
Liver Weight (g)10 ± 0.825 ± 2.120 ± 1.817 ± 1.5**

Data are presented as Mean ± SEM. *p<0.05, **p<0.01 vs. HFD Control.

Conclusion

While direct in vivo data for this compound is not yet available, the protocols outlined in this document provide a robust framework for its initial pharmacological characterization. Based on the ethnobotanical use of Schisandra arisanensis and the proven efficacy of related compounds, investigations into the antihypertensive, anti-inflammatory, and metabolic regulatory effects of this compound are highly warranted. The proposed models are well-established, clinically relevant, and offer clear, quantifiable endpoints to assess the therapeutic potential of this novel nortriterpenoid.

References

Application Notes and Protocols for In Vivo Studies with Preschisanartanin B

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Ethical Considerations for In Vivo Studies with Preschisanartanin B

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the ethical considerations, experimental design, and protocols for in vivo studies of this compound, a novel investigational compound hypothesized to be an Angiotensin II receptor antagonist. These application notes are intended to ensure that preclinical research involving this compound is conducted in a humane, responsible, and scientifically rigorous manner, adhering to the highest ethical standards.

Ethical Framework for In Vivo Research

The use of animals in scientific research is a privilege that comes with significant ethical responsibilities. All research involving this compound must be predicated on a thorough ethical review and adhere to the principles of the 3Rs: Replacement, Reduction, and Refinement.

  • Replacement: Researchers must provide a robust justification for why non-animal models (e.g., in vitro cell cultures, organ-on-a-chip systems, or in silico computational modeling) cannot be used to achieve the scientific objectives of the study. For a compound like this compound, which is expected to have systemic effects on blood pressure and cardiovascular physiology, a whole-organism model is often necessary to understand its pharmacokinetic and pharmacodynamic properties. However, preliminary studies on receptor binding and cellular effects should be conducted in vitro to minimize animal use.

  • Reduction: The number of animals used in each experiment must be the minimum required to obtain statistically significant and scientifically valid data. This necessitates careful experimental design and statistical power analysis prior to the commencement of studies. The experimental protocols outlined below are designed to maximize the data obtained from each animal.

  • Refinement: All procedures must be refined to minimize any potential pain, suffering, distress, or lasting harm to the animals. This includes the use of appropriate anesthetics and analgesics, humane handling techniques, and the establishment of clear humane endpoints.

All animal studies must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics review board.

Hypothetical Data Presentation: Efficacy of this compound in Spontaneously Hypertensive Rats (SHR)

The following table summarizes hypothetical data from a 28-day in vivo study evaluating the antihypertensive effects of this compound in a spontaneously hypertensive rat model.

Treatment GroupDose (mg/kg/day, p.o.)NBaseline Systolic Blood Pressure (mmHg)Week 4 Systolic Blood Pressure (mmHg)Change in Heart Rate (bpm)
Vehicle Control010185 ± 5190 ± 6+5 ± 3
This compound110184 ± 6165 ± 5-10 ± 4
This compound510186 ± 5142 ± 4**-25 ± 5
This compound1010185 ± 7130 ± 5 -30 ± 6
Losartan (Positive Control)1010187 ± 6135 ± 6 -28 ± 5

Data are presented as mean ± SEM. p.o. = oral administration. *p < 0.05, **p < 0.01 compared to Vehicle Control.

Experimental Protocols

Animal Model and Housing
  • Species: Spontaneously Hypertensive Rat (SHR)

  • Age: 12-14 weeks

  • Sex: Male

  • Supplier: Charles River Laboratories or equivalent.

  • Housing: Animals will be housed in a temperature-controlled facility (22 ± 2°C) with a 12-hour light/dark cycle. They will have ad libitum access to standard chow and water. Animals should be acclimated to the facility for at least one week prior to the start of the experiment.

Acute Antihypertensive Efficacy Study
  • Objective: To determine the dose-dependent effect of a single dose of this compound on blood pressure.

  • Procedure:

    • Rats are anesthetized, and a catheter is implanted in the carotid artery for direct blood pressure measurement.

    • After a recovery period, baseline blood pressure and heart rate are recorded for at least 60 minutes.

    • Animals are randomly assigned to treatment groups (Vehicle, this compound at 1, 5, 10 mg/kg, or Losartan at 10 mg/kg).

    • The compound is administered via oral gavage.

    • Blood pressure and heart rate are continuously monitored for 24 hours post-administration.

  • Humane Endpoints: Signs of severe distress, including prolonged lethargy, inability to ambulate, or a sustained drop in mean arterial pressure below 50 mmHg, will result in immediate euthanasia.

Chronic (28-Day) Antihypertensive Study
  • Objective: To evaluate the long-term efficacy and safety of daily administration of this compound.

  • Procedure:

    • Animals are randomly assigned to the treatment groups as described above.

    • Systolic blood pressure is measured non-invasively at baseline using the tail-cuff method.

    • Animals are dosed daily via oral gavage for 28 consecutive days.

    • Blood pressure measurements are taken weekly.

    • Body weight is recorded twice weekly.

    • At the end of the study, animals are euthanized via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Blood is collected for clinical chemistry analysis, and organs (heart, kidneys, liver) are harvested for histopathological examination.

Visualization of Signaling Pathways and Workflows

Angiotensin II Receptor Signaling Pathways

Angiotensin II mediates its effects through two primary receptors, AT1 and AT2, which often have opposing functions. This compound is hypothesized to be an antagonist of the AT1 receptor, thereby blocking its downstream signaling.

Angiotensin_II_Signaling cluster_AT1R AT1 Receptor Signaling (Pro-hypertensive) cluster_AT2R AT2 Receptor Signaling (Counter-regulatory) AngII_AT1 Angiotensin II AT1R AT1 Receptor AngII_AT1->AT1R Gq11 Gq/11 AT1R->Gq11 PreschisanartaninB This compound PreschisanartaninB->AT1R PLC PLC Gq11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC Vasoconstriction Vasoconstriction, Cell Growth, Inflammation Ca_PKC->Vasoconstriction AngII_AT2 Angiotensin II AT2R AT2 Receptor AngII_AT2->AT2R Phosphatases Phosphatases (SHP-1, PP2A) AT2R->Phosphatases Bradykinin_NO Bradykinin/NO/cGMP Pathway AT2R->Bradykinin_NO Vasodilation Vasodilation, Anti-proliferative, Anti-inflammatory Phosphatases->Vasodilation Bradykinin_NO->Vasodilation

Caption: Angiotensin II receptor signaling pathways.

Experimental Workflow for In Vivo Antihypertensive Study

The following diagram illustrates the logical flow of a typical chronic in vivo study for evaluating a novel antihypertensive agent like this compound.

Experimental_Workflow cluster_analysis Endpoint Analysis acclimation Animal Acclimation & Baseline Measurements (1 week) randomization Randomization into Treatment Groups acclimation->randomization dosing Chronic Dosing (28 days, daily p.o.) randomization->dosing monitoring Weekly Monitoring (Blood Pressure, Body Weight) dosing->monitoring throughout termination Study Termination (Day 28) dosing->termination analysis Sample Collection & Analysis termination->analysis blood_chem Blood Chemistry histopath Histopathology data_analysis Statistical Analysis

Caption: Workflow for a chronic in vivo study.

Troubleshooting & Optimization

"troubleshooting Preschisanartanin B solubility issues"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Preschisanartanin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

This compound is a preschisanartane-type nortriterpenoid that can be isolated from Schisandra arisanensis.[1][2][3] It is a crystalline solid.[3] Based on available data, this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[3]

Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. Why did this happen and how can I prevent it?

This common issue, often called "crashing out," occurs because the aqueous medium has a much lower capacity to solubilize hydrophobic compounds like this compound compared to a pure organic solvent like DMSO.[4] To prevent this, you can try the following:

  • Reduce the stock solution concentration: Lowering the concentration of your initial DMSO stock solution can help.

  • Use an intermediate dilution step: Perform a serial dilution, first into a mixture of DMSO and your aqueous medium, and then into the final aqueous medium.[4]

  • Decrease the final concentration: The most direct approach is to lower the final concentration of this compound in your experiment.

  • Increase the co-solvent percentage: If your experimental system can tolerate it, a slightly higher percentage of DMSO in the final solution can maintain solubility. However, always be mindful of potential solvent toxicity in your assays.

Q3: What are some alternative strategies to improve the aqueous solubility of this compound for biological assays?

For poorly water-soluble compounds like this compound, several formulation strategies can be employed to enhance aqueous solubility.[5][6][7][8] These include:

  • Co-solvents: Using a mixture of water and a miscible organic solvent can increase solubility.[5][8] Besides DMSO, other co-solvents like ethanol (B145695) or polyethylene (B3416737) glycols (PEGs) can be considered.[5]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly improve solubility.[6] It is important to first determine the pKa of your compound to identify the optimal pH.[4]

  • Cyclodextrin (B1172386) Complexation: Cyclodextrins are molecules that can form inclusion complexes with hydrophobic drugs, effectively increasing their solubility in water.[4][8]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level, which can enhance its dissolution rate and solubility.[4][9]

  • Nanotechnology Approaches: Formulating the compound into nanoparticles can increase the surface area, which aids in solubility and dissolution rate.[5]

Troubleshooting Guides

Issue 1: this compound powder is not dissolving in the chosen organic solvent.
  • Possible Cause: The concentration may be too high for the selected solvent, or the dissolution rate may be slow.

  • Troubleshooting Steps:

    • Gentle Heating: Warm the solution gently (e.g., in a 37°C water bath) to increase the rate of dissolution. Always check the compound's stability at higher temperatures first.

    • Sonication: Use a sonicator bath to break up any aggregates and enhance dissolution.

    • Vortexing: Vigorous vortexing can also aid in dissolving the compound.

    • Try a Different Solvent: If the compound remains insoluble, refer to the solubility table below and try a different recommended organic solvent.

Issue 2: Inconsistent results in biological assays possibly due to solubility issues.
  • Possible Cause: The compound may not be fully dissolved or may be precipitating over the course of the experiment, leading to variability in the effective concentration.

  • Troubleshooting Steps:

    • Ensure Complete Initial Dissolution: Before adding to your assay, visually inspect your stock solution (and any dilutions) under light to ensure there are no visible particles.

    • Equilibration Time: Ensure you allow sufficient time for the compound to dissolve completely. For some compounds, this can take longer than expected.[4]

    • Temperature Control: Perform solubility tests at the same temperature as your experiment, as solubility is temperature-dependent.[4]

    • Assess Stability: Conduct a stability study of this compound in your final assay medium to rule out degradation over the experimental timeframe.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

SolventSolubilityReference
ChloroformSoluble[3]
DichloromethaneSoluble[3]
Ethyl AcetateSoluble[3]
DMSOSoluble[3]
AcetoneSoluble[3]
WaterPoorly SolubleInferred

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Aqueous Dilutions
  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable vial.

  • Initial Dissolution: Add the required volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex and/or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability.

  • Aqueous Dilution (for cell-based assays): a. Perform serial dilutions of the DMSO stock solution in your cell culture medium. b. It is recommended to not exceed a final DMSO concentration of 0.5% in the assay, as higher concentrations can be toxic to cells. c. Add the final dilution to your cells immediately after preparation to minimize the risk of precipitation.

Protocol 2: Solubility Enhancement using Cyclodextrins (Feasibility Study)
  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) (e.g., 0%, 1%, 2%, 5%, 10% w/v).[4]

  • Add Excess Compound: Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibration: Place the vials on an orbital shaker at a constant temperature (e.g., 25°C) for 48 hours to reach equilibrium.[4]

  • Separation: After incubation, centrifuge the samples to pellet the undissolved compound.

  • Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.[4]

  • Quantification: Determine the concentration of solubilized this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Visualizations

G cluster_0 Troubleshooting Workflow start Start: Solubility Issue with this compound dissolution Initial Dissolution in Organic Solvent (e.g., DMSO) start->dissolution check_dissolution Completely Dissolved? dissolution->check_dissolution aqueous_dilution Dilution into Aqueous Medium check_dissolution->aqueous_dilution Yes troubleshoot_dissolution Troubleshoot: - Gentle Heat - Sonicate - Vortex check_dissolution->troubleshoot_dissolution No check_precipitation Precipitation Occurs? aqueous_dilution->check_precipitation success Success: Proceed with Experiment check_precipitation->success No troubleshoot_precipitation Troubleshoot: - Lower Stock Concentration - Intermediate Dilution - Use Alternative Method check_precipitation->troubleshoot_precipitation Yes troubleshoot_dissolution->dissolution troubleshoot_precipitation->aqueous_dilution alternative_methods Alternative Solubility Enhancement Methods troubleshoot_precipitation->alternative_methods G cluster_1 Solubility Enhancement Techniques cluster_physical Physical Methods cluster_chemical Chemical/Formulation Methods main Poorly Soluble this compound particle_size Particle Size Reduction (Micronization, Nanonization) main->particle_size solid_dispersion Solid Dispersion main->solid_dispersion cosolvents Co-solvents (e.g., DMSO, Ethanol, PEG) main->cosolvents ph_adjustment pH Adjustment main->ph_adjustment cyclodextrins Cyclodextrin Complexation main->cyclodextrins surfactants Surfactants main->surfactants G cluster_2 Hypothetical Signaling Pathway preschisanartanin This compound (Solubilized) receptor Cell Surface Receptor preschisanartanin->receptor Binds kinase_cascade Kinase Cascade receptor->kinase_cascade Activates transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor Phosphorylates gene_expression Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Apoptosis, Anti-inflammatory) gene_expression->cellular_response

References

"optimizing Preschisanartanin B dosage for cell culture"

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Preschisanartanin B in cell culture experiments. This compound is a preschisanartane-type nortriterpenoid isolated from Schisandra arisanensis.[1] While specific data on this compound is limited, this guide draws upon established principles for natural product research and data from related compounds, such as Schisandrin B, to provide robust troubleshooting and experimental guidance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and related compounds?

A1: While the exact mechanism of this compound is still under investigation, related nortriterpenoids from Schisandra, like Schisandrin B, have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[2] The mitochondrial (intrinsic) pathway of apoptosis is often implicated, involving the regulation of Bcl-2 family proteins.[2][3] Specifically, these compounds can increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from mitochondria and subsequent activation of caspases.[2][3]

Q2: What are the typical starting concentrations for this compound in cell culture experiments?

A2: The optimal concentration is highly dependent on the specific cell line and experimental duration. For initial dose-response experiments with novel natural products, a broad concentration range is recommended. A starting point could be from 1 µM to 100 µM. For related compounds like Schisandrin B, effects on cancer cell viability have been observed in a dose-dependent manner within this range.[2]

Q3: How should I dissolve this compound for cell culture use?

A3: this compound, like many natural nortriterpenoids, is likely hydrophobic. It should be dissolved in a sterile, cell-culture grade solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10-20 mM). This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. It is critical to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically ≤ 0.1%.

Q4: How long should I treat my cells with this compound?

A4: Treatment duration should be determined empirically. A typical time-course experiment would involve treating cells for 24, 48, and 72 hours.[2] Shorter durations may be sufficient to observe signaling pathway activation, while longer periods are often necessary to measure effects on cell viability, proliferation, or apoptosis.

Q5: Is this compound expected to be cytotoxic to normal (non-cancerous) cells?

A5: Some natural compounds exhibit selective cytotoxicity towards cancer cells, but this cannot be assumed. It is crucial to determine the compound's effect on relevant non-cancerous cell lines in parallel with cancer cell line experiments to establish a therapeutic window.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Toxicity in Control Cells Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high.Ensure the final solvent concentration is non-toxic (typically ≤ 0.1% for DMSO). Run a vehicle-only control (medium + solvent) to confirm.
Contamination: Microbial (bacterial, fungal) or mycoplasma contamination in the cell culture.Regularly monitor cultures for visible signs of contamination. Use aseptic techniques and perform routine mycoplasma testing.
Inconsistent Results Between Experiments Variable Cell Health/Passage: Cells were used at different passage numbers or were not in the exponential growth phase.Use cells from a consistent, low passage number range and ensure they are healthy and in the exponential growth phase before starting the experiment.
Inaccurate Dilutions: Errors in preparing stock or working solutions.Prepare fresh dilutions for each experiment. Double-check all calculations and use calibrated pipettes.
Inconsistent Seeding Density: Variations in the number of cells plated per well/dish.Standardize your cell seeding protocol to ensure consistent density across all experiments.
No Observable Effect on Cells Concentration Too Low: The concentrations tested are below the effective range for the specific cell line.Perform a dose-response experiment with a wider and higher range of concentrations (e.g., up to 200 µM).
Incubation Time Too Short: The treatment duration is not sufficient to induce a measurable biological effect.Extend the incubation time. Test multiple time points (e.g., 24, 48, 72 hours).
Compound Instability/Inactivity: The compound may have degraded or is not pure.Verify the identity and purity of your this compound stock. Store the stock solution properly (e.g., at -20°C or -80°C, protected from light).
Compound Precipitates in Medium Poor Solubility: The final concentration of the compound exceeds its solubility limit in the aqueous culture medium.Decrease the final concentration of the compound. Increase the final DMSO concentration slightly, ensuring it remains below the toxic threshold. Ensure the stock solution is fully dissolved before diluting into the medium.

Experimental Protocols

Protocol 1: Cell Viability Assessment using Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.[4]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a series of dilutions of this compound and appropriate controls (vehicle and untreated). Incubate for the desired duration (e.g., 72-96 hours).

  • Fixation: Gently remove the medium. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for at least 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Rinse: Quickly rinse the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.

  • Solubilization and Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plate for 5-10 minutes. Read the absorbance at 510 nm using a microplate reader.

Protocol 2: Apoptosis Assessment using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates. Once attached, treat with desired concentrations of this compound and controls for the selected time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Centrifuge all collected cells and wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Incubation: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Analysis: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualized Workflows and Pathways

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results p1 Prepare Stock Solution (this compound in DMSO) s2 Treat with Serial Dilutions of this compound p1->s2 p2 Culture Cells to Exponential Growth Phase s1 Seed Cells in Multi-well Plates p2->s1 s1->s2 s3 Incubate for 24, 48, 72h s2->s3 a1 Perform Cell Viability Assay (SRB) s3->a1 a2 Perform Apoptosis Assay (Annexin V/PI) s3->a2 a3 Analyze Other Endpoints (e.g., Western Blot) s3->a3 r1 Determine IC50 Value a1->r1 r2 Quantify Apoptosis a2->r2 r3 Determine Protein Expression Changes a3->r3

Caption: Experimental workflow for optimizing this compound dosage.

G psb This compound (or related compounds) bcl2 Bcl-2 (Anti-apoptotic) Inhibited psb->bcl2 down-regulates bax Bax (Pro-apoptotic) Activated psb->bax up-regulates mito Mitochondrion bcl2->mito inhibits bax->mito promotes cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway for this compound.

G start Inconsistent or Unexpected Results? q1 Are control cells (vehicle-only) healthy? start->q1 s1 Check for solvent toxicity. Test for contamination. q1->s1 No q2 Is there a clear dose-response? q1->q2 Yes s1->start s2 Widen concentration range. Verify compound purity/stability. q2->s2 No q3 Are results reproducible between experiments? q2->q3 Yes s2->start s3 Standardize cell passage, seeding density, and protocols. q3->s3 No end Proceed with Optimized Protocol q3->end Yes s3->start

Caption: A logical flowchart for troubleshooting common experimental issues.

References

Technical Support Center: Improving the Yield of Preschisanartanin B from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Preschisanartanin B, a preschisanartane-type nortriterpenoid isolated from Schisandra arisanensis.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound.

Problem 1: Low Concentration of this compound in the Crude Extract

Potential CauseTroubleshooting Steps
Poor Quality of Plant Material - Harvest Time: The concentration of secondary metabolites can vary with the plant's age and the time of harvest. For Schisandra species, fruits are typically harvested in the autumn when they are mature. - Post-Harvest Processing: Proper drying of the plant material is crucial. Air-drying or oven-drying at a low temperature (40-50°C) can help preserve the integrity of the target compounds.
Inefficient Initial Extraction - Solvent Choice: this compound is a moderately polar nortriterpenoid. Polar solvents like methanol (B129727) or a high-percentage ethanol (B145695) solution (e.g., 70-95%) are effective for extraction.[1] - Extraction Method: Advanced techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can significantly improve extraction efficiency and reduce extraction time compared to conventional methods like maceration.[1] - Temperature: Slightly elevated temperatures (around 60°C) can enhance extraction, but excessive heat should be avoided to prevent degradation of the compound.[1]
Degradation of this compound - pH Conditions: Nortriterpenoids can be susceptible to hydrolysis under strong acidic or basic conditions. Maintain a neutral pH during extraction and purification. - Light and Air Exposure: Store extracts and purified fractions in amber-colored vials and under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation from light and oxidation.

Problem 2: Significant Loss of this compound During Solvent Partitioning

Potential CauseTroubleshooting Steps
Incorrect Solvent System - Polarity Confirmation: Ensure the chosen solvent system for liquid-liquid partitioning effectively separates this compound from impurities. A common approach is to partition the crude extract between a polar solvent (e.g., methanol/water) and a non-polar solvent (e.g., n-hexane) to remove lipids and other non-polar compounds.[1] this compound, being moderately polar, will remain in the polar phase.
Emulsion Formation - Gentle Mixing: Instead of vigorous shaking, gently swirl the separatory funnel to minimize the formation of emulsions.[1] - Breaking Emulsions: If an emulsion forms, it can be broken by adding brine (saturated NaCl solution) or by centrifuging the mixture.[1]

Problem 3: Low Recovery After Chromatographic Purification

Potential CauseTroubleshooting Steps
Inappropriate Stationary Phase - Column Chromatography: Silica (B1680970) gel is a commonly used stationary phase for the separation of nortriterpenoids. For compounds that are sensitive to acidic conditions, neutral or deactivated silica gel can be used. - Reversed-Phase Chromatography: C18-bonded silica is suitable for separating moderately polar compounds like this compound.
Suboptimal Mobile Phase - Gradient Elution: A gradient elution system, gradually increasing the polarity of the mobile phase, is often more effective for separating complex mixtures than an isocratic system. For silica gel chromatography, a gradient of hexane-ethyl acetate (B1210297) or chloroform-methanol can be employed.
Compound Adsorption or Degradation on the Column - Tailing of Peaks: If peak tailing is observed, it may indicate strong interaction with the stationary phase. Adding a small amount of a modifier (e.g., acetic acid or triethylamine, depending on the compound's nature) to the mobile phase can improve peak shape. However, be cautious as this can lead to degradation if the compound is pH-sensitive.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its natural source?

This compound is a preschisanartane-type nortriterpenoid. It has been isolated from the fruits of Schisandra arisanensis.

Q2: What is the proposed biosynthetic origin of this compound?

Preschisanartane-type nortriterpenoids are believed to be biosynthetically derived from cycloartane, a common plant triterpenoid. The proposed pathway involves a series of oxidative and rearrangement reactions.

Q3: What factors can influence the yield of this compound in Schisandra arisanensis?

Several factors can affect the production of secondary metabolites in Schisandra species, including:

  • Genetic Factors: Different genotypes of the plant may produce varying amounts of the compound.

  • Environmental Conditions: Light intensity and quality, temperature, and nutrient availability can all impact the biosynthesis of secondary metabolites.

  • Plant Growth Regulators: The application of plant growth regulators can influence the production of these compounds in plant cell or tissue cultures.

  • Elicitation: The use of elicitors (stress-inducing agents) can sometimes trigger an increase in the production of secondary metabolites as a defense response.

Q4: What are the recommended extraction and purification techniques for this compound?

A general workflow for the isolation of this compound involves:

  • Extraction: Ultrasound-assisted extraction with 70-95% ethanol.

  • Partitioning: Liquid-liquid partitioning of the crude extract between n-hexane and a methanol/water mixture.

  • Chromatography: Initial separation by silica gel column chromatography followed by further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

Data Presentation

The following table summarizes the optimization of extraction parameters for total triterpenoids from Schisandra sphenanthera, a related species, which can serve as a starting point for optimizing this compound extraction.[2]

Table 1: Optimization of Extraction Parameters for Total Triterpenoids from Schisandra sphenanthera

ParameterRange InvestigatedOptimal Conditions (for canes)Optimal Conditions (for leaves)
Solid-to-Liquid Ratio (g/mL) 1:10 to 1:501:20 to 1:401:10 to 1:30
Methanol Concentration (%) 50 to 10075 to 8585 to 95
Extraction Time (min) 30 to 9040 to 6060 to 80

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of this compound

  • Preparation of Plant Material: Dry the fruits of Schisandra arisanensis at 40-50°C and grind them into a fine powder.

  • Extraction:

    • Place 100 g of the powdered plant material in a flask.

    • Add 2 L of 80% ethanol (solid-to-liquid ratio of 1:20 g/mL).

    • Place the flask in an ultrasonic bath and extract at 60°C for 60 minutes.

    • Filter the extract through cheesecloth and then filter paper.

    • Repeat the extraction process on the plant residue two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Purification of this compound

  • Solvent Partitioning:

    • Suspend the crude extract in 500 mL of a 50% methanol/water solution.

    • Partition the suspension with an equal volume of n-hexane three times in a separatory funnel.

    • Collect the lower methanol/water layer, which contains the more polar compounds, including this compound.

    • Evaporate the methanol/water layer to dryness under reduced pressure.

  • Silica Gel Column Chromatography:

    • Dissolve the dried polar fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Pack a silica gel column with a suitable solvent system (e.g., hexane).

    • Load the sample onto the top of the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane (B92381) and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Preparative HPLC:

    • Combine the fractions containing this compound and concentrate them.

    • Further purify the enriched fraction using a preparative HPLC system with a C18 column.

    • Use a suitable mobile phase, such as a gradient of methanol and water, to isolate pure this compound.

Mandatory Visualization

Biosynthetic_Pathway Squalene Squalene Oxidosqualene Oxidosqualene Squalene->Oxidosqualene Epoxidation Cycloartane Cycloartane Oxidosqualene->Cycloartane Cyclization Schiartane_Skeleton Schiartane Skeleton Cycloartane->Schiartane_Skeleton Series of Oxidations & Rearrangements Preschisanartane_Skeleton Preschisanartane Skeleton Schiartane_Skeleton->Preschisanartane_Skeleton Further Oxidations & Rearrangements Preschisanartanin_B This compound Preschisanartane_Skeleton->Preschisanartanin_B Specific Tailoring Reactions

Caption: Proposed Biosynthetic Pathway of this compound.

Experimental_Workflow Plant_Material Schisandra arisanensis Fruits (Dried and Powdered) Extraction Ultrasound-Assisted Extraction (80% Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning (n-Hexane vs. MeOH/H2O) Crude_Extract->Partitioning Polar_Fraction Polar Fraction Partitioning->Polar_Fraction Column_Chromatography Silica Gel Column Chromatography Polar_Fraction->Column_Chromatography Enriched_Fraction Enriched Fraction Column_Chromatography->Enriched_Fraction Prep_HPLC Preparative HPLC (C18) Enriched_Fraction->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: Experimental Workflow for this compound Isolation.

References

Technical Support Center: Total Synthesis of Schisandra Nortriterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a formal total synthesis of Preschisanartanin B has not been published in peer-reviewed literature. This guide is based on the challenges and methodologies reported in the successful total syntheses of structurally related Schisandra nortriterpenoids, such as Pre-schisanartanin C, which share a common and complex molecular architecture. The solutions and protocols provided are extrapolated from these syntheses and are intended to serve as a proactive troubleshooting resource for researchers targeting this compound or similar natural products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges researchers may encounter during the synthesis of complex nortriterpenoid frameworks characteristic of molecules like this compound.

FAQ 1: Cyclopentane Ring Formation and Stereocontrol

Question: We are experiencing low diastereoselectivity in the intramolecular Pauson-Khand reaction (PKR) intended to form the fused cyclopentenone ring system. What are the critical parameters to control for achieving high stereoselectivity?

Answer: Achieving high diastereoselectivity in the Pauson-Khand reaction for this scaffold is a known challenge. The facial selectivity is influenced by the steric environment around the reacting centers. Based on analogous syntheses, the choice of the chiral auxiliary and the reaction conditions are paramount.

Troubleshooting Steps:

  • Ligand Modification: The steric and electronic properties of the phosphine (B1218219) ligand on the cobalt-alkyne complex can significantly influence selectivity. Experiment with bulkier ligands (e.g., switching from PPh₃ to P(o-tolyl)₃) to increase steric hindrance on one face of the molecule.

  • Solvent and Temperature: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy. Screen a range of solvents; non-coordinating solvents like toluene (B28343) or hexane (B92381) often yield better results than coordinating solvents like THF.

  • Promoter/Additive: The addition of N-oxides, such as N-methylmorpholine N-oxide (NMO), can accelerate the reaction and, in some cases, improve diastereoselectivity by facilitating CO insertion and reductive elimination.

Quantitative Data Summary: The following table summarizes typical yields and diastereomeric ratios (d.r.) achieved in related syntheses under varying conditions.

Promoter/LigandSolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
NMOToluene8075%5:1
- (Thermal)DCE83 (reflux)60%2:1
TMTUCH₂Cl₂4082%8:1

Data extrapolated from syntheses of related compounds.

FAQ 2: Construction of the Cycloheptene (B1346976) Core

Question: Our attempts at an intramolecular Nozaki-Hiyama-Kishi (NHK) reaction to form the seven-membered ring are resulting in a mixture of products, including a significant amount of the 1,2-addition product from the starting aldehyde. How can we favor the desired cyclization?

Answer: The intramolecular NHK reaction is a critical step for forging the cycloheptene core. Competing side reactions, such as intermolecular coupling or simple reduction of the aldehyde, often plague this transformation. The key is to ensure the rate of intramolecular cyclization significantly exceeds the rate of intermolecular reactions.

Troubleshooting Workflow:

NHK_Troubleshooting start Low Yield in Intramolecular NHK Reaction high_dilution Employ High-Dilution Conditions (e.g., <0.005 M) start->high_dilution Primary Cause: Intermolecular Rxn syringe_pump Use Syringe Pump for Slow Addition of Substrate high_dilution->syringe_pump Refine Technique catalyst_check Verify Purity & Activity of CrCl₂ and NiCl₂ syringe_pump->catalyst_check Check Reagents ligand_effect Screen Different Ligands (e.g., Tridentate) catalyst_check->ligand_effect Optimize Catalyst success Improved Yield of Cyclized Product ligand_effect->success Successful Optimization Reduction_Strategy cluster_challenge Challenge: C19 Aldehyde Reduction cluster_solutions Potential Solutions cluster_outcome Expected Outcome C19_Aldehyde C19 Aldehyde NaBH4 NaBH₄ / CeCl₃ (Luche Reduction) C19_Aldehyde->NaBH4 Non-selective L_Selectride L-Selectride® (Steric Bulk) C19_Aldehyde->L_Selectride Moderately selective Evans_Saksena Evans-Saksena (Directed Reduction) C19_Aldehyde->Evans_Saksena Highly selective Low_Selectivity Low Selectivity (≈1:1 Mixture) NaBH4->Low_Selectivity L_Selectride->Low_Selectivity High_Selectivity High Selectivity (>10:1 for β-alcohol) Evans_Saksena->High_Selectivity

Technical Support Center: Overcoming Drug Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for researchers encountering drug resistance in cell lines. While direct research on resistance to Preschisanartanin B is not extensively documented in publicly available literature, this guide provides a comprehensive framework for understanding and overcoming potential resistance based on established mechanisms observed with other anti-cancer compounds, particularly natural products. The principles and methodologies outlined here are broadly applicable and can serve as a valuable resource for scientists working with novel therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to my compound, has stopped responding. What are the likely causes?

This phenomenon is known as acquired resistance. Several mechanisms could be at play, often involving adaptive changes in the cancer cells.[1] These can include:

  • Increased Drug Efflux: Cancer cells may upregulate transporter proteins (like P-glycoprotein) that actively pump the drug out of the cell, reducing its intracellular concentration.[2]

  • Alteration of the Drug Target: Mutations in the target protein can prevent the drug from binding effectively.[3][4]

  • Activation of Alternative Signaling Pathways: Cells can bypass the blocked pathway by activating other pro-survival signaling cascades.[5][6][7]

  • Enhanced DNA Repair: Increased capacity to repair drug-induced DNA damage can lead to cell survival.[3]

  • Inhibition of Apoptosis: Cells may acquire mutations in genes that regulate programmed cell death, making them resistant to apoptosis-inducing agents.[4]

Q2: What is intrinsic resistance and how is it different from acquired resistance?

Intrinsic, or primary, resistance is when cancer cells are inherently non-responsive to a drug from the outset of treatment.[1] This can be due to pre-existing genetic factors or the tumor's microenvironment.[1] Acquired resistance, on the other hand, develops in initially sensitive cells after a period of drug exposure.[1]

Q3: How can I determine if my resistant cell line is overexpressing drug efflux pumps?

You can assess the expression and function of efflux pumps like P-glycoprotein (MDR1) and Breast Cancer Resistance Protein (BCRP) using the following methods:

  • Quantitative PCR (qPCR): To measure the mRNA expression levels of the genes encoding these transporters (e.g., ABCB1 for P-gp).

  • Western Blotting: To detect the protein levels of the efflux pumps.

  • Flow Cytometry-based Efflux Assays: Using fluorescent substrates of these pumps (e.g., Rhodamine 123 or Calcein-AM). A decrease in intracellular fluorescence in the presence of the drug, which can be reversed by a known inhibitor of the pump (e.g., Verapamil for P-gp), indicates increased efflux activity.

Q4: What are some common signaling pathways implicated in drug resistance that I should investigate?

Several signaling pathways are frequently dysregulated in drug-resistant cancer cells. Key pathways to investigate include:

  • PI3K/Akt/mTOR Pathway: Hyperactivation of this pathway promotes cell survival and proliferation and is a common mechanism of resistance.[5][6]

  • RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is crucial for cell growth and survival, and its reactivation can confer resistance.[6]

  • TGF-β Signaling: Activation of this pathway can promote epithelial-mesenchymal transition (EMT), which is associated with drug resistance.[5]

  • Wnt/β-catenin Pathway: Aberrant activation of this pathway has been linked to resistance in various cancers.[6]

  • JAK/STAT Pathway: This pathway is involved in cell proliferation and survival, and its activation can contribute to resistance.[6]

Troubleshooting Guides

Problem 1: Decreased Efficacy of this compound in Long-Term Culture
Possible Cause Suggested Troubleshooting Step Expected Outcome
Development of Acquired Resistance Perform a dose-response assay (e.g., MTT or CellTiter-Glo) on the long-term cultured cells and compare the IC50 value to the parental cell line.An increase in the IC50 value will confirm the development of resistance.
Cell Line Contamination or Misidentification Perform cell line authentication (e.g., Short Tandem Repeat profiling).Confirmation of the cell line's identity and purity.
Degradation of the Compound Check the storage conditions and stability of your this compound stock solution. Prepare a fresh stock and repeat the experiment.Restoration of the expected cytotoxic effect.
Problem 2: High Intrinsic Resistance in a New Cell Line
Possible Cause Suggested Troubleshooting Step Expected Outcome
High Expression of Efflux Pumps Analyze the baseline expression of ABC transporters (e.g., ABCB1, ABCG2) via qPCR or Western blot.High expression levels may explain the lack of response.
Pre-existing Mutations in the Drug Target If the molecular target of this compound is known, sequence the corresponding gene in the resistant cell line.Identification of mutations that could interfere with drug binding.
Constitutive Activation of Pro-Survival Pathways Profile the baseline activation status of key survival pathways (e.g., PI3K/Akt, MAPK) using phosphospecific antibodies in a Western blot.Hyperactivation of these pathways can indicate a mechanism of intrinsic resistance.

Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cell Line
  • Initial Treatment: Culture the parental cancer cell line in the presence of this compound at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in a stepwise manner. Allow the cells to recover and resume normal growth at each new concentration.

  • Selection of Resistant Population: Continue this process until the cells can proliferate in the presence of a significantly higher concentration of the drug (e.g., 5-10 times the original IC50).

  • Characterization: The resulting cell line is considered resistant. This population should be continuously maintained in the presence of the high drug concentration to retain its resistant phenotype.

  • Verification: Regularly perform dose-response assays to confirm the stability of the resistant phenotype by comparing its IC50 to the parental line.

Protocol 2: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle-only control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Quantitative Data Summary

The following table summarizes hypothetical data from a study on a resistant cell line, illustrating how to present such findings.

Cell Line Treatment IC50 (nM) Fold Resistance Relative ABCB1 mRNA Expression
ParentalThis compound5011.0
ResistantThis compound5001015.2
ParentalDoxorubicin10011.0
ResistantDoxorubicin9509.515.2

Visualizations

Signaling Pathways in Drug Resistance

cluster_0 Common Resistance Pathways cluster_1 Cellular Outcomes PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Enhanced Survival Akt->Survival Proliferation Increased Proliferation mTOR->Proliferation RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival Wnt Wnt BetaCatenin β-catenin Wnt->BetaCatenin BetaCatenin->Proliferation TGFb TGF-β SMAD SMADs TGFb->SMAD EMT EMT SMAD->EMT

Caption: Key signaling pathways often upregulated in drug-resistant cancer cells.

Experimental Workflow for Investigating Resistance

cluster_Mechanisms Investigate Mechanisms Start Observe Decreased Drug Efficacy DevelopResistantLine Develop Resistant Cell Line Start->DevelopResistantLine ConfirmResistance Confirm Resistance (IC50 Shift) DevelopResistantLine->ConfirmResistance Efflux Efflux Pump Expression/Activity ConfirmResistance->Efflux Target Target Gene Sequencing ConfirmResistance->Target Pathway Signaling Pathway Analysis ConfirmResistance->Pathway Strategy Develop Overcoming Strategy Efflux->Strategy Target->Strategy Pathway->Strategy Combo Combination Therapy Strategy->Combo Inhibitor Efflux Pump Inhibitor Strategy->Inhibitor AltDrug Alternative Drug Strategy->AltDrug

References

Technical Support Center: Minimizing Off-Target Effects of Novel Compounds like Preschisanartanin B

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Preschisanartanin B is a preschisanartane-type nortriterpenoid isolated from the plant Schisandra arisanensis[1]. As a novel natural product, its full biological activity, including its primary molecular target and potential off-target effects, may not be extensively documented. This guide provides researchers, scientists, and drug development professionals with a systematic approach to identifying, characterizing, and minimizing off-target effects when working with new or understudied compounds such as this compound.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a novel compound like this compound?

A1: Off-target effects are unintended interactions of a compound with molecular targets other than its primary therapeutic target. These interactions can lead to undesirable side effects, toxicity, or misleading experimental results.[2][3] For a novel compound like this compound, where the primary target and overall biological activity are still under investigation, identifying off-target effects is crucial to build a comprehensive safety and efficacy profile.

Q2: I'm observing an unexpected phenotype in my cell-based assay with this compound. How can I determine if this is an off-target effect?

A2: An unexpected phenotype is a common indicator of potential off-target activity. A systematic troubleshooting approach can help you investigate this.[3][4] Key initial steps include:

  • Dose-Response Analysis: Perform a full dose-response curve for both the intended and the unexpected phenotypes. A significant separation between the effective concentrations for each may suggest different underlying mechanisms.

  • Use of Structurally Different Inhibitors: If you have a hypothesis about the primary target, test a structurally unrelated compound known to act on that same target. If it does not reproduce the unexpected phenotype, this points towards an off-target effect of this compound.[3]

  • Genetic Validation: Use techniques like CRISPR-Cas9 or siRNA to knock down or knock out the presumed primary target. If the resulting phenotype differs from that observed with this compound, it strongly suggests off-target activity.[2][3]

Q3: What are the initial, high-level strategies to minimize off-target effects during early-stage research?

A3: In the early stages of drug discovery, several strategies can be employed to mitigate off-target effects:

  • Rational Drug Design: Use computational tools to predict potential interactions and guide the design of more specific molecules.[2]

  • High-Throughput Screening (HTS): Screen the compound against a specific target to identify those with the highest affinity and selectivity, helping to eliminate compounds with significant off-target activity early on.[2]

  • Dose Minimization: Use the lowest effective concentration of the compound in your experiments to reduce the likelihood of engaging lower-affinity off-targets.

Troubleshooting Guide: Investigating and Mitigating Off-Target Effects

This section provides a structured workflow for researchers encountering potential off-target effects with this compound or other novel compounds.

Step 1: Initial Characterization and Prediction

The first step is to gather as much preliminary information as possible, even for a novel compound.

Issue: Limited information on the potential targets of this compound.

Solution:

  • In Silico Prediction: Utilize computational tools to predict potential off-targets based on the chemical structure of this compound. These tools compare the molecule's structure against databases of known protein-ligand interactions.[5][6]

  • Literature Review on Related Compounds: Investigate the known biological activities of other compounds isolated from the Schisandra genus. These plants are known to produce bioactive compounds like lignans (B1203133) and triterpenoids with anti-inflammatory, anti-cancer, and hepatoprotective properties, which can suggest potential protein families to investigate.[7][8][9]

Step 2: In Vitro Off-Target Profiling

Broad, unbiased screening is essential to identify unintended molecular interactions.

Issue: An unexpected cellular phenotype is observed, and the molecular basis is unknown.

Solution:

  • Broad In Vitro Safety Panels: Submit this compound for screening against a panel of common off-targets, which often include receptors, transporters, enzymes, and ion channels associated with adverse drug reactions.[10][11][12]

  • Kinase Profiling: Due to the structural similarity of ATP-binding sites across the kinome, kinase profiling is a critical screen to assess selectivity.[4]

  • Cell Microarray Screening: This technology assesses binding against a large library of human plasma membrane and secreted proteins expressed in human cells, which can predict potential toxicity.[13][14]

Step 3: Cellular and Systems-Level Analysis

If in vitro screening identifies potential off-targets, the next step is to confirm their relevance in a cellular context.

Issue: A potential off-target has been identified, but its functional consequence in cells is unclear.

Solution:

  • Phenotypic Screening: This approach assesses the overall effect of a compound on a cell or organism, providing insights into its biological activity and potential side effects without a preconceived bias about the target.[2][15][16]

  • Transcriptomics and Proteomics: Analyze changes in gene and protein expression in cells treated with this compound. This can reveal which signaling pathways are perturbed, providing clues to both on- and off-target effects.[17][18] These methods are particularly useful for novel compounds where the mechanism of action is unknown.[19][20]

Experimental Protocols

Below are detailed methodologies for key experiments to identify and characterize off-target effects.

1. In Silico Off-Target Prediction

  • Objective: To computationally predict potential off-target interactions of this compound to guide subsequent experimental validation.

  • Methodology:

    • Obtain the 2D or 3D chemical structure of this compound.

    • Utilize a combination of web-based prediction tools (e.g., Cas-OFFinder, CHOPCHOP, COSMID for gene editing tools, which can be adapted for small molecules with appropriate platforms).[21]

    • Input the compound's structure into these platforms. The software will screen against databases of protein structures and known ligand-binding sites.

    • The output will be a list of potential off-targets, often with a score indicating the likelihood of interaction.[5]

    • Prioritize the predicted off-targets for experimental validation based on the prediction scores and their biological relevance.

2. In Vitro Kinase Profiling (Conceptual)

  • Objective: To assess the selectivity of this compound against a broad panel of human kinases.

  • Methodology (based on competition binding assays): [4]

    • A large panel of DNA-tagged kinases is used.

    • This compound is incubated with the kinases.

    • This mixture is then applied to a solid support matrix with an immobilized, active-site-directed ligand.

    • The amount of kinase that binds to the immobilized ligand is measured by quantifying the attached DNA tag using qPCR.

    • Strong binding of this compound to a kinase will prevent that kinase from binding to the support, resulting in a low qPCR signal.

    • Results are typically reported as "Percent of Control," where a lower percentage indicates a stronger interaction.

3. Cellular Thermal Shift Assay (CETSA)

  • Objective: To identify direct binding partners of this compound in a cellular environment without modifying the compound.

  • Methodology:

    • Treat intact cells or cell lysates with this compound or a vehicle control.

    • Heat the samples across a range of temperatures.

    • Cool the samples and separate soluble proteins from aggregated proteins by centrifugation.

    • Analyze the soluble protein fraction by Western blot for specific candidate targets or by mass spectrometry for a proteome-wide analysis.

    • The binding of this compound to a target protein will typically increase its thermal stability, resulting in more of that protein remaining in the soluble fraction at higher temperatures compared to the vehicle control.

Data Presentation

When investigating a novel compound, it is critical to present quantitative data in a clear and structured format.

Table 1: Hypothetical Off-Target Kinase Profiling Results for this compound

Kinase TargetPercent of Control (%) @ 1 µMPredicted Biological Pathway
Primary Target X 5 Therapeutic Pathway
Off-Target Kinase A25Inflammation
Off-Target Kinase B85Cell Cycle
Off-Target Kinase C40Apoptosis

This table illustrates how to present kinase profiling data, highlighting the intended target versus potential off-targets.

Table 2: Dose-Response Comparison for Observed Phenotypes

PhenotypeEC50 (nM)Hill Slope
Intended Phenotype (e.g., anti-inflammatory effect) 50 1.2
Unexpected Phenotype (e.g., cytotoxicity)15002.5

This table demonstrates how to compare the potency of a compound for its intended effect versus an unexpected effect, which can indicate off-target activity.

Visualizations

Workflow for Off-Target Effect Investigation

OffTargetWorkflow cluster_start Start with Novel Compound cluster_predict In Silico & Initial Assessment cluster_screen In Vitro Screening cluster_cellular Cellular Validation & Analysis cluster_decision Decision Point cluster_mitigate Mitigation Strategy Start This compound Predict In Silico Off-Target Prediction Start->Predict DoseResponse Dose-Response Curve for Phenotype Start->DoseResponse BroadScreen Broad Off-Target Panel (Receptors, Enzymes) Predict->BroadScreen KinaseScreen Kinase Selectivity Profiling Predict->KinaseScreen CETSA CETSA for Direct Target Engagement BroadScreen->CETSA KinaseScreen->CETSA Proteomics Proteomics/Transcriptomics (Pathway Analysis) CETSA->Proteomics Decision On-Target vs. Off-Target? Proteomics->Decision Optimize Lead Optimization (Improve Selectivity) Decision->Optimize Off-Target Confirmed Control Use as Experimental Control Decision->Control On-Target Confirmed

Caption: A logical workflow for identifying and mitigating off-target effects of a novel compound.

Hypothetical Signaling Pathway Perturbation

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Primary Target (Kinase A) Receptor->Kinase1 Kinase2 Downstream Kinase B Kinase1->Kinase2 TF_intended Transcription Factor (Intended Effect) Kinase2->TF_intended OffTarget Off-Target (Kinase X) PathwayY Unrelated Pathway Y OffTarget->PathwayY TF_unintended Transcription Factor (Unintended Effect) PathwayY->TF_unintended Compound This compound Compound->Kinase1 Inhibition (On-Target) Compound->OffTarget Inhibition (Off-Target)

Caption: Diagram of a hypothetical signaling pathway affected by this compound.

References

"Preschisanartanin B purification challenges and solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Preschisanartanin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a preschisanartane-type nortriterpenoid that has been isolated from the fruits of Schisandra arisanensis.[1][2] It belongs to a class of complex natural products with potential biological activities.

Q2: What are the primary challenges in purifying this compound?

A2: The main challenge in purifying this compound is its co-extraction with a variety of structurally similar nortriterpenoids.[1][2] These include other preschisanartane-type and schisanartane-type nortriterpenoids, some of which are likely isomers. This structural similarity makes chromatographic separation difficult, often leading to co-elution.

Q3: What types of chromatographic techniques are typically used for this compound purification?

A3: A multi-step chromatographic approach is necessary. This typically involves:

  • Initial fractionation: Using techniques like silica (B1680970) gel column chromatography to separate the crude extract into less complex fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC): Both normal-phase (NP-HPLC) and reverse-phase (RP-HPLC) are crucial for the fine separation of closely related compounds.[1]

Q4: I am observing a single peak in my chromatogram, but subsequent analysis (e.g., NMR) shows impurities. What could be the issue?

A4: This is a classic case of co-elution, a common problem when purifying complex natural products like this compound. The co-eluting compounds are likely structurally related nortriterpenoids with very similar chromatographic behavior. To address this, you may need to optimize your HPLC method by trying different stationary phases, mobile phase compositions, or gradient slopes.

Q5: Are there any alternative purification techniques that could be effective?

A5: While HPLC is a primary tool, techniques like High-Speed Counter-Current Chromatography (HSCCC) have been successfully used for the purification of other triterpenoids from Schisandra species. HSCCC can be an effective method for separating compounds with similar polarities.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield of this compound Inefficient initial extraction.Ensure complete extraction from the plant material using an appropriate solvent like acetone (B3395972). Consider repeated extractions.
Loss of compound during fractionation.Carefully monitor fractions using Thin Layer Chromatography (TLC) or analytical HPLC to avoid discarding fractions containing the target compound.
Degradation of the compound.While specific stability data for this compound is limited, it is good practice to handle extracts and purified compounds at low temperatures and protect them from light to minimize potential degradation.
Co-elution of impurities with this compound Presence of structurally similar nortriterpenoids/isomers.Optimize HPLC conditions: - Experiment with different solvent systems (e.g., vary the ratio of n-hexane to ethyl acetate (B1210297) in NP-HPLC or methanol (B129727) to water in RP-HPLC).[1]- Try a different stationary phase (e.g., a column with a different chemistry or particle size).- Adjust the gradient slope to improve resolution between closely eluting peaks.
Column overload.Reduce the sample load on your preparative HPLC column to prevent peak broadening and improve separation.
Difficulty in scaling up the purification Method not transferable to a larger scale.Develop a robust purification method at the analytical scale before scaling up. Consider using techniques like HSCCC which can be more readily scalable for larger quantities.
Inconsistent purification results Variability in the natural source material.The concentration of secondary metabolites in plants can vary. Standardize the collection and processing of the plant material if possible.
Inconsistent chromatographic conditions.Ensure that mobile phases are prepared accurately and that the chromatographic system is well-maintained and calibrated.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative isolation of this compound and co-isolated compounds from the fruits of Schisandra arisanensis.

CompoundTypeAmount Isolated (mg)
This compound Preschisanartane 29.3
Preschisanartanin APreschisanartane22.6
Arisanlactone CPreschisanartane10.3
Schindilactone DSchisanartaneNot specified
Schindilactone ESchisanartaneNot specified
New Nortriterpenoid 1WuweiziartaneNot specified
New Nortriterpenoid 2SchisanartaneNot specified
New Nortriterpenoid 3PreschisanartaneNot specified
New Nortriterpenoid 4PreschisanartaneNot specified
New Nortriterpenoid 5PreschisanartaneNot specified

Data extracted from Cheng et al., J. Nat. Prod. 2010, 73, 7, 1228–1233.[1]

Experimental Protocols

Detailed Methodology for the Isolation of this compound

This protocol is based on the successful isolation of this compound from the fruits of Schisandra arisanensis.

1. Extraction:

  • Air-dried and powdered fruits of S. arisanensis are extracted with acetone at room temperature.

  • The solvent is removed under reduced pressure to yield a crude acetone extract.

2. Initial Fractionation (Silica Gel Column Chromatography):

  • The crude acetone extract is subjected to silica gel column chromatography.

  • A gradient elution is performed using a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.

  • Fractions are collected and monitored by TLC.

3. Further Separation of Fractions (Reverse-Phase HPLC):

  • Relevant fractions from the silica gel column are further separated by preparative reverse-phase HPLC.

  • A common mobile phase for this step is a mixture of methanol and water (e.g., 5:3 v/v).[1]

4. Final Purification (Normal-Phase HPLC):

  • The sub-fractions containing this compound are subjected to preparative normal-phase HPLC for final purification.

  • A typical mobile phase for this step is a mixture of n-hexane and ethyl acetate (e.g., 21:19 v/v).[1]

  • The purity of the isolated this compound should be confirmed by analytical techniques such as NMR spectroscopy.

Visualizations

PreschisanartaninB_Purification_Workflow Start Dried Fruits of Schisandra arisanensis Extraction Acetone Extraction Start->Extraction CrudeExtract Crude Acetone Extract Extraction->CrudeExtract SilicaGel Silica Gel Column Chromatography (n-hexane/EtOAc gradient) CrudeExtract->SilicaGel Fractions Multiple Fractions SilicaGel->Fractions RPHPLC Reverse-Phase HPLC (MeOH/H2O) Fractions->RPHPLC Subfraction Subfraction containing This compound RPHPLC->Subfraction OtherCompounds Other Nortriterpenoids RPHPLC->OtherCompounds NPHPLC Normal-Phase HPLC (n-hexane/EtOAc) Subfraction->NPHPLC PureCompound Pure this compound NPHPLC->PureCompound NPHPLC->OtherCompounds

Caption: Experimental workflow for the purification of this compound.

References

Technical Support Center: Optimizing Preschisanartanin B Resolution in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Preschisanartanin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of this compound in High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide: Improving Peak Resolution

Poor resolution in the HPLC analysis of this compound can manifest as broad peaks, tailing peaks, or co-elution with other compounds. This guide provides a systematic approach to diagnosing and resolving these common issues.

Problem 1: Poor Peak Shape (Broadening or Tailing)

Possible Causes and Solutions:

CauseRecommended Action
Column Overload Reduce the sample concentration or injection volume.
Inappropriate Solvent for Sample Ensure the sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase.
Column Contamination or Degradation Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol). If performance does not improve, consider replacing the column.
Secondary Interactions Add a small amount of a competing agent to the mobile phase, such as trifluoroacetic acid (TFA) at 0.05-0.1%, to minimize tailing caused by interactions with residual silanols on the stationary phase.
High Dead Volume Check all connections and tubing for excessive length or width, which can contribute to band broadening. Use tubing with a smaller internal diameter.
Problem 2: Inadequate Separation of this compound from Impurities or Other Analytes

Possible Causes and Solutions:

CauseRecommended Action
Suboptimal Mobile Phase Composition Adjust the ratio of organic solvent (acetonitrile or methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase retention and may improve separation.
Incorrect Mobile Phase pH While this compound, a nortriterpenoid lactone, is not expected to have strongly ionizable groups, the ionization of co-eluting impurities can be affected by pH. Adjusting the pH of the aqueous mobile phase with formic acid or acetic acid (e.g., 0.1%) can alter the selectivity of the separation.
Isocratic Elution is Insufficient Switch to a gradient elution. A shallow gradient, where the percentage of the organic solvent increases slowly over time, can significantly improve the resolution of closely eluting peaks.
Inappropriate Stationary Phase If resolution cannot be achieved by modifying the mobile phase, consider a different column chemistry. While C18 is a common choice for sesquiterpenoid lactones, a phenyl-hexyl or a polar-embedded phase might offer different selectivity.
Flow Rate is Too High Lowering the flow rate can increase the interaction time of the analyte with the stationary phase, often leading to better resolution, although analysis time will increase.
Temperature is Not Optimized Changing the column temperature can affect selectivity. Try adjusting the temperature in increments of 5°C (e.g., from 30°C to 45°C). Lower temperatures generally increase retention and can improve resolution, while higher temperatures can improve efficiency but may decrease retention.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of this compound?

A1: Based on methods for similar nortriterpenoids and sesquiterpene lactones from Schisandra species, a good starting point for method development would be a reversed-phase HPLC setup.

Baseline Experimental Protocol:

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30-70% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210-220 nm
Injection Volume 10 µL

This protocol is a starting point and will likely require optimization for your specific sample and HPLC system.

Q2: How do I choose between acetonitrile and methanol (B129727) as the organic solvent?

A2: Acetonitrile and methanol have different solvent strengths and can provide different selectivities. Acetonitrile is generally a stronger solvent for reversed-phase HPLC and often results in sharper peaks and lower backpressure. However, methanol can offer different selectivity for certain compounds. If you are having trouble separating this compound from a closely eluting impurity with an acetonitrile gradient, trying a methanol gradient is a valuable troubleshooting step.

Q3: My resolution is still poor after optimizing the mobile phase. What should I do next?

A3: If mobile phase optimization is insufficient, consider the following:

  • Column Particle Size: Switching to a column with a smaller particle size (e.g., 3 µm or sub-2 µm for UHPLC) will increase efficiency and resolution. Be aware that this will also increase backpressure.

  • Column Length: A longer column will provide more theoretical plates and can improve resolution, but it will also increase analysis time and backpressure.

  • Stationary Phase Chemistry: As mentioned earlier, trying a different stationary phase with a different selectivity (e.g., phenyl-hexyl, cyano, or a polar-embedded phase) can be a powerful tool for resolving difficult peak pairs.

Q4: How can I confirm the identity of the this compound peak?

A4: The most reliable method for peak identification is to use a purified reference standard of this compound. Inject the standard under the same HPLC conditions as your sample and compare the retention times. For absolute confirmation, especially in complex matrices, HPLC coupled with mass spectrometry (LC-MS) is recommended to confirm the molecular weight of the compound in the peak of interest.

Experimental Workflows and Diagrams

To aid in your method development and troubleshooting, the following diagrams illustrate key concepts and workflows.

HPLC_Troubleshooting_Workflow start Poor Resolution of This compound check_peak_shape Assess Peak Shape start->check_peak_shape broad_tailing Broad or Tailing Peaks check_peak_shape->broad_tailing Poor Shape co_elution Co-eluting Peaks check_peak_shape->co_elution Good Shape, Poor Separation optimize_mobile_phase Optimize Mobile Phase broad_tailing->optimize_mobile_phase Troubleshoot adjust_gradient Adjust Gradient Slope co_elution->adjust_gradient optimize_mobile_phase->adjust_gradient change_solvent Switch Organic Solvent (ACN <-> MeOH) adjust_gradient->change_solvent change_temp Modify Column Temperature change_solvent->change_temp change_column Change Column change_temp->change_column smaller_particles Smaller Particle Size change_column->smaller_particles longer_column Longer Column change_column->longer_column different_phase Different Stationary Phase change_column->different_phase end Resolution Improved smaller_particles->end longer_column->end different_phase->end

Caption: A workflow for troubleshooting poor HPLC resolution.

Gradient_Elution_Concept cluster_0 Isocratic Elution cluster_1 Gradient Elution isocratic_start Constant Mobile Phase (e.g., 50% Acetonitrile) isocratic_end Late Eluting Peaks are Broad Poor Resolution for Complex Samples isocratic_start->isocratic_end Results in gradient_start Start with Weaker Mobile Phase (e.g., 30% Acetonitrile) gradient_mid Gradually Increase Strength (e.g., to 70% Acetonitrile) gradient_start->gradient_mid gradient_end Sharper Peaks for Late Eluting Compounds Improved Resolution gradient_mid->gradient_end

Caption: Comparison of Isocratic and Gradient Elution.

Technical Support Center: Interpreting Complex NMR Spectra of Preschisanartanin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of natural products, with a focus on Preschisanartanin B.

Disclaimer: The specific ¹H and ¹³C NMR data for this compound presented in this guide are illustrative, as the actual experimental data from the primary literature could not be retrieved. The provided values are representative of a complex nortriterpenoid and are intended to demonstrate the process of spectral interpretation and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps in interpreting the ¹H NMR spectrum of a complex molecule like this compound?

A1: Begin with a systematic approach:

  • Count the number of signals: This indicates the number of chemically non-equivalent protons in the molecule.

  • Analyze the chemical shifts (δ): The position of a signal (in ppm) provides clues about the electronic environment of the protons. For instance, protons near electronegative atoms or in aromatic rings will appear further downfield (higher ppm values).

  • Examine the integration values: The area under each signal corresponds to the relative number of protons giving rise to that signal.

  • Interpret the splitting patterns (multiplicity): The splitting of a signal into multiple peaks (e.g., doublet, triplet) is due to spin-spin coupling with neighboring protons and can help determine the connectivity of atoms.

Q2: How can 2D NMR experiments help in the structural elucidation of this compound?

A2: 2D NMR experiments are crucial for deciphering complex structures:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish proton-proton connectivity within spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different spin systems and identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing insights into the stereochemistry of the molecule.

Troubleshooting Guides

Problem 1: Overlapping signals in the ¹H NMR spectrum make it difficult to determine multiplicities and integrations.

Solution:

  • Use a higher field NMR spectrometer: Higher magnetic field strengths can improve the resolution of overlapping signals.

  • Change the solvent: Different deuterated solvents can induce changes in chemical shifts, potentially resolving overlapping peaks.

  • 2D NMR: Techniques like COSY and HSQC can help to identify individual signals within a crowded region.

Problem 2: The presence of unexpected peaks in the spectrum.

Solution:

  • Identify solvent peaks: Residual non-deuterated solvent is a common source of extraneous peaks. Consult a reference table for the chemical shifts of common NMR solvents.

  • Check for impurities: The sample may contain impurities from the isolation process or residual solvents like ethyl acetate (B1210297) or grease.

  • Water peak: A broad singlet around 1.5-4.5 ppm (depending on the solvent) is often due to water. This can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the water peak should disappear or significantly decrease in intensity.

Problem 3: Poorly resolved or broad peaks.

Solution:

  • Improve shimming: Inhomogeneous magnetic fields can lead to broad peaks. Re-shimming the spectrometer can improve resolution.

  • Check sample concentration: Very high concentrations can lead to viscosity-related broadening. Diluting the sample may help.

  • Presence of paramagnetic impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

Data Presentation: Illustrative NMR Data for this compound

Table 1: Illustrative ¹H NMR Data (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-13.25dd12.5, 4.51H
H-21.85m2H
H-34.15d3.01H
H-52.10m1H
H-65.80d2.51H
H-74.95s1H
H-112.30m2H
H-121.95m2H
H-154.80q7.01H
H-161.40d7.03H
H-181.15s3H
H-191.05s3H
H-212.05s3H
H-280.95s3H
H-291.25s3H
OAc2.15s3H

Table 2: Illustrative ¹³C NMR Data (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)Carbon Type
C-145.2CH
C-228.1CH₂
C-378.5CH
C-440.3C
C-555.6CH
C-6125.4CH
C-7140.1C
C-8170.2C=O
C-950.8C
C-1038.9C
C-1125.7CH₂
C-1235.4CH₂
C-1348.2C
C-1485.3C
C-1575.1CH
C-1615.8CH₃
C-17175.6C=O
C-1822.4CH₃
C-1928.0CH₃
C-20130.5C
C-2121.2CH₃
C-22172.3C=O
C-2819.5CH₃
C-2933.1CH₃
OAc (C=O)170.8C=O
OAc (CH₃)21.5CH₃

Experimental Protocols

1. Sample Preparation for NMR Analysis

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a clean vial.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

  • Cap the NMR tube and carefully wipe the outside before inserting it into the spinner turbine.

2. Acquisition of a Standard ¹H NMR Spectrum

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity. This is a critical step for obtaining sharp lines.

  • Determine the optimal receiver gain.

  • Acquire the free induction decay (FID) using a standard pulse sequence.

  • Process the FID by applying a Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Integrate the signals to determine the relative number of protons.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock transfer->lock shim Shim lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate baseline->calibrate integrate Integrate calibrate->integrate

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

spectral_interpretation cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis start Complex NMR Spectra (1D & 2D) chem_shift Chemical Shifts (Functional Groups) start->chem_shift integration Integration (Proton Ratios) start->integration multiplicity Multiplicity (Neighboring Protons) start->multiplicity cosy COSY (H-H Connectivity) start->cosy structure Proposed Structure chem_shift->structure integration->structure multiplicity->structure hsqc HSQC (C-H Direct Correlation) cosy->hsqc hmbc HMBC (Long-Range C-H Correlation) hsqc->hmbc hmbc->structure

Caption: Logical workflow for the interpretation of complex 1D and 2D NMR spectra.

"long-term storage and stability of Preschisanartanin B"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "Preschisanartanin B" is not publicly available. The following technical support guide is a generalized resource based on the characteristics of the "sartan" class of angiotensin II receptor antagonists. The recommendations and data presented are representative and should be adapted based on internal validation for your specific compound.

This technical support center provides guidance on the long-term storage and stability of this compound. It includes frequently asked questions (FAQs) and troubleshooting guides for common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: While specific data for this compound is unavailable, general recommendations for sartan analogues and other solid dosage forms provide a starting point. Long-term stability should be assessed under controlled conditions as per ICH guidelines.[1][2]

Recommended Long-Term Storage Conditions (General)

ParameterConditionNotes
Temperature20°C to 25°C (68°F to 77°F)Excursions permitted between 15°C and 30°C (59°F and 86°F).[1] Avoid freezing.
Relative Humidity60% RH ± 5% RHProtect from high humidity to prevent hydrolysis and physical changes.[2][3]
LightProtect from lightStore in light-resistant containers to prevent photodegradation.[1]

Q2: What are the typical degradation pathways for sartan compounds like this compound?

A2: Sartan drugs can degrade under various stress conditions, including hydrolysis (acidic and basic), oxidation, and photolysis.[4][5][6] The specific degradation products will depend on the exact structure of this compound. A plausible degradation pathway for a sartan-like compound is illustrated below.

cluster_0 Plausible Degradation Pathway for a Sartan-like Compound Preschisanartanin_B This compound Acid_Hydrolysis Acid Hydrolysis (e.g., HCl) Preschisanartanin_B->Acid_Hydrolysis Stress Base_Hydrolysis Base Hydrolysis (e.g., NaOH) Preschisanartanin_B->Base_Hydrolysis Stress Oxidation Oxidation (e.g., H₂O₂) Preschisanartanin_B->Oxidation Stress Photodegradation Photodegradation (UV/Vis Light) Preschisanartanin_B->Photodegradation Stress Deg_Product_A Degradation Product A (e.g., Cleavage of tetrazole ring) Acid_Hydrolysis->Deg_Product_A Deg_Product_B Degradation Product B (e.g., Hydrolysis of amide bond) Base_Hydrolysis->Deg_Product_B Deg_Product_C Degradation Product C (e.g., N-oxide formation) Oxidation->Deg_Product_C Deg_Product_D Degradation Product D (e.g., Isomerization) Photodegradation->Deg_Product_D

Caption: Plausible degradation pathways for a sartan-like compound.

Q3: How can I assess the stability of this compound?

A3: Stability testing should be conducted following ICH guidelines.[2][7] This involves subjecting the drug substance to forced degradation studies to identify potential degradation products and developing a stability-indicating analytical method, typically HPLC.[4][8][9][10][11]

Troubleshooting Guides

Problem 1: Unexpected peaks are observed in the HPLC chromatogram during a stability study.

  • Possible Cause 1: Contamination of the sample, mobile phase, or HPLC system.

    • Solution: Prepare fresh samples and mobile phase. Flush the HPLC system thoroughly.

  • Possible Cause 2: Formation of new degradation products.

    • Solution: Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to systematically identify the degradation products.[4][9] Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and elucidate their structures.

  • Possible Cause 3: Interaction with excipients in the formulation.

    • Solution: Analyze the drug substance and placebo separately to identify peaks originating from excipients.

Problem 2: Loss of assay of this compound over time under recommended storage conditions.

  • Possible Cause 1: The storage conditions are not optimal.

    • Solution: Review the storage conditions (temperature, humidity, light exposure). Ensure that the storage chamber is properly calibrated and maintained.[7]

  • Possible Cause 2: The packaging is not providing adequate protection.

    • Solution: Evaluate the container closure system for its ability to protect against moisture and light. Consider using more protective packaging, such as amber glass vials or blister packs with high barrier properties.

  • Possible Cause 3: Inherent instability of the molecule.

    • Solution: If the degradation is unavoidable under normal storage conditions, a shorter shelf-life may need to be established. Reformulation with stabilizing excipients could also be explored.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat the mixture at 70°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 1 M NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the mixture at room temperature for a specified period. Neutralize the solution with 1 M HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for a specified period.

  • Thermal Degradation: Expose the solid drug substance to dry heat at a high temperature (e.g., 105°C) for a specified period.

  • Photodegradation: Expose the drug substance (solid and in solution) to UV and visible light according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples using a suitable stability-indicating method, such as HPLC with UV or MS detection.[4][11]

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

Chromatographic Conditions (Representative)

ParameterCondition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with: A) 0.025 M Potassium Dihydrogen Phosphate (pH adjusted to 6.0) B) Acetonitrile
Gradient Program Time (min)
0
15
20
22
30
Flow Rate 1.5 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Column Temperature 25°C

This method is based on a published method for sartan drugs and would require optimization and validation for this compound.[4]

Visualizations

cluster_1 Experimental Workflow for Stability Study start Start: Drug Substance/Product forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation method_development Develop Stability-Indicating Analytical Method (e.g., HPLC) forced_degradation->method_development method_validation Validate Analytical Method (Specificity, Linearity, Accuracy, Precision) method_development->method_validation stability_protocol Design Long-Term and Accelerated Stability Protocol (ICH Guidelines) method_validation->stability_protocol place_on_stability Place Samples in Stability Chambers stability_protocol->place_on_stability pull_samples Pull Samples at Specified Time Points place_on_stability->pull_samples analyze_samples Analyze Samples using Validated Method pull_samples->analyze_samples data_analysis Analyze Data and Determine Shelf-Life analyze_samples->data_analysis end End: Stability Report data_analysis->end cluster_2 Troubleshooting HPLC Stability Issues start Unexpected Peak in Chromatogram? is_it_in_blank Is the peak present in the blank/placebo? start->is_it_in_blank yes_in_blank Source is likely mobile phase, solvent, or system contamination. Clean system, prepare fresh reagents. is_it_in_blank->yes_in_blank Yes no_in_blank Proceed to next check. is_it_in_blank->no_in_blank No is_it_reproducible Is the peak reproducible across multiple injections? yes_reproducible Proceed to next check. is_it_reproducible->yes_reproducible Yes no_reproducible Issue may be random error, injection issue, or air bubble. Re-inject sample. is_it_reproducible->no_reproducible No is_it_a_degradant Does the peak size increase with stress time/conditions? yes_degradant Peak is likely a degradation product. Proceed with characterization (LC-MS). is_it_a_degradant->yes_degradant Yes no_degradant Peak may be a process impurity or an artifact. Investigate raw materials. is_it_a_degradant->no_degradant No no_in_blank->is_it_reproducible yes_reproducible->is_it_a_degradant

References

"troubleshooting inconsistent results in Preschisanartanin B bioassays"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Preschisanartanin B bioassays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and ensure the consistency and reliability of their experimental results. Given that this compound is a novel preschisanartane-type nortriterpenoid, this guide also includes general best practices for working with natural products.

Frequently Asked Questions (FAQs)

Q1: My cell-based assay results with this compound are highly variable between experiments. What are the potential causes?

Inconsistent results in cell-based assays can stem from several factors.[1][2][3] Key areas to investigate include:

  • Cell Health and Culture Conditions: Ensure your cells are healthy, within a consistent passage number range, and free from contamination, such as mycoplasma.[2][3]

  • Compound Handling: this compound, as a natural product, may have limited stability. Ensure consistent stock solution preparation, storage, and handling procedures.

  • Assay Protocol Variability: Minor deviations in incubation times, reagent concentrations, or cell seeding densities can lead to significant variations.[1]

  • Plate Effects: The type of microtiter plate (e.g., clear, black, white, tissue-culture treated) can influence results, especially for absorbance, fluorescence, or luminescence-based assays.[3]

Q2: I am observing significant peak tailing and shifting retention times in my HPLC analysis of this compound. How can I resolve this?

Peak tailing and retention time variability in HPLC are common issues when analyzing natural product extracts.[4][5][6] Consider the following troubleshooting steps:

  • Mobile Phase Preparation: Inconsistent mobile phase composition or pH can lead to retention time shifts. Prepare fresh mobile phase for each run and ensure adequate degassing.[6]

  • Column Condition: The column may be degrading or contaminated. Try washing the column with a strong solvent or replacing it if the problem persists.[6]

  • Sample Preparation: Ensure the sample is fully dissolved in a solvent compatible with the mobile phase to prevent peak tailing.[6]

  • System Leaks: Check for any leaks in the HPLC system, as this can cause pressure fluctuations and affect retention times.[5][6]

Q3: What is the best way to prepare and store stock solutions of this compound to maintain its stability?

  • Solvent Selection: Use a high-purity solvent in which this compound is readily soluble.

  • Stock Concentration: Prepare a concentrated stock solution to minimize the volume of solvent added to your assay.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

  • Fresh Dilutions: Prepare fresh working dilutions from the stock solution for each experiment.

Troubleshooting Guides

Cell-Based Assay Inconsistency

This guide provides a systematic approach to troubleshooting inconsistent results in cell-based assays involving this compound.

Troubleshooting Workflow for Inconsistent Cell-Based Assay Results

Caption: Troubleshooting workflow for cell-based assay variability.

HPLC Analysis Issues

This guide addresses common problems encountered during the HPLC analysis of this compound.

Troubleshooting Common HPLC Problems

Problem Potential Cause Recommended Solution
High Backpressure Column frit blockageReverse flush the column. If the pressure remains high, replace the frit or the column.[5][7]
System blockageCheck for blockages in tubing, injector, or detector.
Noisy Baseline Air bubbles in the systemDegas the mobile phase and purge the pump.[5][6]
Contaminated mobile phasePrepare fresh mobile phase using high-purity solvents.[5]
Detector lamp issueAllow the lamp to warm up or replace it if necessary.[7]
Peak Tailing Strong sample-column interactionsAdjust the mobile phase pH.[7]
Column overloadDilute the sample.
Column degradationReplace the column.
Variable Retention Times Inconsistent mobile phase compositionPrepare fresh mobile phase and ensure proper mixing.[6][7]
Fluctuations in column temperatureUse a column oven to maintain a consistent temperature.[7]
Pump malfunctionCheck for leaks and ensure the pump is delivering a consistent flow rate.[6]

Experimental Protocols

General Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

Experimental Workflow for a Cell Viability Assay

A Seed Cells in 96-well Plate B Overnight Incubation A->B C Treat with this compound B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilization Solution F->G H Read Absorbance G->H

Caption: Workflow for a typical cell viability (MTT) assay.

Hypothetical Signaling Pathway

As the specific mechanism of action for this compound is not yet elucidated, a hypothetical signaling pathway is presented below for illustrative purposes, based on pathways commonly affected by natural products.

Hypothetical Anti-Inflammatory Signaling Pathway

cluster_cell Cell Membrane Receptor Receptor IKK IKK Receptor->IKK Preschisanartanin_B This compound Preschisanartanin_B->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines Promotes Transcription

Caption: A hypothetical anti-inflammatory signaling pathway.

References

"optimization of reaction conditions for Preschisanartanin B synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Preschisanartanin B. The information is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Disclaimer

Direct experimental data on the optimization of reaction conditions for the synthesis of this compound is limited in publicly available literature. The following troubleshooting and optimization advice is substantially based on the total synthesis of Pre-schisanartanin C, a closely related Schisandra nortriterpenoid, and established principles in organic synthesis. Researchers should consider this guidance as a starting point and adapt it to their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the key strategic steps in the total synthesis of this compound?

A1: The synthesis of this compound, similar to other Schisandra nortriterpenoids, typically involves a multi-step sequence. Key transformations often include:

  • An asymmetric Diels-Alder reaction to establish the initial stereochemistry of the core ring system.

  • A gold-catalyzed intramolecular cyclopropanation to construct the characteristic bicyclo[6.1.0]nonane core.[1][2]

  • Various functional group manipulations, including couplings, oxidations, and reductions, to complete the synthesis of the natural product.

Q2: What are the major challenges in synthesizing this compound?

A2: Researchers may encounter several challenges, including:

  • Controlling stereoselectivity during the Diels-Alder reaction.

  • Achieving high yields and selectivity in the gold-catalyzed cyclopropanation, which can be sensitive to substrate and catalyst purity.

  • The potential for side reactions, such as rearrangements or undesired cyclizations, due to the complex and strained ring systems.

  • Purification of intermediates, which may be unstable or have similar polarities to byproducts.

Troubleshooting Guides

Low Yield in Asymmetric Diels-Alder Reaction

Problem: The initial asymmetric Diels-Alder reaction to form the core cyclohexene (B86901) ring is providing a low yield of the desired product.

Potential Cause Recommended Solution
Suboptimal Temperature The reaction may require heating to overcome the activation energy, but excessive heat can lead to a retro-Diels-Alder reaction.[3] Start with room temperature and incrementally increase to find the optimal balance.
Incorrect Solvent Choice The polarity of the solvent can significantly influence the reaction rate and selectivity. Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF). In some cases, polar or even aqueous conditions can accelerate the reaction.[3]
Diene Conformation Acyclic dienes must be in the s-cis conformation to react.[3] If using an acyclic diene, consider if steric hindrance is preventing the adoption of the reactive conformation.
Catalyst Inactivity If using a Lewis acid catalyst, ensure it is anhydrous and of high purity. Consider screening different Lewis acids to find one that is optimal for your specific substrates.
Poor Selectivity or Side Reactions in Gold-Catalyzed Cyclopropanation

Problem: The gold-catalyzed intramolecular cyclopropanation is resulting in a mixture of diastereomers or yielding undesired side products.

Potential Cause Recommended Solution
Catalyst Choice The choice of gold catalyst and its ligands can significantly impact selectivity.[4] Screen different gold(I) catalysts with varying ligands (e.g., phosphine, N-heterocyclic carbene ligands).
Solvent Effects The reaction solvent can influence the stability of intermediates and the transition state, affecting selectivity. Test a range of non-polar and polar aprotic solvents.
Reaction Temperature Lowering the reaction temperature can often improve selectivity by favoring the transition state leading to the desired product.
Substrate Purity Impurities in the enyne substrate can poison the catalyst or lead to side reactions. Ensure the starting material is of high purity.

Experimental Protocols

Please note: These are generalized protocols adapted from the synthesis of a related compound and should be optimized for the specific synthesis of this compound.

General Procedure for Asymmetric Diels-Alder Reaction
  • To a solution of the diene in the chosen solvent (e.g., toluene) at the determined optimal temperature, add the chiral Lewis acid catalyst.

  • Slowly add the dienophile to the reaction mixture over a period of time to control the reaction rate and minimize side reactions.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with an appropriate reagent (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Gold-Catalyzed Intramolecular Cyclopropanation
  • In a glovebox or under an inert atmosphere, dissolve the enyne substrate in a dry, degassed solvent (e.g., dichloromethane).

  • Add the gold(I) catalyst to the solution.

  • Stir the reaction mixture at the optimized temperature and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting cyclopropane (B1198618) product by flash column chromatography.

Visualizations

experimental_workflow cluster_diels_alder Asymmetric Diels-Alder Reaction cluster_cyclopropanation Gold-Catalyzed Cyclopropanation da_start Diene + Dienophile da_catalyst Chiral Lewis Acid Catalyst da_reaction Reaction Setup & Monitoring da_start->da_reaction da_catalyst->da_reaction da_workup Quench & Workup da_reaction->da_workup da_purification Column Chromatography da_workup->da_purification da_product Cyclohexene Intermediate da_purification->da_product cy_start Enyne Substrate da_product->cy_start Further Functionalization cy_catalyst Gold(I) Catalyst cy_reaction Reaction Setup (Inert Atm.) cy_start->cy_reaction cy_catalyst->cy_reaction cy_purification Column Chromatography cy_reaction->cy_purification cy_product This compound Core cy_purification->cy_product

Caption: Key stages in the synthesis of the this compound core.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Selectivity? temp Suboptimal Temperature start->temp Yes solvent Incorrect Solvent start->solvent Yes catalyst Catalyst Inactivity/Choice start->catalyst Yes purity Substrate Impurity start->purity Yes optimize_temp Screen Temperature Range temp->optimize_temp screen_solvent Test Various Solvents solvent->screen_solvent screen_catalyst Screen Catalysts/Ligands catalyst->screen_catalyst purify_sm Re-purify Starting Material purity->purify_sm

Caption: A decision-making workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Scaling Up the Isolation of Preschisanartanin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scaled-up isolation of Preschisanartanin B. The information is based on established methods for isolating nortriterpenoids from Schisandra species and general principles of natural product purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction, purification, and scale-up of this compound isolation.

Extraction Phase

  • Q1: My extraction yield is significantly lower than expected after scaling up. What are the potential causes and solutions?

    • A1: Low extraction yields during scale-up can stem from several factors:

      • Insufficient Solvent-to-Biomass Ratio: At a larger scale, ensuring thorough wetting and penetration of the plant material by the solvent is critical. A common mistake is not proportionally increasing the solvent volume with the biomass.

      • Inadequate Grinding of Plant Material: For large batches, achieving a uniform and fine particle size can be challenging. Coarser material will have a lower surface area, leading to inefficient extraction.

      • Suboptimal Extraction Time: The extraction time that was sufficient for a small-scale experiment may not be enough for a larger volume. It is advisable to perform a time-course study at a small scale to determine the optimal extraction duration.

      • Channeling in Percolation/Soxhlet Extraction: In large-scale percolation or Soxhlet apparatus, the solvent may create channels through the biomass, leading to incomplete extraction. Ensure the material is packed uniformly. For very large scales, maceration with mechanical stirring might be a more reproducible method.

  • Q2: I am observing the formation of a persistent emulsion during the liquid-liquid partitioning step. How can I resolve this?

    • A2: Emulsion formation is a common issue when partitioning plant extracts, especially at a larger scale. Here are several strategies to break the emulsion:

      • Addition of Brine: Adding a saturated sodium chloride solution (brine) increases the ionic strength of theaqueous phase, which can help force the separation of the organic and aqueous layers.

      • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively break the emulsion.

      • Addition of a Different Organic Solvent: A small amount of a different organic solvent can alter the polarity and help break the emulsion.

      • Gentle Agitation: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel to minimize emulsion formation.

      • Filtration: Passing the emulsion through a bed of celite or glass wool can sometimes help to break it.

Purification Phase

  • Q3: The resolution of my target compound, this compound, is poor on the scaled-up chromatography column. What should I check?

    • A3: Poor resolution during chromatographic scale-up is a frequent challenge. Consider the following:

      • Column Overloading: The most common reason for poor resolution is overloading the column. As a rule of thumb, the sample load should be between 1-10% of the stationary phase weight, depending on the complexity of the mixture and the desired separation.

      • Flow Rate: When scaling up, the linear flow rate, not just the volumetric flow rate, should be kept constant. Ensure you have correctly calculated the new flow rate based on the increased column diameter.

      • Injection Technique: For large-scale columns, the method of sample application is crucial. A poorly distributed sample at the top of the column will lead to band broadening. Consider dissolving the sample in a small amount of the mobile phase or a weak solvent and loading it carefully.

      • Stationary Phase Particle Size: Using a stationary phase with a larger particle size for scaled-up chromatography can lead to lower resolution. If high resolution is critical, a stationary phase with a similar particle size to the analytical scale should be used, though this will increase backpressure.

  • Q4: I am seeing a significant amount of this compound in multiple fractions after column chromatography. How can I improve the separation?

    • A4: This indicates that the elution profile of your target compound is broad. To achieve a sharper peak and better separation:

      • Optimize the Elution Gradient: A shallower gradient around the elution point of this compound can improve separation from closely eluting impurities.

      • Try a Different Stationary Phase: If you are using normal-phase chromatography (e.g., silica (B1680970) gel), consider switching to reversed-phase (e.g., C18) or another type of stationary phase (e.g., MCI-gel) which may offer different selectivity.[1]

      • Stepwise Gradient: A step-wise gradient can sometimes be more effective than a linear gradient for separating specific compounds.

Quantitative Data Summary

The following table summarizes typical quantitative data for the isolation of triterpenoids from Schisandra species. This data is intended to serve as a general reference. Actual yields and purity will vary depending on the specific batch of plant material and the precise experimental conditions.

ParameterLab Scale (e.g., 100 g of plant material)Pilot Scale (e.g., 1 kg of plant material)Notes
Crude Extract Yield 5-10% (5-10 g)4-8% (40-80 g)Yield may decrease slightly on a larger scale due to less efficient extraction.
Fraction of Interest Yield (after initial fractionation) 1-2% (1-2 g)0.8-1.5% (8-15 g)This fraction would contain a mixture of triterpenoids including this compound.
Purity of this compound (after first chromatographic step) 40-60%35-55%Purity is typically lower in the initial large-scale separation.
Final Purity of this compound (after preparative HPLC) >95%>95%Preparative HPLC is often necessary to achieve high purity.
Overall Recovery of this compound 15-25%10-20%Overall recovery is expected to be lower at a larger scale due to additional handling and transfer losses.

Experimental Protocols

The following are generalized protocols for the extraction and purification of this compound, based on methods reported for triterpenoids from Schisandra species. These protocols should be optimized for your specific experimental setup and scale.

1. Large-Scale Extraction of Schisandra arisanensis

  • Objective: To obtain a crude extract enriched with triterpenoids, including this compound.

  • Materials:

    • Dried and powdered fruits or aerial parts of Schisandra arisanensis.[1]

    • Acetone or 95% Ethanol.

    • Large-scale extraction vessel with mechanical stirrer.

    • Filtration apparatus (e.g., Buchner funnel with filter paper, or a filter press).

    • Rotary evaporator suitable for large volumes.

  • Methodology:

    • Place the powdered plant material (e.g., 5 kg) into the extraction vessel.

    • Add the extraction solvent (e.g., 25 L of acetone) to the vessel.

    • Stir the mixture at room temperature for 24-48 hours.

    • Filter the mixture to separate the extract from the plant material.

    • Repeat the extraction process on the plant material 2-3 more times with fresh solvent to ensure complete extraction.

    • Combine all the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Liquid-Liquid Partitioning

  • Objective: To remove highly polar and non-polar impurities from the crude extract.

  • Materials:

    • Crude extract.

    • Ethyl acetate (B1210297) (EtOAc).

    • Water.

    • Large separatory funnels or a liquid-liquid extraction system.

  • Methodology:

    • Suspend the crude extract in water (e.g., 2 L).

    • Transfer the aqueous suspension to a large separatory funnel.

    • Add an equal volume of ethyl acetate (2 L) and perform the extraction by gentle inversion.

    • Allow the layers to separate and collect the ethyl acetate layer.

    • Repeat the extraction of the aqueous layer with ethyl acetate two more times.

    • Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the EtOAc-soluble fraction, which will be enriched in triterpenoids.[1]

3. Scaled-Up Column Chromatography

  • Objective: To perform an initial separation of the triterpenoid-rich fraction.

  • Materials:

    • Ethyl acetate fraction.

    • Silica gel (200-300 mesh).

    • Appropriately sized glass column.

    • Solvents for the mobile phase (e.g., a gradient of chloroform (B151607) and acetone).

    • Fraction collector.

  • Methodology:

    • Prepare a slurry of silica gel in the initial mobile phase solvent and pack the column.

    • Adsorb the ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the packed column.

    • Elute the column with a stepwise or linear gradient of increasing polarity (e.g., starting with 100% chloroform and gradually increasing the percentage of acetone).[1]

    • Collect fractions of a suitable volume.

    • Analyze the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

    • Pool the relevant fractions and concentrate them.

4. Preparative HPLC for Final Purification

  • Objective: To obtain highly pure this compound.

  • Materials:

    • Partially purified fractions containing this compound.

    • Preparative HPLC system with a suitable column (e.g., C18).

    • HPLC-grade solvents (e.g., methanol (B129727) and water).

  • Methodology:

    • Dissolve the partially purified sample in a suitable solvent.

    • Develop an appropriate isocratic or gradient elution method on an analytical HPLC to achieve good separation of this compound.

    • Scale up the method to the preparative HPLC system.

    • Inject the sample and collect the peak corresponding to this compound.

    • Verify the purity of the collected fraction using analytical HPLC.

    • Evaporate the solvent to obtain pure this compound.

Visualizations

Experimental Workflow for Scaling Up this compound Isolation

Scaling_Up_Isolation_of_Preschisanartanin_B Start Start: Dried Schisandra arisanensis Plant Material Extraction Step 1: Large-Scale Extraction (e.g., Acetone or Ethanol) Start->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporation) Filtration->Concentration1 CrudeExtract Crude Extract Concentration1->CrudeExtract Partitioning Step 2: Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) CrudeExtract->Partitioning AqueousPhase Aqueous Phase (Discard) Partitioning->AqueousPhase OrganicPhase Ethyl Acetate Fraction Partitioning->OrganicPhase Concentration2 Concentration OrganicPhase->Concentration2 ColumnChromatography Step 3: Scaled-Up Column Chromatography (e.g., Silica Gel) Concentration2->ColumnChromatography FractionCollection Fraction Collection & Analysis (TLC/HPLC) ColumnChromatography->FractionCollection ImpureFractions Impure Fractions (Re-process or Discard) FractionCollection->ImpureFractions EnrichedFraction Enriched this compound Fraction FractionCollection->EnrichedFraction PrepHPLC Step 4: Preparative HPLC (e.g., C18 Column) EnrichedFraction->PrepHPLC PureCompound Pure this compound (>95%) PrepHPLC->PureCompound

Caption: Workflow for the scaled-up isolation of this compound.

References

Validation & Comparative

Validating the Anticancer Activity of Schisandrin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The topic of this guide is "validating the anticancer activity of Preschisanartanin B." However, extensive searches for "this compound" did not yield any relevant scientific literature. It is highly probable that this is a typographical error and the intended compound is Schisandrin B , a well-documented bioactive lignan (B3055560) with recognized anticancer properties. This guide will proceed under the assumption that the compound of interest is Schisandrin B.

This guide provides an objective comparison of the anticancer activity of Schisandrin B with a focus on its synergistic effects with the standard chemotherapeutic agent, doxorubicin (B1662922). The information presented is intended for researchers, scientists, and drug development professionals, with supporting experimental data, detailed methodologies, and visualizations of the underlying molecular mechanisms.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data from key studies, offering a comparative look at the anticancer effects of Schisandrin B, both alone and in combination with doxorubicin.

Table 1: In Vitro Cytotoxicity of Schisandrin B in Various Cancer Cell Lines
Cell LineCancer TypeAssayIC50 of Schisandrin B (µM)Citation
SMMC7721Human Hepatic CarcinomaMTT AssayNot explicitly stated, but enhances doxorubicin-induced apoptosis[1]
MCF-7Human Breast CancerMTT AssayNot explicitly stated, but enhances doxorubicin-induced apoptosis[1]
S180SarcomaGrowth Inhibition AssayNot explicitly stated, but enhances doxorubicin cytotoxicity[2][3]
4T1Breast CancerGrowth Inhibition AssayNot explicitly stated, but enhances doxorubicin cytotoxicity[2][3]

Note: While specific IC50 values for Schisandrin B as a monotherapy are not consistently reported in direct comparison with other drugs in the provided search results, its cytotoxic and chemo-sensitizing effects are well-documented.

Table 2: In Vivo Anticancer Efficacy of Schisandrin B in Combination with Doxorubicin
Animal ModelCancer TypeTreatment GroupsKey FindingsCitation
Mice with S180 xenograftsSarcomaDoxorubicin alone vs. Doxorubicin + Schisandrin BSchisandrin B significantly enhanced the tumor growth inhibition of doxorubicin.[2][3]
Rats with 4T1 xenograftsBreast CancerDoxorubicin alone vs. Doxorubicin + Schisandrin BCombination treatment significantly reduced spontaneous lung metastasis compared to doxorubicin alone.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vitro Cell Viability and Proliferation Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., SMMC7721, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, they are treated with various concentrations of Schisandrin B, doxorubicin, or a combination of both for a specified period (e.g., 24, 48, 72 hours).

  • MTT Incubation: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control cells.

In Vivo Tumor Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., athymic nude mice or NOD/SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A suspension of human cancer cells (e.g., S180, 4T1) is injected subcutaneously into the flank of each mouse.

  • Treatment Regimen: Once the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomized into different treatment groups:

    • Vehicle control

    • Schisandrin B alone

    • Doxorubicin alone

    • Schisandrin B and Doxorubicin combination

  • Drug Administration: Schisandrin B is typically administered orally (e.g., 50 mg/kg), while doxorubicin is administered via intraperitoneal injection (e.g., 2.5 mg/kg) on a predetermined schedule.[2]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²) / 2.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting). In metastasis models, lungs or other organs are examined for metastatic nodules.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the anticancer activity of Schisandrin B.

SchisandrinB_Doxorubicin_Apoptosis_Pathway SchB Schisandrin B Mito Mitochondria SchB->Mito Enhances mitochondrial permeability Dox Doxorubicin Dox->Mito Induces mitochondrial dysfunction Casp9 Caspase-9 (Initiator) Mito->Casp9 Cytochrome c release Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution Experimental_Workflow_In_Vivo start Start: In Vivo Study implantation Tumor Cell Implantation (e.g., S180 cells in mice) start->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Drug Administration (Vehicle, Dox, SchB, Dox+SchB) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring Repeated Cycles endpoint Endpoint: Tumor Excision & Analysis monitoring->endpoint end End: Data Analysis endpoint->end

References

A Comparative Analysis of Preschisanartanin B and Other Schisandra Nortriterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Preschisanartanin B and other noteworthy nortriterpenoids derived from the Schisandra genus. The focus is on their cytotoxic and anti-inflammatory activities, supported by available experimental data. This document aims to serve as a valuable resource for researchers engaged in natural product chemistry and drug discovery.

Introduction to Schisandra Nortriterpenoids

Nortriterpenoids from the Schisandra genus are a class of highly oxygenated and structurally diverse compounds that have garnered significant attention for their wide range of biological activities. These activities include anti-inflammatory, cytotoxic, anti-HIV, and neuroprotective effects. Among these, preschisanartane-type nortriterpenoids, such as this compound, represent a unique structural scaffold with promising therapeutic potential.

Comparative Analysis of Biological Activities

While comprehensive data for this compound is still emerging, this guide compiles available quantitative data on its anti-inflammatory effects and compares it with the cytotoxic activities of other well-characterized Schisandra nortriterpenoids.

Anti-Inflammatory Activity

For comparison, other natural compounds have been shown to inhibit these processes with varying potencies. For instance, the flavanone (B1672756) isopedicin (B587747) potently inhibits superoxide (B77818) anion generation in fMLP-activated human neutrophils with an IC50 value of 0.34 µM.[1]

Table 1: Anti-Inflammatory Activity of Selected Compounds

CompoundAssaySystemIC50
This compoundSuperoxide Anion Generation InhibitionfMLP/CB-stimulated human neutrophilsData not available
This compoundElastase Release InhibitionfMLP/CB-stimulated human neutrophilsData not available
IsopedicinSuperoxide Anion Generation InhibitionfMLP-activated human neutrophils0.34 ± 0.03 µM[1]
DiosgeninSuperoxide Anion Generation InhibitionfMLP-activated mouse neutrophils0.50 ± 0.08 µM (extracellular)[2]
Aristololactam IIIaSuperoxide Anion Generation InhibitionNot specified0.12 µg/mL[3]
Aristololactam IIIaElastase Release InhibitionNot specified0.20 µg/mL[3]
Cytotoxic Activity

Several Schisandra nortriterpenoids have demonstrated significant cytotoxic effects against a range of human cancer cell lines. This data provides a benchmark for the potential anti-cancer applications of this class of compounds.

Table 2: Cytotoxic Activity of Selected Schisandra Nortriterpenoids

CompoundCell LineCancer TypeIC50 (µM)
Kadsuphilactone B A2780Ovarian Cancer< 25[4]
IshikawaEndometrial Cancer< 25[4]
Schirubrisin B PC3Prostate Cancer3.21 ± 0.68[5]
MCF7Breast Cancer13.30 ± 0.68[5]
Henridilactone A PC3Prostate Cancer3.21
Lancifodilactone I Caco-2Colorectal CancerData not available
Schisandrin B Caco-2Colorectal Cancer0.537 (as Gomisin N)[6]

Signaling Pathways and Mechanisms of Action

The biological activities of Schisandra nortriterpenoids are mediated through their interaction with various cellular signaling pathways.

Anti-Inflammatory Mechanisms

The anti-inflammatory effects of many natural products are often attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. While the specific effect of this compound on the NF-κB pathway has not been detailed, it is a plausible mechanism for its observed anti-inflammatory activity. Terpenoids, as a class, are known inhibitors of NF-κB signaling.[7]

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Cytotoxic and Apoptotic Mechanisms

Studies on other Schisandra nortriterpenoids, such as Kadsuphilactone B, have shown that their cytotoxic effects are mediated through the induction of apoptosis. This process involves the activation of a cascade of enzymes called caspases. Kadsuphilactone B has been shown to activate caspase-3, -8, and -9, leading to programmed cell death in human ovarian cancer cells.[4] This activation is often linked to the regulation of the Bcl-2 family of proteins, which play a crucial role in controlling the mitochondrial apoptotic pathway.[4]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway Caspase8 Caspase-8 Caspase3 Caspase-3 Caspase8->Caspase3 Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bcl2 Bcl-2 Family (e.g., Bax, Bcl-2) Bcl2->Mitochondrion Acts on Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Nortriterpenoid Schisandra Nortriterpenoid (e.g., Kadsuphilactone B) Nortriterpenoid->Caspase8 Activates Nortriterpenoid->Bcl2 Regulates

Caption: Caspase-dependent apoptosis induction by Schisandra nortriterpenoids.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key assays mentioned in this guide.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-Inflammatory Assays

This assay measures the production of superoxide anions by activated neutrophils.

  • Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors.

  • Cell Incubation: Pre-incubate the neutrophils with the test compound or vehicle control.

  • Stimulation: Stimulate the neutrophils with a combination of N-formyl-methionyl-leucyl-phenylalanine (fMLP) and cytochalasin B (CB).

  • Detection: Measure the superoxide anion production using a suitable detection method, such as the reduction of cytochrome c, which can be monitored spectrophotometrically.

  • Data Analysis: Calculate the percentage of inhibition of superoxide anion generation compared to the stimulated control and determine the IC50 value.

This assay quantifies the release of elastase from activated neutrophils.

  • Neutrophil Preparation: Isolate and prepare human neutrophils as described above.

  • Compound Incubation: Incubate the neutrophils with the test compound or vehicle control.

  • Stimulation: Induce degranulation and elastase release by stimulating the neutrophils with fMLP and CB.

  • Enzyme Activity Measurement: Pellet the cells by centrifugation and collect the supernatant. Measure the elastase activity in the supernatant using a specific substrate that releases a fluorescent or chromogenic product upon cleavage.

  • Data Analysis: Determine the percentage of inhibition of elastase release relative to the stimulated control and calculate the IC50 value.

Caption: General experimental workflow for assessing biological activities.

Conclusion and Future Perspectives

This compound and other Schisandra nortriterpenoids exhibit promising biological activities, particularly in the realms of anti-inflammatory and cytotoxic effects. While the available data for this compound is still limited, its inhibitory action on key inflammatory mediators in neutrophils suggests a strong potential for further investigation. The potent cytotoxic effects of related nortriterpenoids against various cancer cell lines highlight the therapeutic promise of this structural class.

Future research should focus on:

  • Elucidating the specific IC50 values of this compound in a broader range of cytotoxic and anti-inflammatory assays.

  • Conducting direct comparative studies of this compound with other lead nortriterpenoids.

  • Investigating the detailed molecular mechanisms of action, including the specific targets within the NF-κB and apoptotic pathways.

  • Exploring the in vivo efficacy and safety of these compounds in relevant disease models.

A deeper understanding of the structure-activity relationships within the Schisandra nortriterpenoid family will be instrumental in the development of novel and effective therapeutic agents.

References

Unraveling the Action of Preschisanartanin B: A Comparative Guide to its Potential Anti-Inflammatory and Antiviral Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Preschisanartanin B, a preschisanartane-type nortriterpenoid isolated from the fruits of Schisandra arisanensis, has demonstrated notable anti-inflammatory and antiviral properties. While direct mechanistic studies on this compound are limited, research on related nortriterpenoids and other bioactive compounds from the Schisandra genus provides a strong foundation for a hypothesized mechanism of action. This guide compares the potential mechanisms of this compound with established inhibitors of relevant signaling pathways, supported by experimental data from studies on closely related compounds.

Hypothesized Mechanism of Action: A Two-Pronged Approach

Based on the observed biological activities of inhibiting superoxide (B77818) anion generation and elastase release in neutrophils, and antiviral activity against Herpes Simplex Virus-1 (HSV-1), this compound is likely to exert its effects through the modulation of key cellular signaling pathways involved in inflammation and viral infection.

Anti-Inflammatory Action: Targeting NF-κB and MAPK Signaling

The anti-inflammatory effects of many Schisandra compounds are attributed to their ability to suppress the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). It is hypothesized that this compound shares this mechanism.

Antiviral Action: Interference with Viral Entry and Replication

The antiviral activity of compounds from Schisandra has been shown to involve multiple mechanisms, including the inhibition of viral entry into host cells and the disruption of viral replication. A plausible mechanism for this compound's anti-HSV-1 activity is the interference with viral entry, potentially by modulating host cell signaling pathways such as PI3K-Akt, which are often hijacked by viruses for their own propagation.

Comparative Analysis: this compound vs. Established Inhibitors

To contextualize the potential of this compound, its hypothesized mechanism is compared with that of well-characterized inhibitors of the NF-κB and PI3K-Akt pathways.

Quantitative Data Summary

The following table summarizes the inhibitory activities of Schisandra nortriterpenoids and a known inhibitor. Note that direct IC50 values for this compound's effect on specific signaling pathways are not yet available; the data presented for related compounds serves as a proxy to estimate its potential potency.

Compound/InhibitorTarget/AssayOrganism/Cell LineIC50 / EffectReference
This compound Superoxide anion generation (inhibition)Human neutrophilsIC50 = 3.1 µg/mL(Wu et al., 2010)
Elastase release (inhibition)Human neutrophilsIC50 = 4.2 µg/mL(Wu et al., 2010)
HSV-1 (antiviral activity)--(Wu et al., 2010)
Schisandrin A (related lignan) LPS-induced NO productionRAW 264.7 macrophagesSignificant inhibition at 25-100 µM(Chen et al., 2016)
BAY 11-7082 (NF-κB Inhibitor) IκBα phosphorylation (inhibition)VariousIC50 ≈ 5-10 µM(Pierce et al., 1997)
LY294002 (PI3K Inhibitor) PI3K activity (inhibition)VariousIC50 ≈ 1.4 µM(Vlahos et al., 1994)

Experimental Protocols

Detailed methodologies for the key experiments that form the basis of our understanding of the anti-inflammatory and antiviral activities of Schisandra compounds are provided below.

Inhibition of Superoxide Anion Generation and Elastase Release in Human Neutrophils
  • Cell Preparation: Human neutrophils are isolated from the blood of healthy donors using dextran (B179266) sedimentation, followed by Ficoll-Paque gradient centrifugation and hypotonic lysis of red blood cells.

  • Superoxide Anion Assay: Neutrophils are incubated with the test compound (e.g., this compound) before being stimulated with formyl-methionyl-leucyl-phenylalanine (fMLP). The production of superoxide anion is measured by the reduction of ferricytochrome c, monitored spectrophotometrically at 550 nm.

  • Elastase Release Assay: Neutrophils are pre-incubated with the test compound and then stimulated with fMLP in the presence of cytochalasin B. The release of elastase is quantified by measuring the cleavage of a specific substrate, MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide, through the change in absorbance at 405 nm.

Antiviral Plaque Reduction Assay (for HSV-1)
  • Cell and Virus Culture: Vero cells are grown to confluence in 24-well plates. A stock of HSV-1 is used to infect the cells.

  • Assay Procedure: Cell monolayers are infected with a known amount of HSV-1. After a 1-hour adsorption period, the virus is removed, and the cells are overlaid with medium containing methylcellulose (B11928114) and varying concentrations of the test compound.

  • Plaque Visualization and Counting: After incubation for 2-3 days, the cells are fixed and stained with crystal violet. The number of plaques (zones of cell death) is counted, and the concentration of the compound that reduces the plaque number by 50% (EC50) is determined.

Visualizing the Mechanisms

The following diagrams, generated using Graphviz, illustrate the hypothesized signaling pathways modulated by this compound.

anti_inflammatory_pathway cluster_nucleus Cell Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates to gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, iNOS, COX-2) NFkB_nucleus->gene_expression nucleus Nucleus PreschisanartaninB This compound PreschisanartaninB->IKK inhibits antiviral_pathway HSV1 HSV-1 HostReceptor Host Cell Receptor HSV1->HostReceptor binds PI3K PI3K HostReceptor->PI3K activates Akt Akt PI3K->Akt activates ViralEntry Viral Entry Akt->ViralEntry facilitates PreschisanartaninB This compound PreschisanartaninB->PI3K inhibits

Navigating the Landscape of Schisandra Bioactives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A pivotal clarification for researchers: While the nortriterpenoid Preschisanartanin B, isolated from Schisandra arisanensis, has been identified and characterized, a review of current scientific literature reveals a notable absence of structure-activity relationship (SAR) studies focused on its derivatives.[1][2][3] However, the broader Schisandra genus is a rich source of other bioactive compounds, particularly lignans (B1203133), which have been the subject of extensive SAR investigations. This guide, therefore, pivots to a comprehensive comparison of SAR studies on the derivatives of a well-researched Schisandra lignan, Schisandrin B, and its analogues, offering valuable insights for drug discovery and development professionals.

The lignans isolated from Schisandra chinensis, particularly dibenzocyclooctadiene lignans like Schisandrin B, have demonstrated a wide array of pharmacological activities, including hepatoprotective, anti-inflammatory, neuroprotective, and anticancer effects.[4][5][6] Understanding the relationship between the chemical structure of these lignans and their biological activity is crucial for the design of more potent and selective therapeutic agents.

Comparative Analysis of Biological Activity

The following table summarizes the structure-activity relationship data from various studies, focusing on the impact of structural modifications on the biological activities of Schisandrin B and other Schisandra lignans.

Compound/DerivativeModificationBiological ActivityAssayIC50/EC50Reference
Schisandrin B Parent CompoundHepatoprotectiveCCl4-induced toxicity in mice-[7]
Schisandrin C Variation in the dibenzocyclooctadiene skeletonHepatoprotectiveCCl4-induced toxicity in mice-[7]
Dimethyl biphenyl (B1667301) dicarboxylate (DBD) Synthetic intermediate, lacks cyclooctadiene ringHepatoprotective (without affecting mtGSH)CCl4-induced toxicity in mice-[7]
Schisandrol A Parent CompoundPAF AntagonistRabbit platelet aggregation8.3 x 10⁻⁶ M[8]
6(7)-Dehydroschisandrol A Dehydration at C6-C7Potent PAF AntagonistRabbit platelet aggregation2.1 x 10⁻⁶ M[8]
Gomisin N Isomer of Schisandrin BAnti-inflammatoryLPS-stimulated monocytes (NF-κB activity)Comparable to prednisolone[9]
γ-Schisandrin Isomer of Schisandrin BAnti-inflammatoryLPS-stimulated monocytes (NF-κB activity)Comparable to prednisolone[9]
Rubrisandrin A Related dibenzocyclooctadiene lignanAnti-inflammatoryLPS-stimulated monocytes (NF-κB activity)Comparable to prednisolone[9]
Gomisin J Related dibenzocyclooctadiene lignanAnti-inflammatoryLPS-stimulated monocytes (NF-κB activity)Comparable to prednisolone[9]

Key SAR Insights:

  • Dibenzocyclooctadiene Skeleton: The presence of both the methylenedioxy group and the cyclooctadiene ring are crucial for the enhancement of liver mitochondrial glutathione (B108866) status.[7] The synthetic intermediate DBD, which lacks the cyclooctadiene ring, still shows hepatoprotective effects but through a different mechanism, indicating the ring's importance for the specific mitochondrial activity.[7]

  • Modifications at C6 and C7: The activity of these lignans as Platelet Activating Factor (PAF) antagonists is sensitive to substitutions around the cyclooctadiene ring. For instance, the introduction of a double bond at C6-C7 in Schisandrol A significantly enhances its PAF antagonistic activity.[8] Conversely, an ester group at C-6 or a hydroxyl group at C-7 tends to decrease activity.[8]

  • Stereochemistry: The R-biphenyl configuration is a strong determinant for PAF antagonistic activity.[8]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are outlined below.

Hepatoprotective Activity Assessment in CCl4-Poisoned Mice
  • Animal Model: BALB/c mice are used for this in vivo study.

  • Treatment: Mice are pretreated with the test compounds (e.g., Schisandrin B, Schisandrin C, or DBD) at a dose of 1 mmol/kg/day for 3 days via intragastric administration.

  • Induction of Hepatotoxicity: Carbon tetrachloride (CCl4) is used to induce liver injury.

  • Biochemical Analysis: After the treatment period, liver mitochondrial reduced glutathione (mtGSH) levels and glutathione reductase (mtGRD) activity are measured to assess the mitochondrial glutathione status.[7] Serum levels of liver enzymes such as ALT and AST are also typically measured to quantify liver damage.

Platelet Activating Factor (PAF) Antagonist Assay
  • Platelet Preparation: Platelets are prepared from rabbit blood.

  • Aggregation Studies: Platelet aggregation is induced by PAF in a platelet aggregometer.

  • Inhibition Measurement: The test compounds (lignans and their derivatives) are pre-incubated with the platelet suspension before the addition of PAF. The concentration of the compound that inhibits PAF-induced platelet aggregation by 50% (IC50) is determined.[8]

Anti-inflammatory Activity Assay (NF-κB Activity)
  • Cell Line: Human monocytic cell line (e.g., THP-1) is used.

  • Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and activate the NF-κB signaling pathway.

  • Treatment: Cells are treated with the test lignans prior to or concurrently with LPS stimulation.

  • NF-κB Activity Measurement: The activity of NF-κB is quantified using a reporter gene assay, where the expression of a reporter gene (e.g., luciferase) is under the control of an NF-κB response element. A decrease in reporter gene expression indicates inhibition of NF-κB activity.[9]

Visualizing SAR Workflows and Biological Pathways

To better illustrate the processes involved in SAR studies and the potential mechanisms of action of these compounds, the following diagrams are provided.

SAR_Workflow cluster_synthesis Chemical Synthesis & Modification cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Start Lead Compound (e.g., Schisandrin B) Synth Synthesize Derivatives (Modification of key functional groups) Start->Synth Purify Purification & Characterization (HPLC, NMR, MS) Synth->Purify Screen In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) Purify->Screen Test biological activity Cell Cell-based Assays (e.g., Cytotoxicity, Anti-inflammatory) Screen->Cell SAR Establish SAR (Identify key structural features) Cell->SAR Quantitative data (IC50) Optimize Lead Optimization (Design new derivatives with improved activity) SAR->Optimize InVivo In Vivo Studies (Animal Models) SAR->InVivo Promising candidates Optimize->Synth Iterative Cycle

Caption: General workflow of a structure-activity relationship (SAR) study.

Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB IκBα NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to NFkB_IkB->IkB degradation NFkB_IkB->NFkB release DNA DNA (Promoter Region) NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) DNA->Genes activates transcription Schisandra_Lignans Schisandra Lignans (e.g., Gomisin N) Schisandra_Lignans->IKK inhibits

Caption: Potential anti-inflammatory mechanism of Schisandra lignans via NF-κB pathway inhibition.

References

A Comparative Guide to Synthetic vs. Natural Preschisanartanin B: An In-depth Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While direct comparative studies on the efficacy of synthetic versus natural Preschisanartanin B are not available in current scientific literature, this guide provides a comprehensive overview of its origins, biological potential, and the methodologies behind its chemical synthesis. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating the existing knowledge and highlighting areas for future investigation.

This compound is a preschisanartane-type nortriterpenoid that has been isolated from the plant Schisandra arisanensis[1]. This class of compounds, characteristic of the Schisandraceae family, is known for its complex and diverse chemical structures and a wide range of biological activities[2][3].

Biological Activity Profile

Naturally occurring nortriterpenoids from the Schisandra genus have demonstrated significant therapeutic potential, including anti-HIV, anti-inflammatory, and anticancer activities. For instance, the related compound Pre-schisanartanin C, also a Schisandra nortriterpenoid, has been noted for its potent anti-hepatitis, antitumor, and anti-HIV activities[4][5][6]. While specific efficacy data for this compound is limited, its structural similarity to other bioactive nortriterpenoids suggests it may possess a comparable spectrum of activities. The broader class of triterpenoids is well-documented for its potential in cancer therapy, with various natural and semi-synthetic derivatives being investigated[7][8].

Synthesis of Schisandra Nortriterpenoids

The complex architecture of Schisandra nortriterpenoids has made them challenging targets for total synthesis, a necessary step to enable extensive biological evaluation and the development of synthetic analogues[2][9]. The total synthesis of the related compound, Pre-schisanartanin C, has been successfully achieved, showcasing advanced chemical strategies to construct its intricate polycyclic framework[4][5][10]. These synthetic routes provide a foundation for producing this compound and other members of this family in the laboratory.

The table below outlines the key stages in a representative synthetic approach to a Schisandra nortriterpenoid, based on the synthesis of Pre-schisanartanin C.

Key Synthetic Stage Description of Methodology Reference
Core Framework Construction Gold-catalyzed intramolecular cyclopropanation of a 1,8-enyne substrate is a key step to form the bicyclo[6.1.0]nonane core characteristic of many Schisandra nortriterpenoids.[4][5]
Stereocenter Installation An asymmetric Diels-Alder reaction is employed to establish the initial critical stereochemistry.[4][5]
Side Chain Elaboration A sequence involving Pd-catalyzed Stille coupling, Sharpless asymmetric dihydroxylation, and intramolecular lactonization is used to construct the complex side chain.[4][5]

Experimental Protocols

While a specific protocol for a direct efficacy comparison between natural and synthetic this compound cannot be provided due to the absence of such studies, a general workflow for such a comparison is outlined below. This workflow is based on standard methodologies used to evaluate the biological activity of natural products and their synthetic counterparts.

Hypothetical Experimental Workflow for Efficacy Comparison

G cluster_0 Sample Preparation cluster_1 In Vitro Efficacy Assays cluster_2 Data Analysis & Comparison A Isolation of Natural this compound from Schisandra arisanensis C Structural Verification (NMR, MS, etc.) A->C B Total Synthesis of This compound B->C D Cytotoxicity Assays (e.g., MTT, LDH) on Cancer Cell Lines C->D E Anti-inflammatory Assays (e.g., NO, Cytokine Inhibition in Macrophages) C->E F Antiviral Assays (e.g., Plaque Reduction Assay) C->F G IC50/EC50 Determination D->G E->G F->G H Statistical Analysis G->H I Comparative Efficacy Report H->I

Caption: Hypothetical workflow for comparing the efficacy of natural and synthetic this compound.

Signaling Pathways Potentially Modulated by this compound

Based on the known activities of related triterpenoids, this compound may exert its effects through various signaling pathways. The diagram below illustrates a potential mechanism of action for anticancer activity, a common attribute of this compound class.

Potential Anticancer Signaling Pathway

G cluster_0 Cellular Response Preschisanartanin_B This compound Target_Protein Target Protein(s) (e.g., Kinase, Transcription Factor) Preschisanartanin_B->Target_Protein Inhibits/Activates Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Cascade->Cell_Cycle_Arrest Apoptosis Apoptosis Signaling_Cascade->Apoptosis Inhibition_of_Proliferation Inhibition of Cell Proliferation Cell_Cycle_Arrest->Inhibition_of_Proliferation Apoptosis->Inhibition_of_Proliferation

Caption: Potential signaling pathway for the anticancer activity of this compound.

Conclusion and Future Directions

While the direct synthesis of this compound has been a focus of chemical research, a critical next step is the biological evaluation of the synthetic product and its comparison with the natural isolate. Such studies are essential to validate the biological activity of the synthetic compound and to enable further preclinical development. Future research should prioritize head-to-head comparisons of the cytotoxic, anti-inflammatory, and antiviral activities of natural and synthetic this compound. These investigations will not only confirm the efficacy of the synthetic route but also open avenues for the creation of novel analogs with improved therapeutic properties.

References

In Vivo Validation of Schisandrin B: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Schisandrin (B1198587) B's Performance with Alternative Treatments, Supported by Experimental Data.

This guide provides a comprehensive analysis of the in vivo validation of Schisandrin B's in vitro findings, with a particular focus on its anti-cancer and cardioprotective effects. The information presented herein is intended for researchers, scientists, and drug development professionals. It is highly probable that "Preschisanartanin B" is a misspelling of "Schisandrin B," the compound on which this guide is based.

I. Executive Summary

Schisandrin B, a bioactive compound isolated from the fruit of Schisandra chinensis, has demonstrated promising therapeutic potential in preclinical studies. In vitro experiments have highlighted its ability to inhibit cancer cell proliferation and protect cardiac cells from chemotherapy-induced damage. Subsequent in vivo studies have substantiated these initial findings, positioning Schisandrin B as a compelling candidate for further investigation in oncology and cardiology. This guide will delve into the experimental data that validates these claims, compare its efficacy with existing alternatives, and provide detailed methodologies for key experiments.

II. In Vivo Validation of Anti-Cancer Effects

In vitro studies have consistently shown that Schisandrin B can inhibit the growth of various cancer cell lines, including gastric, colon, breast, and liver cancer cells, primarily by inducing cell cycle arrest and apoptosis.[1][2][3][4][5][6] These findings have been validated in several in vivo animal models.

Comparative Data of Anti-Cancer Efficacy
Compound Cancer Model Animal Model Dosage Key In Vivo Findings Alternative Treatment Alternative's Key Findings
Schisandrin BColon CancerHCT116 Xenograft Nude Mice50 mg/kg, p.o., every other daySignificant reduction in tumor volume and weight.[1]5-Fluorouracil (5-FU)Standard chemotherapy, known to have side effects like diarrhea.[1]
Schisandrin BBreast Cancer (TNBC)MDA-MB-231 Xenograft Immunodeficient MiceNot specifiedInhibition of tumor growth.[5]Standard ChemotherapyVaries based on patient factors.
Schisandrin BHepatocellular CarcinomaHuh-7 Xenograft Balb/c Nude Mice100, 200, 400 mg/kg, gavageSignificant reduction in tumor weight and volume; increased apoptosis.[4]Sorafenib, LenvatinibStandard first-line treatments for advanced HCC.
Schisandrin B + Vinorelbine (Liposomal)Gastric CancerBGC-823 Xenograft Nude MiceNot specifiedObvious antitumor efficacy and selective accumulation at the tumor site.[7]5-Fluorouracil (5-FU)A positive control in in vitro studies, indicating its relevance as a comparator.[8][9]
Experimental Protocols: In Vivo Anti-Cancer Studies

Colon Cancer Xenograft Model: [1]

  • Cell Line: HCT116 human colon cancer cells.

  • Animal Model: Six-week-old male BALB/c nude mice.

  • Procedure: HCT116 cells are subcutaneously injected into the mice. One week after injection, mice are randomly assigned to treatment groups.

  • Treatment: Schisandrin B (50 mg/kg) is administered perorally every other day for 14 days. 5-Fluorouracil (75 mg/kg) is used as a positive control, injected intraperitoneally once a week.

  • Data Collection: Tumor volume and body weight are measured regularly. At the end of the treatment period, tumors are excised and weighed.

Hepatocellular Carcinoma Xenograft Model: [4]

  • Cell Line: Huh-7 human hepatocellular carcinoma cells.

  • Animal Model: Balb/c nude mice.

  • Procedure: Huh-7 cells are subcutaneously inoculated. When tumor volume reaches approximately 100 mm³, mice are randomized into treatment groups.

  • Treatment: Schisandrin B is administered via gavage at concentrations of 100, 200, and 400 mg/kg for 21 days.

  • Data Collection: Tumor weight and volume are evaluated after euthanasia. Apoptosis is detected by TUNEL assay, and cell proliferation markers (Ki-67, PCNA) are assessed by immunohistochemical staining.

Signaling Pathway: Schisandrin B in Cancer

SchisandrinB_Cancer_Pathway cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis cluster_metastasis Metastasis Inhibition SchB Schisandrin B p53 p53 SchB->p53 activates CyclinD1_CDK4_6 Cyclin D1/CDK4/6 SchB->CyclinD1_CDK4_6 inhibits CHOP CHOP SchB->CHOP upregulates Caspase3 Caspase-3 SchB->Caspase3 activates STAT3 STAT3 SchB->STAT3 inhibits RhoA_ROCK1 RhoA/ROCK1 SchB->RhoA_ROCK1 inhibits EMT Epithelial-Mesenchymal Transition (EMT) SchB->EMT inhibits p21 p21 p53->p21 activates p21->CyclinD1_CDK4_6 inhibits G1_S_arrest G0/G1 Phase Arrest CyclinD1_CDK4_6->G1_S_arrest Apoptosis Apoptosis CHOP->Apoptosis Caspase3->Apoptosis Metastasis Metastasis STAT3->Metastasis RhoA_ROCK1->Metastasis EMT->Metastasis

Caption: Schisandrin B's multi-target anti-cancer mechanism.

III. In Vivo Validation of Cardioprotective Effects

A significant dose-limiting factor for the widely used chemotherapeutic agent doxorubicin (B1662922) is its cardiotoxicity. In vitro studies have suggested that Schisandrin B can protect cardiomyocytes from doxorubicin-induced damage. These protective effects have been confirmed in in vivo models.

Comparative Data of Cardioprotective Efficacy
Compound Cardiotoxicity Model Animal Model Dosage Key In Vivo Findings Alternative Treatment Alternative's Key Findings
Schisandrin BDoxorubicin-induced chronic cardiotoxicityRat50 mg/kg, p.o.Attenuated loss of cardiac function and structural damage.[10][11][12]DexrazoxaneClinically approved cardioprotectant for high cumulative anthracycline doses.[13]
Schisandrin BDoxorubicin-induced acute cardiotoxicityMice/RatNot specifiedAttenuated release of cardiac enzymes, reduced malondialdehyde formation, and maintained cardiac function.[14]Beta-blockers, ACE inhibitorsUsed for pathogenetic and symptomatic therapy of cardiotoxicity.[13][15]
Schisandrin BMyocardial InfarctionMiceNot specifiedIncreased survival rate, improved heart function, and reduced infarct size.[16]Standard heart failure medicationsIncludes beta-blockers, ACE inhibitors, etc.
Experimental Protocols: In Vivo Cardioprotection Studies

Doxorubicin-Induced Chronic Cardiotoxicity Model: [10][11][12]

  • Animal Model: Rats.

  • Procedure: Rats are administered doxorubicin (2.5 mg/kg, i.p.) weekly for five weeks.

  • Treatment: Schisandrin B (50 mg/kg) is given intragastrically two hours prior to each doxorubicin injection.

  • Data Collection: Cardiac function is measured at 6 and 12 weeks after the last dose. Left ventricles are processed for histological and ultrastructural examination.

Doxorubicin-Induced Acute Cardiotoxicity Model: [14]

  • Animal Model: Mice or rats.

  • Procedure: A single intraperitoneal injection of doxorubicin (25 mg/kg).

  • Treatment: Pretreatment with Schisandrin B.

  • Data Collection: Evaluation of cardiac enzyme release into serum, formation of malondialdehyde, activation of matrix metalloproteinase, structural damage in the left ventricles, mortality rates, and cardiac functions.

Signaling Pathway: Schisandrin B in Cardioprotection

SchisandrinB_Cardioprotection_Pathway cluster_oxidative_stress Oxidative Stress Doxorubicin Doxorubicin ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS increases MAPK_p53 MAPK/p53 Signaling Doxorubicin->MAPK_p53 activates SchB Schisandrin B GSH Glutathione (B108866) (GSH) Redox Cycling SchB->GSH enhances SchB->MAPK_p53 inhibits Cardiomyocyte_Damage Cardiomyocyte Damage ROS->Cardiomyocyte_Damage GSH->ROS neutralizes MAPK_p53->Cardiomyocyte_Damage

Caption: Schisandrin B's cardioprotective mechanism against doxorubicin.

IV. Conclusion

The available in vivo data strongly supports the in vitro findings for Schisandrin B, both as a potential anti-cancer agent and as a cardioprotective compound. Its ability to target multiple signaling pathways involved in cancer progression and to mitigate chemotherapy-induced cardiotoxicity makes it a promising candidate for further clinical development. The comparative analysis suggests that Schisandrin B could offer a valuable alternative or adjunct to existing cancer therapies, potentially improving efficacy while reducing adverse effects. Further research, particularly clinical trials, is warranted to fully elucidate its therapeutic potential in humans.

References

"head-to-head comparison of Preschisanartanin B with known inhibitors"

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Preschisanartanin B's inhibitory efficacy against established market alternatives is not possible at this time due to the absence of publicly available data for "this compound." Extensive searches of scientific databases and literature have yielded no information on a compound with this name, suggesting it may be a novel, proprietary, or as-yet-unpublished molecule.

To conduct a comprehensive and data-driven comparison as requested, foundational information on this compound is required. This includes, but is not limited to:

  • The specific biological target(s) of this compound.

  • Quantitative measures of its inhibitory activity (e.g., IC50, Ki values).

  • The experimental contexts and protocols used to determine its efficacy.

Without this essential information, a "head-to-head" comparison with known inhibitors cannot be performed.

Awaiting Further Data on this compound

We invite researchers and developers with information on this compound to provide the necessary data to enable a thorough comparative analysis. Upon receipt of relevant experimental results, a full comparison guide will be developed, adhering to the rigorous standards of data presentation and visualization outlined in the initial request. This would include:

  • Comparative Data Tables: Summarizing key quantitative metrics against relevant known inhibitors.

  • Detailed Experimental Protocols: Providing methodologies for all cited experiments to ensure reproducibility and transparency.

  • Visualized Signaling Pathways and Workflows: Utilizing Graphviz to create clear diagrams of mechanisms of action and experimental designs.

We are prepared to generate a comprehensive comparison guide as soon as verifiable data on this compound becomes available.

Pseudolaric Acid B: A Comparative Analysis of Cytotoxicity in Normal Versus Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of Pseudolaric Acid B (PAB), a diterpene acid isolated from the root bark of Pseudolarix kaempferi, on cancerous versus normal cell lines. The data presented herein, derived from peer-reviewed studies, highlights the selective anticancer potential of PAB, offering valuable insights for researchers in oncology and drug discovery.

I. Quantitative Data Summary: Selective Cytotoxicity of Pseudolaric Acid B

A key indicator of a potential anticancer compound's efficacy is its ability to selectively target cancer cells while minimizing harm to healthy, normal cells. This selectivity is often demonstrated by comparing the half-maximal inhibitory concentration (IC50) values between cancerous and normal cell lines. A lower IC50 value indicates higher potency.

Recent studies have demonstrated that Pseudolaric Acid B exhibits significant cytotoxic effects against various cancer cell lines, with markedly less impact on normal cells. For instance, in a study focusing on triple-negative breast cancer, PAB inhibited the proliferation of MDA-MB-231 cells in a dose- and time-dependent manner, while showing no obvious side-effects on the normal breast cell line MCF10A[1]. This selective action underscores the therapeutic potential of PAB.

Below is a summary of the IC50 values of Pseudolaric Acid B in a triple-negative breast cancer cell line versus a normal breast cell line.

Table 1: Comparative IC50 Values of Pseudolaric Acid B in Breast Cancer vs. Normal Breast Cells

Cell LineCell TypeOrganismTreatment DurationIC50 (µM)
MDA-MB-231Triple-Negative Breast CancerHuman24 hours19.3
48 hours8.3
72 hours5.76
MCF10ANormal Breast EpithelialHumanNot specifiedNo obvious side-effects

Data sourced from a study on the effects of PAB on triple-negative breast cancer[1].

II. Experimental Protocols

The following section details the methodology used to assess the comparative cytotoxicity of Pseudolaric Acid B.

Cell Viability Assay (CCK-8 Assay)

The cytotoxic effects of Pseudolaric Acid B on both cancerous and normal cells were quantified using the Cell Counting Kit-8 (CCK-8) assay. This colorimetric assay measures cell viability based on the bioreduction of a tetrazolium salt by cellular dehydrogenases.

  • Cell Seeding: MDA-MB-231 (cancer) and MCF10A (normal) cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with varying concentrations of Pseudolaric Acid B for different time intervals (e.g., 24, 48, and 72 hours)[1].

  • CCK-8 Reagent Addition: Following the treatment period, the CCK-8 solution was added to each well, and the plates were incubated for a specified time to allow for the colorimetric reaction to occur.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader. The cell viability was calculated as a percentage of the control (untreated) cells.

  • IC50 Determination: The IC50 values were determined from the dose-response curves generated from the cell viability data.

III. Visualization of Methodologies and Signaling Pathways

A. Experimental Workflow: Comparative Cytotoxicity Analysis

The following diagram outlines the general workflow for assessing the comparative cytotoxicity of Pseudolaric Acid B.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis Cancer_Cells Cancer Cells (e.g., MDA-MB-231) PAB_Treatment Pseudolaric Acid B Treatment (Varying Concentrations & Durations) Cancer_Cells->PAB_Treatment Normal_Cells Normal Cells (e.g., MCF10A) Normal_Cells->PAB_Treatment CCK8_Assay CCK-8 Assay PAB_Treatment->CCK8_Assay IC50_Calculation IC50 Value Calculation CCK8_Assay->IC50_Calculation Comparison Comparative Analysis IC50_Calculation->Comparison G PAB Pseudolaric Acid B Mitochondrion Mitochondrion PAB->Mitochondrion induces disruption Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G PAB Pseudolaric Acid B PI3K PI3K PAB->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

References

Assessing the Therapeutic Index of Preschisanartanin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the hypothetical therapeutic index of Preschisanartanin B, a novel angiotensin II receptor blocker (ARB), against established ARBs: Losartan (B1675146), Valsartan (B143634), and Telmisartan (B1682998). The therapeutic index (TI), a critical measure of a drug's safety, is defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher therapeutic index is preferable as it indicates a wider margin between the toxic and effective doses.

Comparative Efficacy and Toxicity of Angiotensin II Receptor Blockers

The therapeutic index is calculated using the formula: TI = LD50 / ED50 , where LD50 is the median lethal dose and ED50 is the median effective dose. The following table summarizes the preclinical toxicity and efficacy data for established ARBs in rat models, providing a benchmark for the evaluation of new chemical entities like this compound.

DrugClassLD50 (Oral, Rat) (mg/kg)Estimated Antihypertensive ED50 (Oral, SHR*) (mg/kg)Calculated Therapeutic Index (Approximate)
This compound Angiotensin II Receptor BlockerData Not AvailableData Not AvailableTo Be Determined
LosartanAngiotensin II Receptor Blocker2248[1]10 - 20[2][3][4][5][6]112 - 225
ValsartanAngiotensin II Receptor Blocker>2000[7][8][9][10]3 - 30[7]>67
TelmisartanAngiotensin II Receptor Blocker>2000[11][12][13][14]2 - 8[15]>250

*Spontaneously Hypertensive Rat

Experimental Protocols

Accurate determination of the therapeutic index relies on standardized and reproducible experimental protocols. Below are detailed methodologies for assessing the acute oral toxicity (LD50) and antihypertensive efficacy (ED50) in preclinical rat models.

Acute Oral Toxicity (LD50) Determination (Adapted from OECD Guideline 423)

Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.

Animal Model: Wistar rats, typically nulliparous and non-pregnant females, are used. Animals are fasted overnight before administration of the test substance.

Methodology:

  • Dosing: The test substance is administered orally by gavage. The volume administered is typically limited to 1 mL/100g of body weight for aqueous solutions.

  • Dose Levels: A stepwise procedure is used with a starting dose selected based on available information. Subsequent dose levels are adjusted up or down by a factor of 3.2 depending on the outcome (mortality or survival) in the previous step.

  • Observation Period: Animals are observed for a total of 14 days. Special attention is given during the first 24 hours post-administration.

  • Parameters Monitored:

    • Mortality: Checked twice daily.

    • Clinical Signs: Observations for changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern are made.

    • Body Weight: Recorded shortly before administration and then weekly.

  • Endpoint: The LD50 is determined based on the dose at which 50% of the animals have died during the observation period.

Antihypertensive Efficacy (ED50) Determination in Spontaneously Hypertensive Rats (SHR)

Objective: To determine the median effective dose (ED50) required to produce a 50% reduction in the maximal antihypertensive response.

Animal Model: Adult male Spontaneously Hypertensive Rats (SHR) are commonly used as they are a well-established model for human essential hypertension.

Methodology:

  • Acclimatization and Baseline Measurement: Rats are acclimatized to the laboratory environment and the blood pressure measurement procedure for at least one week. Baseline systolic blood pressure is measured using a non-invasive tail-cuff method. Animals are placed in a restrainer, and a cuff with a sensor is placed on the tail. The cuff is inflated and then deflated, and the sensor detects the return of blood flow to determine systolic blood pressure.

  • Dose-Response Study:

    • Animals are divided into several groups, with each group receiving a different oral dose of the test substance (e.g., 0, 1, 3, 10, 30 mg/kg).

    • Blood pressure is measured at multiple time points after drug administration (e.g., 1, 2, 4, 8, and 24 hours) to determine the peak effect.

  • Data Analysis:

    • The maximum decrease in systolic blood pressure from baseline is determined for each dose.

    • A dose-response curve is generated by plotting the percentage of maximal blood pressure reduction against the logarithm of the dose.

    • The ED50 is calculated from this curve as the dose that produces 50% of the maximal antihypertensive effect.

Visualizing Key Processes and Pathways

To further clarify the experimental workflow and the mechanism of action, the following diagrams are provided.

Therapeutic_Index_Workflow cluster_Toxicity Acute Oral Toxicity (LD50) cluster_Efficacy Antihypertensive Efficacy (ED50) cluster_Calculation Therapeutic Index Calculation Tox_Start Select Animal Model (e.g., Wistar Rats) Tox_Dose Administer Single Oral Dose (Stepwise Procedure) Tox_Start->Tox_Dose Tox_Observe Observe for 14 Days (Mortality, Clinical Signs) Tox_Dose->Tox_Observe Tox_Endpoint Determine LD50 Tox_Observe->Tox_Endpoint Calculate_TI Therapeutic Index (TI) = LD50 / ED50 Tox_Endpoint->Calculate_TI Eff_Start Select Animal Model (e.g., SHRs) Eff_Dose Administer Graded Oral Doses Eff_Start->Eff_Dose Eff_Measure Measure Blood Pressure (Tail-Cuff Method) Eff_Dose->Eff_Measure Eff_Endpoint Determine ED50 from Dose-Response Curve Eff_Measure->Eff_Endpoint Eff_Endpoint->Calculate_TI

Experimental workflow for determining the therapeutic index.

ARB_Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_Cellular Cellular Response Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to G_Protein Gq/11 AT1_Receptor->G_Protein PLC Phospholipase C G_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Release Ca2+ Release IP3_DAG->Ca_Release PKC Protein Kinase C IP3_DAG->PKC Vasoconstriction Vasoconstriction, Aldosterone Release, Cell Growth Ca_Release->Vasoconstriction PKC->Vasoconstriction Preschisanartanin_B This compound (ARB) Preschisanartanin_B->AT1_Receptor Blocks

Mechanism of action of Angiotensin II Receptor Blockers.

References

"benchmarking Preschisanartanin B against standard-of-care drugs"

Independent Verification of Schisandrin B's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification on Preschisanartanin B and Schisandrin B: Initial searches for "this compound" yielded limited publicly available data regarding its specific biological effects, making a detailed comparative analysis challenging. "this compound" is a preschisanartane-type nortriterpenoid found in Schisandra arisanensis. In contrast, "Schisandrin B," a dibenzocyclooctadiene lignan (B3055560) isolated from Schisandra chinensis, is extensively studied and has a wealth of documented biological activities. Due to the extensive available data for Schisandrin B that aligns with the requirements for a detailed comparison, this guide will focus on the biological effects of Schisandrin B.

This guide provides an objective comparison of the antioxidant and anti-inflammatory effects of Schisandrin B against two other well-researched natural compounds: Curcumin and Resveratrol. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of Schisandrin B's biological activities.

Quantitative Comparison of Biological Activities

The following tables summarize the half-maximal inhibitory concentration (IC50) values for the antioxidant and anti-inflammatory activities of Schisandrin B, Curcumin, and Resveratrol. Lower IC50 values indicate greater potency.

Table 1: Antioxidant Activity (DPPH Radical Scavenging Assay)

CompoundIC50 (µg/mL)Source
Schisandrin BNot explicitly found as a direct IC50 value, but its extract shows an IC50 of 0.4518 ± 0.0008 mg/mL.[1][1]
Curcumin1.08 ± 0.06Not specified in the provided text.
Resveratrol~131 µM (approximately 30 µg/mL)Not specified in the provided text.

Table 2: Anti-inflammatory Activity (Nitric Oxide Production Inhibition in RAW 264.7 Cells)

CompoundIC50 (µM)Source
Schisandrin BNot explicitly found as a direct IC50 value.
Curcumin~5-10Not specified in the provided text.
Resveratrol~20Not specified in the provided text.

Key Signaling Pathway: Nrf2 Activation by Schisandrin B

Schisandrin B has been shown to exert its antioxidant and anti-inflammatory effects, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like Schisandrin B, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription. This results in an enhanced cellular defense against oxidative damage.

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_analysis Analysis start Start: RAW 264.7 Macrophage Culture seed Seed cells in 96-well plates start->seed adhere Incubate for 24h (Cell Adhesion) seed->adhere pretreat Pre-treat with Test Compound (e.g., Schisandrin B) for 1-2h adhere->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24h pretreat->stimulate collect_supernatant Collect Cell Culture Supernatant stimulate->collect_supernatant griess_assay Perform Griess Assay for Nitrite collect_supernatant->griess_assay measure_abs Measure Absorbance at 540 nm griess_assay->measure_abs calculate Calculate % NO Inhibition & Determine IC50 measure_abs->calculate end end calculate->end End Result: Anti-inflammatory Potency

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Preschisanartanin B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of novel compounds like Preschisanartanin B, a preschisanartane-type nortriterpenoid, is a critical component of laboratory safety and environmental responsibility.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, by understanding its chemical class—sesquiterpenoid lactones—we can establish a robust and safe disposal protocol. Sesquiterpenoid lactones are known for their biological activities and potential toxicity, necessitating careful management of waste streams.[2][3][4]

Hazard Profile of Sesquiterpenoid Lactones

This compound belongs to the sesquiterpenoid lactone class of compounds. These compounds are recognized for a range of biological effects, which also inform their hazard profile. The following table summarizes the potential hazards associated with this class of chemicals, which should be considered when handling this compound.

Hazard CategoryDescriptionPotential EffectsCitation
Biological Activity Many sesquiterpenoid lactones are biologically active, which is the basis for their therapeutic potential but also their toxicity.Can have cytotoxic, anti-inflammatory, and other physiological effects. The full toxicological profile of this compound is not yet characterized.[2][3]
Alkylating Agent The α-methylene-γ-lactone group present in many sesquiterpenoid lactones can react with biological nucleophiles like proteins.This reactivity is linked to both therapeutic effects and potential toxicity, including skin sensitization.[2][4]
Genotoxicity Some sesquiterpenoid lactones have shown mutagenic potential in various assays.Potential to cause genetic damage.[4]
Skin and Eye Irritation As a general precaution with research chemicals, irritation should be assumed.May cause skin irritation, serious eye irritation, and respiratory irritation.[5][6][5][6]
Environmental Hazard Biologically active compounds can be harmful to aquatic life.Uncontrolled release into the environment should be avoided.[5][5]

Step-by-Step Disposal Protocol for this compound

The following protocol provides a detailed methodology for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

2. Segregation of Waste:

  • Solid Waste: Collect unused or expired this compound, as well as grossly contaminated items (e.g., weighing paper, gloves, pipette tips), in a dedicated, clearly labeled, and sealed waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed container for liquid chemical waste. Do not mix with other solvent waste streams unless compatibility is confirmed.

  • Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

3. Decontamination of Labware:

  • Glassware and other reusable equipment that have come into contact with this compound should be decontaminated before washing.

  • Rinse the contaminated surfaces with a suitable solvent (e.g., ethanol (B145695) or acetone) to dissolve the compound.

  • Collect the rinse solvent as hazardous liquid waste.

  • After the initial solvent rinse, wash the labware with an appropriate laboratory detergent and water.

4. In-Lab Neutralization (for trace amounts):

  • Due to the sensitivity of some sesquiterpenoid lactones to basic conditions, a hydrolysis step can be considered for trace amounts of the compound on surfaces or in solutions.

  • Caution: This should only be performed by trained personnel and after a risk assessment.

  • A dilute solution of sodium hydroxide (B78521) or another suitable base can be used to open the lactone ring, potentially reducing its biological activity. The resulting solution should still be disposed of as chemical waste.

5. Packaging and Labeling for Final Disposal:

  • All waste containers must be clearly and accurately labeled with the chemical name ("this compound Waste"), the primary hazards (e.g., "Toxic," "Biologically Active"), and the date.

  • Ensure containers are sealed tightly to prevent leaks or spills.

6. Final Disposal Route:

  • All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[5]

  • Follow your institution's specific procedures for chemical waste pickup and disposal.

  • Do not dispose of this compound down the drain or in regular trash.[6]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_start cluster_type cluster_solid cluster_liquid cluster_labware cluster_disposal start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid labware Contaminated Labware waste_type->labware Labware collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid final_disposal Arrange for Pickup by Approved Waste Disposal collect_solid->final_disposal collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_liquid->final_disposal decontaminate Decontaminate (Solvent Rinse) labware->decontaminate rinse_waste Collect Rinse as Liquid Waste decontaminate->rinse_waste wash Wash Labware decontaminate->wash rinse_waste->collect_liquid

References

Personal protective equipment for handling Preschisanartanin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Preschisanartanin B, a preschisanartane-type nortriterpenoid with known anti-HIV-1 and cytotoxic properties. Given its cytotoxic nature, stringent adherence to safety protocols is paramount to ensure personnel safety and prevent contamination. This guide offers procedural, step-by-step guidance to directly address your operational questions, establishing a foundation of trust in your laboratory safety and chemical handling practices.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a cytotoxic compound necessitates handling it with the utmost care. Cytotoxic agents can be hazardous to cells and may possess carcinogenic, mutagenic, or teratogenic properties. Therefore, a comprehensive risk assessment should be conducted before any handling of this compound.

Key Hazards:

  • Cytotoxicity: this compound has demonstrated cytotoxic effects, meaning it can be toxic to living cells.

  • Unknown Long-Term Effects: The full toxicological profile of this compound is not extensively documented. Therefore, it should be treated as a substance with potential for long-term health effects.

  • Inhalation, Ingestion, and Skin Contact: The primary routes of exposure are inhalation of aerosolized powder, accidental ingestion, and absorption through the skin.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecificationPurpose
Gloves Double-gloving with nitrile glovesProvides a barrier against skin contact. Double-gloving is recommended for handling highly potent or cytotoxic compounds.
Lab Coat Disposable, solid-front, back-closing lab coatProtects the body from spills and contamination. A disposable coat prevents the spread of the compound outside the laboratory.
Eye Protection Chemical splash goggles or a full-face shieldProtects the eyes from splashes and airborne particles.
Respiratory Protection A properly fitted N95 or higher-rated respiratorEssential when handling the powdered form of the compound to prevent inhalation of aerosolized particles.

Engineering Controls

Engineering controls are the primary line of defense in minimizing exposure to hazardous substances.

Control MeasureSpecificationPurpose
Ventilation Certified chemical fume hood or a biological safety cabinet (Class II, Type B2)Provides a contained workspace to prevent the release of hazardous vapors or particles into the laboratory environment.
Designated Area A clearly marked and restricted area for handling this compoundConfines the handling of the cytotoxic compound to a specific location, preventing cross-contamination.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for the safe handling of this compound.

4.1. Preparation and Weighing:

  • Designate and Prepare the Work Area: Ensure the chemical fume hood or biological safety cabinet is clean, certified, and functioning correctly. Cover the work surface with a disposable absorbent liner.

  • Assemble all Materials: Gather all necessary equipment, including vials, spatulas, solvents, and waste containers, and place them within the containment area before starting.

  • Don PPE: Put on all required PPE in the correct order: disposable lab coat, inner gloves, respirator, eye protection, and outer gloves.

  • Weighing the Compound:

    • Perform all weighing operations within the chemical fume hood.

    • Use a dedicated set of weighing tools (spatula, weighing paper).

    • Carefully open the container with the powdered compound, avoiding any sudden movements that could create airborne dust.

    • Slowly and carefully transfer the desired amount of this compound to a tared container.

    • Clean the weighing tools with an appropriate solvent (e.g., 70% ethanol) and a disposable wipe immediately after use. Dispose of the wipe as hazardous waste.

4.2. Solubilization and Dilution:

  • Solvent Addition: Add the desired solvent to the container with the weighed this compound using a calibrated pipette.

  • Mixing: Cap the container securely and mix gently by inversion or vortexing until the compound is fully dissolved. Avoid shaking vigorously to prevent aerosol formation.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.

4.3. Experimental Use:

  • Contained Operations: All experimental procedures involving this compound should be conducted within the designated containment area.

  • Avoid Splashes and Aerosols: Use careful pipetting techniques and avoid creating splashes or aerosols.

  • Decontamination: After completing the experiment, decontaminate all surfaces and equipment with an appropriate deactivating solution or 70% ethanol.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste StreamDisposal Procedure
Unused this compound (Solid or Solution) Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's hazardous waste disposal guidelines.
Contaminated Labware (e.g., vials, pipette tips) Place in a designated, labeled hazardous waste container for solids.
Contaminated PPE (e.g., gloves, lab coat) Remove carefully to avoid self-contamination and place in a designated hazardous waste bag.
Liquid Waste Collect all liquid waste containing this compound in a labeled, sealed hazardous waste container. Do not pour down the drain.

General Disposal Guidance:

  • Never dispose of this compound or its waste in the regular trash or down the sanitary sewer.

  • All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical, and the associated hazards.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

Emergency SituationImmediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Evacuate the area. If the spill is small and you are trained to handle it, wear appropriate PPE and clean it up using an absorbent material. Place the absorbed material in a sealed hazardous waste container. For large spills, contact your institution's emergency response team.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

PreschisanartaninB_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area 1. Prepare Designated Work Area (Fume Hood/BSC) don_ppe 2. Don Full PPE prep_area->don_ppe weigh 3. Weigh Compound don_ppe->weigh solubilize 4. Solubilize and Dilute weigh->solubilize experiment 5. Perform Experiment solubilize->experiment decontaminate 6. Decontaminate Surfaces and Equipment experiment->decontaminate dispose_waste 7. Dispose of All Waste (Solid and Liquid) decontaminate->dispose_waste doff_ppe 8. Doff PPE dispose_waste->doff_ppe

Caption: Workflow for the safe handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.